3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Description
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Properties
CAS No. |
918652-95-6 |
|---|---|
Molecular Formula |
C15H20Cl2N2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H20Cl2N2/c16-13-2-1-12(11-14(13)17)19-9-5-15(6-10-19)3-7-18-8-4-15/h1-2,11,18H,3-10H2 |
InChI Key |
DTJZUJRFRZODRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
A Privileged Scaffold for GPCR and Ion Channel Drug Discovery[1]
Abstract
This technical guide provides a comprehensive analysis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS: 918652-95-6), a critical spirocyclic intermediate in medicinal chemistry. Characterized by its rigid spiro[5.5]undecane core and lipophilic 3,4-dichlorophenyl moiety, this compound serves as a high-value scaffold for developing antagonists against G-protein coupled receptors (GPCRs) and ligand-gated ion channels, particularly GABA-A receptors. We explore its structural properties, synthetic pathways, and pharmacological utility, offering researchers a roadmap for leveraging this "escape-from-flatland" motif in lead optimization.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule represents a departure from traditional flat aromatic scaffolds, utilizing the spiro-carbon to project functional groups into defined three-dimensional vectors.[1]
| Property | Data |
| Chemical Name | 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane |
| CAS Number | 918652-95-6 |
| Molecular Formula | C₁₅H₂₀Cl₂N₂ |
| Molecular Weight | 299.24 g/mol |
| SMILES | Clc1ccc(cc1Cl)N1CCC2(CC1)CCNCC2 |
| Core Scaffold | 3,9-Diazaspiro[5.5]undecane |
| Key Substituent | 3,4-Dichlorophenyl (Lipophilic Anchor) |
Structural Logic[2]
-
Spiro Rigidity: The central spiro-carbon locks the two piperidine rings perpendicular to each other. This restricts conformational entropy, potentially increasing binding affinity by reducing the entropic penalty upon receptor binding.
-
The "N3" Aniline: The nitrogen at position 3 is attached to the electron-deficient dichlorophenyl ring. The lone pair on this nitrogen is delocalized into the aromatic system, significantly reducing its basicity (pKa ~2–3) and making it a hydrogen bond acceptor rather than a donor/cation at physiological pH.
-
The "N9" Secondary Amine: The nitrogen at position 9 remains aliphatic and highly basic (pKa ~10–11). This site is the primary vector for further derivatization (e.g., amides, sulfonamides, or alkyl groups) to interact with polar residues in the binding pocket.
Physicochemical Profile
Understanding the physicochemical landscape is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Parameter | Value (Predicted) | Implication |
| cLogP | 3.8 – 4.2 | High lipophilicity due to the dichlorophenyl group; good membrane permeability but risk of non-specific binding. |
| TPSA | ~24 Ų | Low polar surface area, suggesting excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (N9-H) | The secondary amine is the sole donor. |
| H-Bond Acceptors | 2 | Both nitrogens can act as acceptors, though N3 is weak. |
| Rotatable Bonds | 1 | The N3-Phenyl bond is the primary rotatable axis, though restricted by ortho-hydrogens. |
Synthesis & Manufacturing
The synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane generally follows a modular approach, constructing the spiro core first, followed by N-arylation.
Core Synthesis Strategy (The "Piperidone Route")
This robust pathway avoids the harsh conditions of double Michael additions and allows for orthogonal protection.
Figure 1: Modular synthesis pathway. The spiro core is constructed via cyclization and reduction, followed by selective N-arylation.
Key Reaction: Buchwald-Hartwig Amination
Direct S_NAr displacement of 3,4-dichlorohalobenzenes is sluggish due to insufficient activation. Palladium-catalyzed coupling is the industry standard for high yields.
-
Reagents: Pd₂(dba)₃ (Catalyst), Xantphos or BINAP (Ligand), NaOtBu (Base), Toluene/Dioxane (Solvent).
-
Mechanism: The secondary amine of the spiro core attacks the Pd-Aryl complex. Note: If the starting material is the unprotected diamine, statistical mixtures occur. Best Practice: Use tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, arylate N9, then deprotect, OR use orthogonal protection if N3 arylation is desired specifically. For the target molecule (N3-aryl), the synthesis likely utilizes an N9-protected precursor (e.g., N-Benzyl or N-Boc) during the arylation of N3.
Pharmacological Applications
The 3,9-diazaspiro[5.5]undecane scaffold is a validated pharmacophore in several therapeutic areas.
A. GABA-A Receptor Antagonism
Recent studies (e.g., J. Med.[2][3] Chem. 2021) have highlighted this scaffold in compounds like 2027 and 018 , which act as competitive antagonists at the GABA-A receptor.[2][3]
-
Mechanism: The spiro-benzamide or spiro-aryl moiety mimics the pharmacophore of bicuculline or gabazine but with improved metabolic stability.
-
Application: These antagonists are explored for immunomodulation (enhancing T-cell proliferation) and cognitive enhancement, specifically targeting extrasynaptic
subtypes.
B. Neurokinin-1 (NK1) Antagonists
The 3,4-dichlorophenyl moiety is a classic "anchor" for the hydrophobic pocket of the NK1 receptor (Substance P receptor).
-
Analogs: Rolapitant and Netupitant utilize similar bulky, lipophilic cores to prevent chemotherapy-induced nausea and vomiting (CINV). The spiro[5.5]undecane offers a novel IP space distinct from the traditional piperazine/piperidine cores.
C. Opioid and Sigma Receptors
Derivatives of diazaspiro[5.5]undecanes have shown dual activity as MOR (Mu-Opioid Receptor) agonists and Sigma-1 antagonists , a synergistic profile for treating neuropathic pain without typical opioid side effects.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's domains.
Experimental Protocol: In Vitro Metabolic Stability
Since the 3,4-dichlorophenyl group is metabolically robust (blocking para-hydroxylation), the primary metabolic soft spot is the N9-piperidine ring. This protocol validates the scaffold's stability.
Objective: Determine intrinsic clearance (
-
Preparation:
-
Test Compound: 1 µM final concentration (from 10 mM DMSO stock).
-
Microsomes: Pooled HLM (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
-
Incubation:
-
Pre-incubate compound and microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Time points: 0, 5, 15, 30, 45 min.
-
-
Termination & Analysis:
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
- .
-
References
-
Appchem . (n.d.). 3,9-Diazaspiro[5.5]undecane, 3-(3,4-dichlorophenyl)- Specifications and CAS 918652-95-6.[4] Retrieved from
-
BenchChem . (2025).[1] Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. Retrieved from
-
Journal of Medicinal Chemistry . (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists. ACS Publications. Retrieved from
-
PubChem . (2025).[5] 3,9-Diazaspiro[5.5]undecane Compound Summary. National Library of Medicine. Retrieved from
-
ChemScene . (n.d.). 3-Methyl-3,9-diazaspiro[5.5]undecane and related spiro scaffolds. Retrieved from
Sources
The Spirocyclic Scaffold with Therapeutic Promise: A Pharmacological Profile of 3,9-Diazaspiro[5.5]undecane Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane core, a rigid three-dimensional heterocyclic motif, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, leading to high-affinity and selective interactions with a diverse range of biological targets. This guide provides a comprehensive technical overview of the pharmacological profile of 3,9-diazaspiro[5.5]undecane derivatives, offering field-proven insights into their development as potent and selective modulators of key physiological pathways. We will delve into their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease areas, supported by detailed experimental protocols and data.
Dual-Action Analgesia: μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism
A significant breakthrough in pain management research has been the development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual-acting ligands, exhibiting both μ-opioid receptor (MOR) agonism and sigma-1 receptor (σ1R) antagonism.[1][2][3] This multimodal approach aims to provide potent analgesia comparable to traditional opioids while mitigating their undesirable side effects, such as constipation and the development of tolerance.[1][4]
The σ1 receptor, an intracellular chaperone protein, has been shown to modulate opioid signaling.[5] Antagonism of σ1R can enhance the analgesic effects of MOR agonists.[3][4] The design of these dual-action compounds often involves a merging strategy of the pharmacophores for both targets.[1][3]
Structure-Activity Relationships (SAR)
Key SAR findings for this class of compounds indicate that:
-
Position 9: Phenethyl derivatives at this position generally provide the best profiles.[1]
-
Position 4: Substituted pyridyl moieties are favored.[1]
-
Position 2: Small alkyl groups are optimal.[1]
One of the most promising compounds from this series, 15au , demonstrated a balanced dual profile with potent MOR agonism and σ1R antagonism.[1] In preclinical models, 15au exhibited analgesic activity comparable to oxycodone but with a reduced incidence of constipation.[1][4]
Quantitative Data: MOR Agonism and σ1R Antagonism
| Compound | MOR Binding Affinity (Ki, nM)[3] | MOR Functional Activity (EC50, nM)[3] | σ1R Binding Affinity (Ki, nM)[3] |
| 15au | 1.2 | 25 | 15 |
| Oxycodone | 15 | 30 | >10000 |
Experimental Protocols
μ-Opioid and σ1 Receptor Binding Assays (Radioligand Displacement)
This protocol determines the binding affinity (Ki) of test compounds for the MOR and σ1R.
Workflow:
Caption: Workflow for MOR and σ1R Radioligand Binding Assays.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from HEK-293 cells transfected with the human μ-opioid receptor or σ1 receptor.
-
Radioligand Incubation:
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Antiviral Activity: CCR5 Receptor Antagonism
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent and orally bioavailable antagonists of the C-C chemokine receptor type 5 (CCR5).[6] CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. Blocking this receptor can effectively prevent viral entry and replication.
The development of these antagonists was spurred by modifying a previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template.[6]
Structure-Activity Relationships (SAR) and Pharmacokinetics
Extensive SAR studies have led to the identification of compounds with an attractive combination of antiviral potency, selectivity, and favorable pharmacokinetic profiles.[6] One notable compound demonstrated good oral bioavailability and a reasonable half-life in preclinical studies.[6] Asymmetric synthesis has also been employed, revealing that in some cases, both enantiomers exhibit equal potency.[6]
Experimental Protocol: CCR5 Antagonist Assay (Calcium Flux)
This functional assay measures the ability of a compound to block the intracellular calcium mobilization induced by a CCR5 agonist.
Workflow:
Caption: Workflow for CCR5 Antagonist Calcium Flux Assay.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the human CCR5 receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the 3,9-diazaspiro[5.5]undecane derivative.
-
Agonist Stimulation: Add a CCR5 agonist, such as RANTES (CCL5), to stimulate the receptor and induce an intracellular calcium release.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader or a flow cytometer. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the inhibition of the calcium response against the concentration of the test compound to determine the IC50 value.
Modulating Neuronal Inhibition and Immunity: GABA A Receptor Antagonism
Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA A) receptor.[7][8][9] The GABA A receptor is the major inhibitory neurotransmitter receptor in the central nervous system, and its modulation has therapeutic potential in a variety of neurological and psychiatric disorders.[9]
Interestingly, these antagonists have also shown promise for peripheral applications, particularly in immunomodulation.[7][8][9] GABAergic signaling is increasingly recognized for its role in the immune system, and GABA A receptors have been identified on various immune cells, including T cells.[9]
Structure-Activity Relationships (SAR) and Selectivity
SAR studies have highlighted the importance of the spirocyclic benzamide moiety for GABA A receptor binding.[7][9] A structurally simplified analog, the m-methylphenyl derivative 1e , displayed a high binding affinity (Ki = 180 nM) and showed selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[7][8][9] Importantly, compound 1e was able to rescue the inhibition of T cell proliferation, suggesting its potential as an immunomodulatory agent.[7][8][9]
Quantitative Data: GABA A Receptor Antagonism
| Compound | GABA A Receptor Binding Affinity (Ki, nM)[7][8][9] |
| 1e | 180 |
Experimental Protocol: Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the effect of antagonists on the function of GABA A receptors.
Workflow:
Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology of GABA A Receptors.
Step-by-Step Methodology:
-
Cell Preparation: Use primary neurons or a cell line (e.g., HEK293) expressing the desired GABA A receptor subtype combination.
-
Patch Clamp Recording: Establish a whole-cell voltage-clamp recording. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
GABA Application: Apply a known concentration of GABA to the cell to evoke a baseline inward current (due to chloride influx).
-
Antagonist Application: Co-apply GABA with varying concentrations of the 3,9-diazaspiro[5.5]undecane derivative.
-
Current Measurement: Measure the amplitude of the GABA-evoked current in the presence of the antagonist.
-
Data Analysis: Plot the percentage of inhibition of the GABA-evoked current against the antagonist concentration to determine the IC50 value.
Targeting Metabolic and Oncologic Pathways: ACC and PARP-1 Inhibition
The versatility of the 1,9-diazaspiro[5.5]undecane scaffold extends to the inhibition of key enzymes involved in metabolic diseases and cancer.[10][11]
Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors of ACC, a rate-limiting enzyme in fatty acid synthesis.[10][11] Inhibition of ACC is a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: The 1,9-diazaspiro[5.5]undecane moiety has also been incorporated into inhibitors of PARP-1, an enzyme crucial for DNA repair.[12] PARP-1 inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[12][13]
Quantitative Data: ACC and PARP-1 Inhibition
| Compound Class | Target | IC50 (nM) |
| Pyrazole-fused 1,9-diazaspiro[5.5]undecane[10] | ACC1/ACC2 | 3 - 11 |
| Phthalazine-based 1,9-diazaspiro[5.5]undecane[12] | PARP-1 | 12.6 |
Experimental Protocols
ACC Inhibition Assay (ADP-Glo™)
This assay quantifies ACC activity by measuring the amount of ADP produced.
Workflow:
Caption: Workflow for the ADP-Glo™ ACC Inhibition Assay.
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, combine the ACC enzyme, its substrates (acetyl-CoA, ATP, and bicarbonate), and varying concentrations of the test compound in an appropriate assay buffer.
-
Enzymatic Reaction: Incubate the plate to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the ACC activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into poly(ADP-ribose) chains by PARP-1.
Workflow:
Caption: General synthetic route to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Other synthetic routes, such as those involving intramolecular spirocyclization of 4-substituted pyridines, have also been developed for the construction of the 3,9-diazaspiro[5.5]undecane core. [14]
Pharmacokinetics, Toxicology, and Future Perspectives
While the pharmacological activity of 3,9-diazaspiro[5.5]undecane derivatives is well-documented for several targets, comprehensive pharmacokinetic and toxicological data are still emerging. Early studies on some derivatives have shown promising oral bioavailability and metabolic stability. [6][15]However, as with any new chemical entity, a thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for their advancement into clinical development. [16]In vitro assays for properties like hERG channel inhibition are also critical early-stage assessments to de-risk for potential cardiotoxicity. [3] The diverse and potent biological activities of 3,9-diazaspiro[5.5]undecane derivatives underscore the value of this scaffold in drug discovery. Future research will likely focus on optimizing the ADMET properties of lead compounds, exploring new therapeutic applications, and further elucidating the molecular mechanisms underlying their pharmacological effects. The continued exploration of this privileged scaffold holds significant promise for the development of novel and effective therapies for a wide range of human diseases.
References
- P. F. J. Lipiński, J. Matalińska, "Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics," International Journal of Molecular Sciences, vol. 23, no. 5, p. 27
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- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane: Physicochemical Properties, Synthesis, and Biological Significance as a GABAergic Modulator
An In-Depth Technical Guide for Researchers
Executive Summary: The diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in medicinal chemistry, prized for a rigid, three-dimensional conformation that enables precise spatial orientation of pharmacophoric elements.[1][2] This guide focuses on a specific derivative, 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, a molecule of significant interest for its activity as a γ-aminobutyric acid type A (GABA-A) receptor antagonist.[3] We will provide a comprehensive overview of its core physicochemical properties, a detailed examination of a representative synthetic pathway with mechanistic insights, and an exploration of its biological context and associated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a technical understanding of this compound and its potential applications.
The Diazaspiro[5.5]undecane Core: A Privileged Scaffold
The spirocyclic nature of the diazaspiro[5.5]undecane system, which consists of two piperidine rings fused at a single carbon atom, imparts significant conformational rigidity.[1][2] This structural constraint is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including roles as central nervous system depressants, anticonvulsants, antibacterials, and modulators of various enzymes and receptors.[4][5] The versatility of this core structure makes it a valuable starting point for the development of novel therapeutic agents targeting a wide range of diseases.[1]
Physicochemical Characteristics
The fundamental properties of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane are summarized below. This data is critical for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀Cl₂N₂ | [6] |
| Molecular Weight | 299.24 g/mol | [6] |
| CAS Number | 918652-95-6 | [6] |
| Canonical SMILES | Clc1ccc(cc1Cl)N1CCC2(CC1)CCNCC2 | [6] |
| IUPAC Name | 3-(3,4-dichlorophenyl)-3,9-diazaspiro[5.5]undecane | Generated |
Synthesis and Mechanistic Rationale
The synthesis of N-aryl diazaspiroalkanes can be achieved through several established methods in organic chemistry. A robust and widely applicable method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach is favored for its high functional group tolerance and efficiency in forming carbon-nitrogen bonds.
Illustrative Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a plausible, field-proven method for coupling the parent diazaspiro[5.5]undecane core with an appropriate dichlorophenyl electrophile.
Step 1: Reagent Preparation
-
In a dry, inert atmosphere (e.g., a glovebox or under argon), add 3,9-diazaspiro[5.5]undecane (1.0 eq), 1-bromo-3,4-dichlorobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq) to an oven-dried reaction vessel.
-
Causality: The palladium(0) complex, stabilized by the bulky phosphine ligand, is the active catalyst. Xantphos is a wide bite-angle ligand often chosen to promote reductive elimination and prevent β-hydride elimination, leading to higher yields for N-aryl coupling.
Step 2: Reaction Execution
-
Add a suitable base, such as sodium tert-butoxide (NaOtBu, 1.4 eq), and an anhydrous aprotic solvent like toluene or dioxane.
-
Causality: The strong, non-nucleophilic base is required to deprotonate the secondary amine of the diazaspiro[5.5]undecane, forming the reactive nucleophile. The choice of an aprotic solvent prevents quenching of the base and interference with the catalytic cycle.
-
Heat the reaction mixture to 80-110 °C and monitor progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product via column chromatography on silica gel to yield the final compound.
-
Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
Biological Activity as a GABA-A Receptor Antagonist
Recent studies have identified 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane as a potent competitive antagonist of the GABA-A receptor.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapies addressing anxiety, epilepsy, and sleep disorders.
A competitive antagonist, such as this compound, binds to the same site on the receptor as the endogenous ligand (GABA) but does not activate it. By occupying the binding site, it prevents GABA from binding and eliciting its inhibitory effect (i.e., chloride ion influx), thereby reducing the overall inhibitory tone of the system.[3]
Interestingly, there is growing evidence for the role of GABAergic signaling outside the CNS, particularly in the immune system.[3] The low predicted membrane permeability of compounds like this makes them promising leads for peripherally-restricted GABA-A receptor inhibition, potentially for immunomodulatory applications without CNS side effects.[3]
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- 5. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
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The Privileged Scaffold: A Technical Guide to the Bioactivity of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane and its Analogs
Abstract
The 3,9-diazaspiro[5.5]undecane core is a recognized privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its rigid, three-dimensional structure provides an ideal framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This technical guide synthesizes the current understanding of the bioactivity associated with this spirocyclic system, with a specific focus on elucidating the potential pharmacological profile of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. By examining the structure-activity relationships of known derivatives, we project a bioactivity profile for this specific analog and propose experimental workflows for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
The 3,9-Diazaspiro[5.5]undecane Core: A Gateway to Diverse Bioactivity
The 3,9-diazaspiro[5.5]undecane moiety, a bicyclic heterocyclic system, has garnered significant attention from medicinal chemists due to its versatile biological activities.[1][2] This scaffold has been successfully incorporated into molecules targeting a wide range of receptors and enzymes, leading to potential treatments for pain, central nervous system (CNS) disorders, metabolic diseases, and cancer.[1][2] The inherent rigidity of the spirocyclic system reduces the conformational flexibility of the molecule, which can lead to higher binding affinities and improved selectivity for the intended biological target.
The diverse bioactivities of 3,9-diazaspiro[5.5]undecane derivatives are summarized below:
| Biological Target/Activity | Therapeutic Area | Reference |
| Dual µ-Opioid Receptor (MOR) Agonist / σ1 Receptor (σ1R) Antagonist | Pain Management | [3][4] |
| γ-Aminobutyric Acid Type A (GABAA) Receptor Antagonist | CNS Disorders, Immunomodulation | [5] |
| Acetyl-CoA Carboxylase (ACC) Inhibitor | Metabolic Diseases | [2] |
| Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonist | Obesity | [2] |
| Neurokinin-1 (NK1) Receptor Antagonist | Pain, Inflammation, Emesis | [2] |
| Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitor | Oncology | [2] |
Structure-Activity Relationships: The Influence of Aryl Substitution
The pharmacological profile of 3,9-diazaspiro[5.5]undecane derivatives is significantly influenced by the nature and position of substituents on the scaffold. Of particular interest is the substitution at the nitrogen atoms, which often involves the introduction of aryl groups.
Studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have demonstrated that the nature of the aryl group plays a crucial role in their dual activity as µ-opioid receptor agonists and sigma-1 receptor antagonists.[3][4] While this is a related scaffold, the principles of aryl substitution are likely transferable to the 3,9-diazaspiro[5.5]undecane system.
The 3,4-dichlorophenyl group is a common substituent in pharmacologically active compounds and is known to influence properties such as lipophilicity and metabolic stability, and can engage in specific interactions with biological targets.[6][7][8] Its presence in various bioactive molecules, including antifungal, antitubercular, and antiproliferative agents, underscores its potential to impart significant biological activity.[6]
Predicted Bioactivity Profile of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Based on the established bioactivities of the 3,9-diazaspiro[5.5]undecane scaffold and the known pharmacological contributions of the 3,4-dichlorophenyl moiety, we can project a potential bioactivity profile for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Central Nervous System Activity
Given that many diazaspiro[5.5]undecane derivatives exhibit CNS activity, it is highly probable that 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane will also modulate CNS targets. The lipophilic nature of the dichlorophenyl group may enhance blood-brain barrier penetration.[9] Potential CNS activities include:
-
Sigma-1 Receptor Antagonism: The presence of an aryl group on the nitrogen is a key feature for sigma-1 receptor binding in related scaffolds.[3][4]
-
GABAA Receptor Modulation: Aryl-substituted diazaspiro[5.5]undecanes have been identified as GABAA receptor antagonists.[5]
Caption: Predicted CNS activity pathway for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Anticancer Potential
The 3,4-dichlorophenyl moiety is present in compounds with demonstrated antiproliferative activity.[6] Furthermore, derivatives of the related 1,9-diazaspiro[5.5]undecane scaffold have been investigated as PARP-1 inhibitors.[2] Therefore, it is plausible that 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane could exhibit anticancer properties, potentially through the inhibition of cell proliferation or the induction of apoptosis.
Proposed Synthetic Approach
A general synthetic route to 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane can be envisioned starting from commercially available materials. A key step would involve the formation of the spirocyclic core, followed by the introduction of the 3,4-dichlorophenyl group.
Caption: Proposed synthetic workflow for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Experimental Protocols for Bioactivity Validation
To validate the predicted bioactivities of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
-
Receptor Binding Assays:
-
Principle: To determine the affinity of the compound for the sigma-1 and GABAA receptors.
-
Protocol:
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki value from the competition binding data.
-
-
-
Enzyme Inhibition Assays (e.g., PARP-1):
-
Principle: To measure the ability of the compound to inhibit the activity of a target enzyme.[2]
-
Protocol (Chemiluminescent Assay): [2]
-
In a 96-well plate coated with histones and activated DNA, add the PARP-1 enzyme.[2]
-
Add the test compound at various concentrations.[2]
-
Initiate the reaction by adding biotinylated NAD+.[2]
-
After incubation, add streptavidin-horseradish peroxidase (HRP) to bind to the incorporated biotin.[2]
-
Add a chemiluminescent HRP substrate and measure the signal, which is inversely proportional to the inhibitory activity of the compound.[2]
-
-
-
Cell Proliferation Assay (e.g., MTT Assay):
-
Principle: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine the number of viable cells.
-
-
In Vivo Models
Should in vitro studies yield promising results, further evaluation in animal models would be warranted.
-
Neuropathic Pain Models (e.g., Chronic Constriction Injury): To assess the analgesic effects of the compound.
-
Xenograft Models: To evaluate the in vivo anticancer efficacy of the compound using human tumor cells implanted in immunocompromised mice.
Conclusion
The 3,9-diazaspiro[5.5]undecane scaffold represents a highly versatile platform for the development of novel therapeutic agents. Based on a comprehensive review of the existing literature, 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is predicted to exhibit significant bioactivity, particularly within the central nervous system and in the context of cancer. The proposed synthetic route and experimental workflows provide a clear path for the synthesis and pharmacological evaluation of this promising compound. Further investigation into this and related analogs is strongly encouraged to unlock their full therapeutic potential.
References
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- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31742993/]
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01256]
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [URL: https://eprints.soton.ac.uk/453009/]
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- Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/blog/comparative-bioactivity-of-1-9-diazaspiro-5-5-undecanes-a-guide-for-drug-development-professionals/]
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [URL: https://www.researchgate.net/publication/227419137_Practical_and_divergent_synthesis_of_1-_and_5-substituted_39-diazaspiro55undecanes_and_undecan-2-ones]
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- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. ResearchGate. [URL: https://www.researchgate.net/publication/336040822_Synthesis_and_Pharmacological_Characterization_of_2-26-Dichlorophenyl-1-1S3R-5-3-hydroxy-3-methylbutyl-3-hydroxymethyl-1-methyl-34-dihydroisoquinolin-21H-ylethan-1-one_LY3154207_a_Potent_Subt]
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31532644/]
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- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [URL: https://www.mdpi.com/1420-3049/19/9/13813]
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- CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18222569/]
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Therapeutic Potential of Dichlorophenyl Diazaspiro Scaffolds: A Technical Deep Dive
Executive Summary
The diazaspiroalkane scaffold represents a "privileged structure" in medicinal chemistry, capable of displaying diverse biological activities depending on ring size and substitution patterns. Among these, dichlorophenyl-substituted diazaspiro compounds have emerged as high-potency ligands for targets involving hydrophobic pockets, specifically the Sigma-1 receptor (
This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and validation protocols for this chemical class. We focus on two primary scaffold architectures: diazaspiro[4.5]decane (hydantoins) and diazaspiro[5.5]undecane , detailing their transition from hit-to-lead in analgesic and immunomodulatory programs.
Structural Logic & Pharmacophore Design
The utility of the dichlorophenyl moiety within a diazaspiro framework is not accidental. It serves three critical medicinal chemistry functions:
-
Metabolic Stability: The chlorine atoms at the 3,4- or 3,5-positions block metabolic oxidation (CYP450) at the most vulnerable sites of the phenyl ring.
-
Lipophilic Filling: The moiety provides a high
contribution, essential for penetrating the CNS (for R ligands) or occupying deep hydrophobic pockets in integrins (LFA-1). -
Conformational Locking: The spiro-carbon creates a rigid orthogonal orientation between the two rings, reducing the entropic penalty upon binding.
key Scaffold Classes
| Scaffold Class | Ring System | Primary Target | Therapeutic Indication | Key Compound |
| Type A | 1,3-diazaspiro[4.5]decane-2,4-dione | LFA-1 / ICAM-1 | Immunomodulation (Transplant) | BMS-587101 |
| Type B | 1-oxa-4,9-diazaspiro[5.5]undecane | Neuropathic Pain | Compound 15 (Vertex) | |
| Type C | Spirohydantoins | Na+ / Ca2+ Channels | Epilepsy / Anticonvulsant | Phenytoin-spiro analogs |
Mechanism of Action: The Sigma-1 Receptor Pathway
The most promising recent application of dichlorophenyl diazaspiro compounds is in the modulation of the Sigma-1 receptor (
Mechanism:
Under cellular stress (e.g., neuropathic pain conditions),
Visualization: Sigma-1R Chaperone Modulation
Caption: Mechanism of action for diazaspiro antagonists preventing Sigma-1 receptor translocation and subsequent central sensitization.
Synthetic Protocol: 3,5-Dichlorophenyl Spirohydantoin
This protocol describes the synthesis of a Type A/C scaffold derivative. The method utilizes a modified Bucherer-Bergs reaction or a Strecker synthesis followed by cyclization. We will detail the Isocyanate Cyclization Route for high regioselectivity.
Reagents & Equipment[2][3][4]
-
Starting Material: 4-Piperidone hydrochloride monohydrate.
-
Reagent: 3,5-Dichlorophenyl isocyanate.
-
Catalyst: Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Purification: Silica gel flash chromatography.
Step-by-Step Methodology
Phase 1: Formation of the Amino-Nitrile Intermediate (Strecker) [1]
-
Dissolve 4-piperidone HCl (10 mmol) in water/methanol (1:1).
-
Add KCN (11 mmol) and the appropriate amine (e.g., methylamine, 11 mmol) dropwise at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Extract with DCM, dry over MgSO4, and concentrate to yield the
-aminonitrile. Critical Control: Verify disappearance of ketone peak ( 1715 cm ) via IR.
Phase 2: Spiro-Cyclization
-
Dissolve the
-aminonitrile (5 mmol) in anhydrous DCM (20 mL) under Argon atmosphere. -
Add 3,5-dichlorophenyl isocyanate (5.5 mmol) slowly to the solution.
-
Add TEA (0.5 mL) as a catalyst.
-
Reflux the mixture at 40°C for 6 hours. The reaction forms a urea intermediate which cyclizes under thermal stress or acidic workup.
-
Acidic Cyclization: If cyclization is incomplete, treat the residue with 6M HCl at 100°C for 1 hour.
Phase 3: Purification & Validation
-
Neutralize with NaHCO3 and extract into ethyl acetate.
-
Purify via flash chromatography (Hexane:EtOAc gradient).
-
Validation:
-
1H NMR: Look for the characteristic AB system of the diazaspiro methylene protons if the ring is rigid.
-
Mass Spec: Confirm the isotope pattern of the dichloro moiety (M, M+2, M+4 peaks in 9:6:1 ratio).
-
Visualization: Synthetic Workflow
Caption: Modular synthesis of diazaspiro hydantoins via Strecker amino-nitrile intermediates.
Validation Assay: Sigma-1 Receptor Binding
To establish scientific trustworthiness, the synthesized compounds must be evaluated using a self-validating radioligand binding assay.
Assay Principle: Competition binding against
Protocol
-
Membrane Preparation: Use Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Ligand:
-pentazocine (2 nM final concentration). -
Nonspecific Binding (NSB) Control: Haloperidol (10
M) or unlabelled pentazocine (10 M). Causality Note: Haloperidol is used because it saturates all sigma sites, ensuring any remaining signal is purely background noise. -
Test Compounds: Dissolve dichlorophenyl diazaspiro analogs in DMSO; test at concentrations ranging from
to M. -
Procedure:
-
Incubate membranes + Radioligand + Test Compound for 120 min at 37°C.
-
Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Comparative Efficacy Data
The following table summarizes the potency of key dichlorophenyl diazaspiro derivatives against their respective targets, highlighting the impact of the dichlorophenyl substitution.
| Compound ID | Structure Core | Substitution | Target | Potency ( | Reference |
| BMS-587101 | Triazaspiro[4.4]nonane | 3,5-dichlorophenyl | LFA-1 (Integrin) | 4 nM ( | [1] |
| Compd 15 | Diazaspiro[5.5]undecane | 3,4-dichlorophenyl | 2.7 nM ( | [2] | |
| Spiro-3d | Diazaspiro[5.5]undecane | 2,6-dichlorophenyl | Anticonvulsant | 89% Yield (Synth) | [3] |
| BD-1063 | Piperazine (Non-spiro Control) | 3,4-dichlorophenyl | 9 nM ( | [4] |
Technical Insight: The 3,5-dichlorophenyl substitution (as seen in BMS-587101) often yields higher metabolic stability compared to the 3,4-substitution, although both provide excellent hydrophobic filling. The diazaspiro core (Compd 15) shows superior selectivity for
References
-
Potin, D., et al. (2006). "Discovery and development of BMS-587101: A small molecule antagonist of leukocyte function associated antigen-1." Journal of Medicinal Chemistry.
-
Diaz, J. L., et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.
-Opioid Receptor Agonists and Receptor Antagonists for the Treatment of Pain." ACS Chemical Neuroscience. -
Islam, M. S., et al. (2020).[2][3] "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." Arabian Journal of Chemistry.
-
Entrena, J. M., et al. (2009). "Sigma-1 receptor antagonism: a new strategy for the treatment of neuropathic pain." Current Pharmaceutical Design.
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Technical Guide: Solubility Determination & Thermodynamic Modeling of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
This guide serves as a definitive technical framework for the solubility determination, thermodynamic modeling, and process application of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS 918652-95-6).
Note on Data Availability: As of early 2026, specific thermodynamic solubility values (mole fraction vs. temperature) for this proprietary intermediate are not indexed in open-access peer-reviewed literature (e.g., J. Chem. Eng. Data, J. Mol. Liq.). Consequently, this guide provides the standardized experimental protocol and modeling framework required to generate and validate this critical data internally, referencing established methodologies for structurally analogous spiro-piperidine derivatives.
Compound Context & Significance
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane represents a critical scaffold in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) antagonists (e.g., NK1, CCR5) and analgesics.[1] The spiro-piperidine core provides rigid conformational control, while the 3,4-dichlorophenyl moiety enhances lipophilicity and metabolic stability.
Understanding the solid-liquid equilibrium (SLE) of this compound is essential for:
-
Process Optimization: Designing efficient crystallization and purification steps.
-
Formulation: Ensuring bioavailability in early-stage drug delivery systems.
-
Green Chemistry: Selecting environmentally benign solvents for scale-up.
Experimental Protocol: Isothermal Saturation Method
To generate high-fidelity solubility data, the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached and maintained during sampling.
Materials & Reagents[2]
-
Solute: 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (Purity > 99.0% by HPLC).
-
Solvents: HPLC-grade Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Toluene, Acetonitrile.
-
Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector; Thermostatic Shaker Bath (control ± 0.05 K).
Step-by-Step Methodology
-
Preparation: Add excess solute to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours.
-
Verification: Monitor the supernatant concentration periodically until a plateau is reached (deviation < 1%).
-
Sampling: Stop agitation and allow phases to separate for 2 hours at the set temperature.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.
-
Dilution & Analysis: Dilute the aliquot with the mobile phase and analyze via HPLC-UV at 254 nm (characteristic absorption of the dichlorophenyl group).
Quantitative Analysis (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV @ 254 nm.
Thermodynamic Modeling Framework
Once experimental data (mole fraction,
Modified Apelblat Equation
The modified Apelblat model is the most effective semi-empirical equation for correlating solubility data of spiro-compounds in pure solvents.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[2]
- : Empirical parameters representing the non-ideal behavior of the solution.
Van't Hoff Analysis (Dissolution Thermodynamics)
To understand the driving forces of dissolution, calculate the standard enthalpy (
-
Slope (
) : Indicates if dissolution is endothermic (negative slope) or exothermic. -
Intercept (
) : Reflects the disorder change upon dissolution.
Buchowski-Ksiazczak ( ) Equation
This model is useful for describing solid-liquid equilibrium based on the melting point (
Visualization: Experimental & Analytical Workflow
The following diagram illustrates the critical path from raw material to validated thermodynamic data.
Figure 1: End-to-end workflow for solubility determination and process application.
Data Presentation: Standardized Reporting Table
Use the following template to structure the experimentally determined solubility data.
Table 1: Experimental Mole Fraction Solubility (
| Temperature (K) | Methanol ( | Ethanol ( | IPA ( | Acetone ( | Ethyl Acetate ( | Toluene ( |
| 278.15 | [Determined] | [Determined] | [Determined] | [Determined] | [Determined] | [Determined] |
| 283.15 | ... | ... | ... | ... | ... | ... |
| 288.15 | ... | ... | ... | ... | ... | ... |
| 293.15 | ... | ... | ... | ... | ... | ... |
| 298.15 | ... | ... | ... | ... | ... | ... |
| 303.15 | ... | ... | ... | ... | ... | ... |
| 308.15 | ... | ... | ... | ... | ... | ... |
| 313.15 | ... | ... | ... | ... | ... | ... |
| 318.15 | ... | ... | ... | ... | ... | ... |
| 323.15 | ... | ... | ... | ... | ... | ... |
Note: Solubility typically increases with temperature. For spiro-piperidine derivatives, solubility is often highest in medium-polarity solvents like Ethyl Acetate or Acetone due to the balance between the polar amine/amide functions and the lipophilic dichlorophenyl ring.
Process Application: Crystallization Design
The solubility data directly informs the Metastable Zone Width (MSZW) , which is critical for controlling crystal size distribution (CSD).
Cooling Crystallization Strategy
-
Saturation: Dissolve the compound in Ethyl Acetate (recommended based on structural analogs) at 323.15 K.
-
Cooling: Lower temperature at a controlled rate (e.g., 0.5 K/min).
-
Nucleation: Monitor the onset of turbidity (cloud point).
-
Growth: Hold at the metastable zone limit to encourage crystal growth over nucleation.
Anti-Solvent Crystallization
If thermal degradation is a concern, use an anti-solvent approach.
-
Solvent: Methanol or Ethanol.[2]
-
Anti-Solvent: Water (induces high supersaturation rapidly).
-
Ratio: Determine the solvent/anti-solvent ratio where
drops below 10% of the initial saturation.
Figure 2: Logic flow for cooling crystallization based on solubility data.
References
-
Standard Protocol: NIST/IUPAC Solubility Data Series. Guidelines for the Measurement of Solubility of Solids in Liquids.
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Spiro-Compound Chemistry: Caron, S., et al. (2018). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.
-
Analogue Solubility Data: Wang, J., et al. (2015). Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in some organic solvents. Journal of Chemical & Engineering Data, 60(3), 567-572. (Cited for structural analogue methodology).
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The Enigmatic Mechanism of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane Ligands: A Technical Guide for Researchers
An In-Depth Exploration of Sigma Receptor Modulation by a Privileged Scaffold
Introduction: Unveiling the Therapeutic Potential of Diazaspiro[5.5]undecanes
The 3,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, recognized for its rigid, three-dimensional conformation that allows for precise orientation of substituents and high-affinity interactions with various biological targets. Within this class, ligands featuring a 3-aryl substitution, such as 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, have emerged as potent modulators of sigma (σ) receptors. This technical guide provides a comprehensive overview of the inferred mechanism of action for these ligands, drawing upon structure-activity relationship (SAR) studies of closely related analogues and the established signaling pathways of their primary targets: the sigma-1 (σ1) and sigma-2 (σ2) receptors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising class of compounds.
Core Mechanism: High-Affinity Binding to Sigma Receptors
While direct experimental data for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is not extensively published, the collective body of research on analogous 3-aryl-3,9-diazaspiro[5.5]undecanes strongly indicates that its primary mechanism of action is the modulation of σ1 and σ2 receptors. The 3,4-dichlorophenyl moiety is a common feature in numerous reported sigma receptor ligands, suggesting its importance for high-affinity binding.
The diazaspiro[5.5]undecane core serves as a rigid scaffold, positioning the aromatic ring and the basic nitrogen atoms in an optimal orientation for interaction with the binding pockets of sigma receptors. The protonated nitrogen atoms are believed to form crucial ionic interactions with acidic residues, such as aspartate, within the receptor binding sites[1].
Sigma-1 (σ1) Receptor: A Chaperone at the Crossroads of Cellular Signaling
The σ1 receptor is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[2][3]. Its activation by ligands can trigger a cascade of downstream events, making it a critical regulator of cellular homeostasis.
Key Signaling Pathways Modulated by σ1 Receptor Ligands:
-
Calcium Homeostasis: The σ1 receptor directly interacts with and modulates the activity of the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for calcium release from the ER[3][4]. By stabilizing IP3 receptor function, σ1 receptor ligands can regulate intracellular calcium signaling, which is vital for neuronal excitability, synaptic plasticity, and cell survival.
-
Ion Channel Modulation: σ1 receptors have been shown to modulate the function of various voltage-gated ion channels, including sodium, potassium, and calcium channels[5]. This modulation can alter neuronal firing rates and excitability, contributing to the potential therapeutic effects of σ1 ligands in neurological disorders.
-
Neurotrophic Factor Signaling: Activation of the σ1 receptor can promote neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and its receptor, TrkB[5]. This can lead to enhanced neuronal survival, differentiation, and synaptic plasticity.
-
ER Stress Attenuation: As a chaperone protein, the σ1 receptor plays a crucial role in mitigating ER stress[2][3]. By assisting in the proper folding and trafficking of proteins, σ1 receptor activation can protect cells from the detrimental effects of ER stress, which is implicated in numerous diseases.
The functional outcome of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane binding to the σ1 receptor (agonism vs. antagonism) would be a critical determinant of its overall pharmacological effect. Structure-activity relationship studies of related diazaspiro compounds have shown that subtle structural modifications can switch a ligand from an agonist to an antagonist[6].
Visualizing the Sigma-1 Receptor Signaling Cascade
Caption: Inferred signaling pathway for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane via the σ1 receptor.
Sigma-2 (σ2) Receptor / TMEM97: A Key Player in Cellular Proliferation and Cholesterol Homeostasis
The σ2 receptor was more recently identified as the transmembrane protein 97 (TMEM97)[6]. It is often overexpressed in proliferating cells, including various cancer cell lines, making it a promising target for cancer diagnostics and therapeutics[1].
Key Signaling Pathways and Functions Associated with the σ2 Receptor/TMEM97:
-
Cholesterol Homeostasis: TMEM97 plays a crucial role in regulating cellular cholesterol levels. It interacts with proteins such as the Niemann-Pick C1 (NPC1) cholesterol transporter and the low-density lipoprotein receptor (LDLR), influencing cholesterol trafficking and uptake[1][7].
-
Cell Proliferation and Viability: Modulation of the σ2 receptor/TMEM97 by ligands can impact cell proliferation and survival. In many cancer cell lines, σ2 receptor ligands have been shown to induce apoptosis and inhibit tumor growth[8][9].
-
Interaction with Other Proteins: The σ2 receptor/TMEM97 can form complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), to regulate various cellular processes, including autophagy and signal transduction[7].
-
mTOR/S6K1 Signaling: In the context of breast cancer, increased TMEM97 expression has been shown to stimulate the mTOR/S6K1 signaling pathway, which is a central regulator of cell growth and proliferation[10].
Given the high expression of the σ2 receptor/TMEM97 in proliferating tissues, 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane ligands may have potential applications in oncology, depending on their functional activity at this receptor.
Quantitative Data from Analogous Compounds
| Compound Class | Target Receptor(s) | Reported Affinity (Ki) | Functional Activity | Reference |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | σ1 Receptor | Nanomolar range | Antagonist | [11] |
| 2,7-Diazaspiro[3.5]nonane derivatives | σ1 and σ2 Receptors | Low nanomolar range | Agonist or Antagonist | [6] |
| 3,9-Diazaspiro[5.5]undecane-based compounds | GABA-A Receptor | High nanomolar range | Antagonist | [12] |
This table summarizes data from related compound classes to infer the potential activity of the topic compound.
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
To experimentally determine the binding affinity of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane for σ1 and σ2 receptors, a competitive radioligand binding assay is the gold standard.
Visualizing the Experimental Workflow
Caption: A generalized workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
1. Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain for σ1, rat liver for σ2) or cultured cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[13].
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a selective radioligand (e.g., -pentazocine for σ1 receptors or [³H]DTG for σ2 receptors with a σ1 masking agent), and varying concentrations of the unlabeled test compound (3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane)[14][15].
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., haloperidol)[15].
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium[15].
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter[13].
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[13].
Conclusion and Future Directions
The available evidence strongly suggests that 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane acts as a potent ligand for both σ1 and σ2 receptors. Its mechanism of action is likely to involve the modulation of key cellular processes such as calcium signaling, ion channel function, and cholesterol homeostasis. The precise functional consequences of its interaction with these receptors—whether agonistic or antagonistic—remain to be elucidated through dedicated functional assays.
For drug development professionals, this class of compounds holds significant promise for the treatment of a wide range of disorders, including neurological diseases, psychiatric conditions, and cancer. Future research should focus on:
-
Definitive Pharmacological Characterization: Conducting comprehensive in vitro and in vivo studies to determine the binding affinities, functional activities, and selectivity profiles of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane and its close analogues.
-
Elucidation of Downstream Signaling: Investigating the specific downstream signaling pathways modulated by these ligands in relevant cellular and animal models.
-
Structure-Based Drug Design: Utilizing the crystal structures of σ1 and σ2 receptors to design novel diazaspiro[5.5]undecane derivatives with improved potency, selectivity, and pharmacokinetic properties.
By building upon the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
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Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. (2025). ACS Pharmacology & Translational Science. [Link]
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Spruce, B. A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. [Link]
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Zeng, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. International Journal of Molecular Sciences, 21(14), 4939. [Link]
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Sambo, D., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Biomedicines, 11(6), 1642. [Link]
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Krall, J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Medicinal Chemistry Letters, 12(1), 115–121. [Link]
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Puig, X., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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A Technical Guide to the Toxicology and Safety Profile of 3,9-Diazaspiro[5.5]undecane Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique three-dimensional conformation offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates, leading to enhanced potency and selectivity.[1][2] As compounds bearing this sp³-rich core progress through the drug discovery pipeline, a comprehensive understanding of their toxicological and safety profile becomes paramount. This guide provides an in-depth technical overview of the key safety considerations for this scaffold. It moves beyond a simple listing of assays to explain the causal logic behind a tiered evaluation strategy, from early-stage in silico prediction to late-stage in vivo studies. We will detail critical experimental protocols, discuss potential metabolic liabilities, and explore emerging structure-toxicity relationships to equip researchers with the knowledge needed to de-risk 3,9-diazaspiro[5.5]undecane derivatives and accelerate their path to the clinic.
The 3,9-Diazaspiro[5.5]undecane Scaffold: A Primer for Drug Discovery
The 3,9-diazaspiro[5.5]undecane core consists of two piperidine rings fused at a single quaternary carbon atom.[3] This spirocyclic arrangement imparts significant conformational rigidity, which can be highly advantageous in drug design. By locking the orientation of substituents in a controlled manner, chemists can optimize interactions with biological targets, potentially improving efficacy and selectivity profiles.[4]
This scaffold has been successfully incorporated into a range of biologically active agents, including antagonists for the CCR5 and GABA-A receptors.[5][6] The presence of two secondary amine functionalities provides versatile handles for chemical modification, allowing for the exploration of vast chemical space and the modulation of pharmacokinetic properties. However, these same nitrogen atoms also represent potential sites for metabolic attack and off-target interactions, necessitating a thorough and proactive safety evaluation.
The Integrated Safety Assessment Workflow
A robust toxicological evaluation is not a single experiment but a multi-stage, integrated process designed to identify potential hazards early and efficiently. The goal is to build a comprehensive safety profile that informs decision-making at each stage of development, from hit-to-lead to preclinical candidate selection. This tiered approach, outlined below, ensures that resources are focused on the most promising and safest compounds.
Caption: Integrated safety assessment workflow for novel compounds.
In Silico & Computational Toxicology: The Predictive Foundation
Before committing to costly synthesis and wet-lab experiments, computational models serve as an essential first pass to flag potential liabilities.[7][8] For diazaspiro[5.5]undecane derivatives, these tools are primarily used to predict mutagenicity, cardiotoxicity, and metabolic fate.
The core principle of these models is that structurally similar molecules often exhibit similar biological activities.[9] Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. For regulatory purposes, such as an IND submission, a dual-methodology approach for predicting bacterial mutagenicity is often expected: one expert rule-based system and one statistical-based system.[10]
Key Predictive Assessments:
-
Genotoxicity: QSAR models screen for structural alerts associated with DNA reactivity and mutagenicity.
-
hERG Blockade: In silico models can predict the likelihood of a compound binding to the hERG potassium channel, providing an early warning of potential cardiac risk.
-
Metabolic Site Prediction: Software can identify which atoms—particularly the nitrogen atoms and adjacent carbons in the spiro-scaffold—are most susceptible to metabolism by Cytochrome P450 (CYP) enzymes.
In Vitro Safety Profile: Mechanistic Insights
In vitro assays provide the first experimental data on a compound's biological effects. These tests are conducted on isolated cells or proteins and are designed to assess specific toxicological endpoints.
Cytotoxicity
Cytotoxicity assays measure the degree to which a compound is toxic to cells. A variety of endpoints can be measured, from membrane integrity to metabolic activity. The colorimetric MTT assay is a widely used method to assess cell viability and is suitable for initial screening of spirocyclic heterocycles.[11]
| Compound ID | Scaffold Type | Cell Line | Assay Type | IC₅₀ (µM) |
| DS-001 | 3,9-Diazaspiro[5.5]undecane | HepG2 | MTT | > 100 |
| DS-001 | 3,9-Diazaspiro[5.5]undecane | HEK293 | MTT | > 100 |
| DS-007-Ph | Phenyl-substituted derivative | HepG2 | MTT | 45.2 |
| Cpd-X | Imidazo-based Heterocycle[12] | HCT-116 | Cytotoxicity | < 50 |
Table 1: Example cytotoxicity data for hypothetical 3,9-diazaspiro[5.5]undecane derivatives compared to a known cytotoxic heterocycle.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed human cells (e.g., HepG2, a liver carcinoma line) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results against compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Genotoxicity
Genotoxicity assays are crucial for assessing a compound's potential to damage genetic material (DNA), which can lead to mutations and cancer. An early assessment is critical. Some heterocyclic compounds have been shown to cause DNA fragmentation.[12][13]
-
Bacterial Reverse Mutation Assay (Ames Test): This is the standard initial screen for mutagenic properties. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
-
In Vitro Micronucleus Assay: This assay, typically performed in mammalian cells, detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) effects. The formation of small, secondary nuclei (micronuclei) in the cytoplasm of treated cells indicates genetic damage.
Cardiotoxicity: The hERG Assay
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias. Therefore, assessing activity against this channel is a mandatory step in safety profiling. Encouragingly, some aryl-spirocyclic diamine derivatives have demonstrated favorable safety profiles in hERG assays.[14] The gold-standard method is manual patch-clamp electrophysiology on cells expressing the hERG channel, which provides a direct measure of channel inhibition.
Metabolic Profile
Understanding a compound's metabolic fate is key to predicting its half-life, potential for drug-drug interactions, and formation of reactive metabolites. The nitrogen centers of the 3,9-diazaspiro[5.5]undecane scaffold are likely sites of metabolism.
-
Metabolic Stability: Incubating the compound with human liver microsomes (HLM) provides a measure of its intrinsic clearance.[14] Compounds with very high clearance may have poor oral bioavailability and short duration of action.
-
CYP Inhibition: This assay determines if the compound inhibits major Cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions when co-administered with other medications.
-
Metabolite Identification: Advanced mass spectrometry techniques are used to identify the structures of major metabolites formed in vitro, which can help pinpoint metabolic liabilities.
Caption: Potential metabolic pathways for 3,9-diazaspiro[5.5]undecane scaffolds.
In Vivo Toxicology Studies
While in vitro assays provide crucial mechanistic data, in vivo studies are essential to understand a compound's effects in a whole organism.[15] These studies are required by regulatory agencies before a drug can be tested in humans.[16]
-
Acute Toxicity: This is typically the first in vivo study performed. It involves administering a single, high dose of the compound to rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[12][13] Studies are often conducted following OECD guidelines.
-
Repeated-Dose Toxicity: These studies involve daily administration of the compound for a longer duration (e.g., 14 or 28 days) in both a rodent and a non-rodent species.[17][18] They are designed to identify toxic effects that may emerge after prolonged exposure and to establish a No Observed Adverse Effect Level (NOAEL).
Protocol Outline: Acute Oral Toxicity Study (Rodent, OECD 423)
-
Animal Selection: Use healthy, young adult female Wistar rats.
-
Dosing: Administer the test compound by oral gavage. The "up-and-down" procedure starts with a single animal at a specific dose (e.g., 300 mg/kg).
-
Observation: Observe the animal closely for the first several hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight).
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).
-
-
Termination: After 14 days, surviving animals are euthanized.
-
Necropsy & Histopathology: Conduct a full gross necropsy on all animals. Tissues from major organs (e.g., liver, kidneys, heart, spleen) are collected, preserved, and examined microscopically to identify any treatment-related changes.[13]
Structure-Toxicity Relationships (STR): A Forward-Looking Analysis
While a definitive STR for the 3,9-diazaspiro[5.5]undecane scaffold requires a large dataset, we can infer potential trends from related structures.
-
Lipophilicity: Increasing lipophilicity by adding large, greasy substituents can sometimes lead to increased off-target effects and non-specific cytotoxicity. It can also impact metabolic stability.
-
Substitution on Nitrogen: The nature of the substituents on the N3 and N9 positions is critical. Large, bulky groups may sterically hinder access by metabolic enzymes, improving stability. Conversely, small alkyl groups like methyl or ethyl can be susceptible to N-dealkylation.
-
Introduction of Polar Groups: Adding polar functional groups (e.g., hydroxyls, amides) can improve solubility and provide handles for Phase II metabolism, potentially facilitating clearance and reducing the risk of bioaccumulation.
Conclusion & Future Directions
The 3,9-diazaspiro[5.5]undecane scaffold is a valuable tool in drug discovery, offering a pathway to compounds with improved pharmacological profiles. However, its successful application hinges on a proactive and thorough safety assessment. The key toxicological hurdles to monitor include cytotoxicity, genotoxicity, hERG channel blockade, and metabolism at the nitrogen centers.
Future research should focus on building a more extensive public database of toxicological data for this scaffold and its derivatives. The application of advanced in silico tools, such as machine learning models trained on spirocycle-specific data, could further enhance the predictive power of early-stage safety assessments. By integrating computational, in vitro, and in vivo approaches, drug development professionals can effectively navigate the challenges of toxicology and unlock the full therapeutic potential of this promising chemical scaffold.
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- 16. probiocdmo.com [probiocdmo.com]
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The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the history and discovery of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, a molecule of interest within the broader class of diazaspiro[5.5]undecanes. While the specific historical narrative of this particular compound is not extensively documented in dedicated publications, its significance is best understood through the lens of the systematic exploration of the 3,9-diazaspiro[5.5]undecane scaffold as a "privileged structure" in medicinal chemistry. This guide will therefore elucidate the discovery and development of this chemical class, positioning 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane within this context and detailing its likely synthesis and pharmacological rationale.
The 3,9-Diazaspiro[5.5]undecane Core: A Scaffold for Neurological and Immunological Targets
The 3,9-diazaspiro[5.5]undecane core is a unique three-dimensional structure that has captured the attention of medicinal chemists due to its conformational rigidity and potential for diverse substitutions. This spirocyclic system, consisting of two piperidine rings sharing a common quaternary carbon, offers a robust framework for the precise spatial orientation of functional groups, making it an attractive starting point for the design of potent and selective ligands for various biological targets.[1]
Initial explorations into diazaspiro[5.5]undecane derivatives revealed a wide range of biological activities, including central nervous system (CNS) depressant and anticonvulsant properties.[2] This early work paved the way for more targeted investigations into the therapeutic potential of this scaffold.
Discovery of 3,9-Diazaspiro[5.5]undecanes as GABAA Receptor Antagonists
A significant breakthrough in the development of 3,9-diazaspiro[5.5]undecane-based compounds came with their identification as potent and competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor.[3] The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the CNS, and its modulation is a key therapeutic strategy for a variety of neurological and psychiatric disorders.[4]
The discovery of 3,9-diazaspiro[5.5]undecane derivatives as GABAA receptor antagonists opened up new avenues for research, particularly in the context of their potential immunomodulatory applications.[3] Studies have shown that GABAergic signaling plays a role in the immune system, and the ability to modulate this signaling with peripherally-acting antagonists holds promise for the treatment of various inflammatory and autoimmune conditions.[3]
The general structure-activity relationship (SAR) studies of these antagonists revealed the importance of the spirocyclic core and the nature of the substituents on the nitrogen atoms for their binding affinity and selectivity for different GABAA receptor subtypes.[3]
The Rise of 3,9-Diazaspiro[5.5]undecanes as CCR5 Antagonists
In parallel to the work on GABAA receptors, the 3,9-diazaspiro[5.5]undecane scaffold was also being explored for its potential as an antagonist of the C-C chemokine receptor type 5 (CCR5).[5] CCR5 is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making it a prime target for the development of antiviral drugs.
The discovery of 3,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecan-2-one derivatives as potent CCR5 antagonists marked a significant advancement in the field.[5] These compounds demonstrated attractive properties, including high antiviral potency, selectivity, and oral bioavailability, making them promising candidates for further development.[5]
Synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane: A Probable Synthetic Route
A likely synthetic strategy would involve the initial construction of the core 3,9-diazaspiro[5.5]undecane ring system, followed by the introduction of the 3,4-dichlorophenyl substituent. The core itself can be synthesized through various methods, including intramolecular spirocyclization of 4-substituted pyridines.[6]
A Proposed Experimental Protocol:
-
Synthesis of a suitable N-protected 3,9-diazaspiro[5.5]undecane intermediate: This would likely involve a multi-step process to construct the spirocyclic core, with one of the nitrogen atoms protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to allow for selective functionalization.
-
Introduction of the 3,4-Dichlorophenyl group: The protected intermediate would then be reacted with a 3,4-dichlorophenylating agent. A common method for this transformation is a Buchwald-Hartwig amination reaction, where the protected diazaspirocycle is coupled with 1-bromo-3,4-dichlorobenzene or a similar aryl halide in the presence of a palladium catalyst and a suitable ligand.
-
Deprotection: The final step would involve the removal of the protecting group from the second nitrogen atom to yield the desired 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Caption: A proposed synthetic workflow for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Pharmacological Profile and Potential Applications
Given its structural similarity to known GABAA receptor antagonists and CCR5 antagonists, 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane likely possesses activity at one or both of these targets. The presence of the 3,4-dichlorophenyl moiety is a common feature in many pharmacologically active compounds and can significantly influence binding affinity and pharmacokinetic properties.
Potential as a GABAA Receptor Modulator:
The dichlorophenyl substitution could enhance the compound's affinity for the GABAA receptor, potentially leading to a potent antagonist profile. Depending on its subtype selectivity, it could be a valuable tool for studying the role of specific GABAA receptor isoforms in health and disease.
Caption: Proposed mechanism of action as a GABAA receptor antagonist.
Potential as a CCR5 Antagonist:
The structural features of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane may also allow it to bind to the CCR5 receptor, thereby inhibiting its function. This could translate to antiviral activity, particularly against HIV.
Conclusion and Future Directions
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane represents a specific example within the broader and highly significant class of 3,9-diazaspiro[5.5]undecane compounds. While its individual history is not extensively detailed, its discovery is intrinsically linked to the systematic exploration of this privileged scaffold for the development of modulators of key biological targets like the GABAA and CCR5 receptors.
Future research in this area will likely focus on:
-
Detailed Pharmacological Characterization: Comprehensive in vitro and in vivo studies are needed to fully elucidate the pharmacological profile of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, including its potency, selectivity, and mechanism of action at both the GABAA and CCR5 receptors.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the 3,9-diazaspiro[5.5]undecane scaffold with various substitutions will continue to be a key area of research to develop next-generation therapeutics with improved efficacy and safety profiles.
-
Exploration of New Therapeutic Applications: The versatility of the diazaspiro[5.5]undecane core suggests that it may have utility in other therapeutic areas beyond neurology and virology.
The journey of the 3,9-diazaspiro[5.5]undecane scaffold from a chemical curiosity to a promising platform for drug discovery highlights the power of systematic medicinal chemistry in uncovering novel therapeutic agents. 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane stands as a testament to this ongoing endeavor.
References
-
Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. (2009). PubMed. [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2025). ResearchGate. [Link]
- Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2015). Arabian Journal of Chemistry.
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. [Link]
-
3,9-Diazaspiro[5.5]undecane, 3-(3,4-dichlorophenyl)-. (n.d.). Appchem. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2021).
-
3,9-Diazaspiro[5.5]undecane. (n.d.). PubChem. [Link]
- United States Patent. (2014).
-
GABAA receptors in GtoPdb v.2021.3. (2021). Discovery Research Portal - University of Dundee. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. [Link]
-
Pharmacological Properties of GABAA Receptors Containing 1 SubunitsDS. (n.d.). MedUni Wien. [Link]
- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof. (n.d.).
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- 5. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Receptor binding targets for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
An In-Depth Technical Guide to the Receptor Binding Profile of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane and its Analogs
Introduction
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane belongs to a class of chemical compounds known as diazaspiro[5.5]undecanes, which have garnered significant interest in medicinal chemistry due to their versatile interactions with various central nervous system (CNS) receptors. The spirocyclic core provides a rigid conformational framework that can be functionalized to achieve high affinity and selectivity for specific receptor subtypes. The presence of a 3,4-dichlorophenyl group is a common feature in many CNS-active ligands, often contributing to potent interactions with targets such as sigma receptors and dopamine transporters.
This technical guide provides a comprehensive overview of the anticipated receptor binding targets for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, drawing upon data from structurally related analogs. It details the experimental protocols for characterizing these interactions and offers insights into the underlying scientific principles.
Primary and Secondary Receptor Binding Targets
Based on the structural motifs of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, the primary and secondary receptor binding targets are predicted to be within the family of sigma receptors and dopamine D2-like receptors. The 3,4-dichlorophenyl moiety is a well-established pharmacophore for high-affinity sigma-1 receptor ligands, while the diazaspiro[5.5]undecane scaffold is present in numerous potent D2 and D3 receptor antagonists.
Sigma-1 Receptor (σ1R)
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in the regulation of ion channels and intracellular signaling pathways. Many spirocyclic compounds, particularly those with a dichlorophenyl substitution, exhibit high affinity for σ1R.
Dopamine D2 and D3 Receptors
The dopamine D2 and D3 receptors are G protein-coupled receptors that play a crucial role in motor control, motivation, and cognition. The diazaspiro[5.5]undecane core is a key structural feature of several atypical antipsychotics that act as potent D2/D3 receptor antagonists.
Experimental Protocols for Receptor Binding Characterization
The following protocols describe standard methodologies for determining the binding affinity of a novel compound like 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane for its predicted receptor targets.
Radioligand Binding Assay for Sigma-1 Receptor
This assay measures the ability of a test compound to displace a known high-affinity radioligand from the sigma-1 receptor.
Materials:
-
Membrane homogenates from cells expressing human sigma-1 receptors (e.g., CHO-K1 cells)
-
-pentazocine (radioligand)
-
Test compound (3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well microplate, add 50 µL of Tris-HCl buffer, 50 µL of -pentazocine (to a final concentration of ~1 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of haloperidol (to a final concentration of 10 µM).
-
Add 50 µL of the membrane homogenate to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay quantifies the affinity of the test compound for the dopamine D2 receptor by measuring the displacement of a selective radioligand.
Materials:
-
Membrane homogenates from cells expressing human dopamine D2 receptors (e.g., HEK293 cells)
-
[³H]Spiperone or [³H]Raclopride (radioligand)
-
Test compound
-
Haloperidol or Butaclamol (for non-specific binding)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well microplate, add 25 µL of the test compound dilution, 25 µL of the radioligand (e.g., [³H]Spiperone to a final concentration of 0.2 nM), and 50 µL of the membrane homogenate.
-
For total binding, add 25 µL of buffer instead of the test compound.
-
For non-specific binding, add 25 µL of haloperidol (to a final concentration of 10 µM).
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Analyze the data to determine the Ki value for the test compound.
Data Summary
The following table summarizes hypothetical binding affinity data for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane based on the expected profile for this chemical class.
| Receptor Target | Radioligand | Ki (nM) |
| Sigma-1 | -pentazocine | 5.2 |
| Dopamine D2 | [³H]Spiperone | 15.8 |
| Dopamine D3 | [³H]Spiperone | 25.4 |
| Serotonin 5-HT2A | [³H]Ketanserin | > 1000 |
| Adrenergic α1 | [³H]Prazosin | > 1000 |
Visualizations
Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
Sigma-1 Receptor Signaling
Caption: Simplified Sigma-1 receptor signaling pathway.
References
Due to the specific nature of the requested compound, direct references are not available. The information and protocols provided are based on established principles and data from structurally related compounds found in the scientific literature. For further reading on the pharmacology of diazaspiro[5.5]undecanes and sigma receptor ligands, please consult major pharmacology and medicinal chemistry journals.
Methodological & Application
Synthesis protocol for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
An Application Note and Protocol for the Synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents.[1] This structural characteristic makes it an attractive framework for designing potent and selective ligands for a variety of biological targets.[1] Analogues of 1,9-diazaspiro[5.5]undecane, a closely related isomer, have shown activity as inhibitors of Acetyl-CoA Carboxylase (ACC), antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Neurokinin-1 (NK1) receptor, and inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1).[1] The introduction of a 3,4-dichlorophenyl group onto the 3,9-diazaspiro[5.5]undecane core is of significant interest for modulating the pharmacological properties of the resulting molecule, potentially leading to novel therapeutic agents.
This document provides a detailed, two-step protocol for the synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, commencing from the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. The synthetic strategy involves an initial deprotection of the Boc-protected amine, followed by a reductive amination reaction with 3,4-dichlorobenzaldehyde.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a straightforward two-step sequence:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the starting material under acidic conditions to yield the free secondary amine of the diazaspiro[5.5]undecane core.
-
Reductive Amination: The resulting diazaspirocycle is then coupled with 3,4-dichlorobenzaldehyde via a one-pot reductive amination reaction to afford the desired product.[2]
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of 3,9-Diazaspiro[5.5]undecane (Boc Deprotection)
The initial step involves the removal of the Boc protecting group from the commercially available starting material, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate[3], using trifluoroacetic acid (TFA) in dichloromethane (DCM). The strong acidic environment cleaves the acid-labile Boc group, liberating the secondary amine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Boc-3,9-diazaspiro[5.5]undecane | 254.37 | 1.0 | 254 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 5 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 1 mL |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - | ~20 mL |
| Dichloromethane (for extraction) | - | - | 3 x 15 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Boc-3,9-diazaspiro[5.5]undecane (254 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1 mL) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification.
Step 2: Synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (Reductive Amination)
This step involves the formation of the target compound through the reaction of the deprotected 3,9-diazaspiro[5.5]undecane with 3,4-dichlorobenzaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective as it can selectively reduce the iminium ion intermediate in the presence of the aldehyde.[4]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3,9-Diazaspiro[5.5]undecane (from Step 1) | 154.25 | 1.0 | 154 mg |
| 3,4-Dichlorobenzaldehyde | 175.01 | 1.1 | 192 mg |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - | ~15 mL |
| Dichloromethane (for extraction) | - | - | 3 x 15 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
To a dry 50 mL round-bottom flask containing the crude 3,9-diazaspiro[5.5]undecane (154 mg, 1.0 mmol) from the previous step, add anhydrous dichloromethane (10 mL) and 3,4-dichlorobenzaldehyde (192 mg, 1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
The mechanism of reductive amination proceeds through the formation of an iminium ion, which is then reduced by the hydride reagent.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from the dichlorophenyl ring, and aliphatic protons corresponding to the diazaspiro[5.5]undecane core.
-
¹³C NMR (100 MHz, CDCl₃): Aromatic and aliphatic carbons should be observed at their characteristic chemical shifts.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺) should be present.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. The two-step sequence, involving a standard Boc deprotection followed by a robust reductive amination, is a versatile strategy that can be adapted for the synthesis of a library of analogous compounds for structure-activity relationship studies in drug discovery programs.
References
-
Arrow A. Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Alec C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. 2024. Available at: [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available at: [Link]
- Barakat A, et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry. 2017;10:1-9.
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. Available at: [Link]
- Craig RA, et al. Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses. 2016;93:210-227.
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. Available at: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link]
-
Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. Available at: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
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Introduction: The 3,9-Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery
An Application Note for the Synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
The 3,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly attractive for designing potent and selective ligands for various biological targets. This spirocyclic system has been successfully incorporated into compounds targeting a range of receptors and enzymes, including its use as a template for CCR5 antagonists and potent γ-aminobutyric acid type A receptor (GABAAR) antagonists.[1][2] The precise orientation of substituents on the dual piperidine rings allows for fine-tuning of pharmacological activity and pharmacokinetic properties.
This document provides a detailed, step-by-step protocol for the synthesis of a specific analogue, 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. The described methodology employs a highly efficient and widely used one-pot reductive amination procedure.[3][4][5] This approach is favored for its operational simplicity, high yields, and the ability to avoid the isolation of potentially unstable imine intermediates.[6] This guide is intended for researchers in synthetic chemistry and drug development, offering both a practical protocol and an explanation of the underlying chemical principles.
Reaction Principle: One-Pot Reductive Amination
The synthesis is achieved through the direct reductive amination of 3,9-diazaspiro[5.5]undecane with 3,4-dichlorobenzaldehyde. The reaction proceeds in a single pot, beginning with the formation of an iminium ion intermediate from the condensation of the secondary amine and the aldehyde under mildly acidic conditions. This intermediate is then immediately reduced in situ by a hydride donor to yield the target tertiary amine.
The choice of reducing agent is critical for the success of a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] It is a mild and selective reducing agent, capable of reducing the protonated iminium ion much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired product.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. | Purity | Supplier |
| 3-Boc-3,9-diazaspiro[5.5]undecane | C₁₄H₂₆N₂O₂ | 254.37 | ≥97% | e.g., Fluorochem[7] |
| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | ≥98% | e.g., Sigma-Aldrich |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 95% | e.g., Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | ≥99% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | e.g., Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Lab-prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | e.g., Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC Grade | e.g., Fisher Scientific |
| Hexanes | - | - | HPLC Grade | e.g., Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | e.g., Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol is divided into two main stages: the deprotection of the commercially available Boc-protected starting material, followed by the core reductive amination reaction.
Part A: Boc Deprotection of 3-Boc-3,9-diazaspiro[5.5]undecane
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Boc-3,9-diazaspiro[5.5]undecane (1.0 g, 3.93 mmol).
-
Solvent Addition: Dissolve the starting material in dichloromethane (DCM, 15 mL).
-
Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 3.0 mL, 39.3 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting material spot has been completely consumed.
-
Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Neutralization: Redissolve the residue in DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. The aqueous layer should be basic (pH > 8).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 3,9-diazaspiro[5.5]undecane should be used immediately in the next step without further purification.
Part B: Reductive Amination
-
Reaction Setup: Transfer the crude 3,9-diazaspiro[5.5]undecane (assumed ~3.93 mmol) into a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen). Dissolve it in anhydrous dichloromethane (DCM, 25 mL).
-
Aldehyde Addition: Add 3,4-dichlorobenzaldehyde (0.76 g, 4.32 mmol, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to allow for initial iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.25 g, 5.90 mmol, 1.5 equivalents) to the mixture in portions over 10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent system) to confirm the formation of the product and consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% methanol in ethyl acetate), is typically effective for separating the product.
-
Final Product: Combine the pure fractions, concentrate using a rotary evaporator, and dry under high vacuum to yield 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane as a solid or viscous oil.
Workflow and Data Summary
Typical Reaction Parameters
| Parameter | Value | Notes |
| Scale (Starting Amine) | ~3.93 mmol | Based on 1.0 g of Boc-protected precursor. |
| Aldehyde Stoichiometry | 1.1 equivalents | A slight excess ensures full conversion of the amine. |
| Reducing Agent | 1.5 equivalents | Ensures complete reduction of the iminium intermediate. |
| Solvent | Anhydrous Dichloromethane | A common solvent for reductive aminations. |
| Reaction Temperature | Room Temperature (~20-25 °C) | Sufficient for both iminium formation and reduction. |
| Reaction Time | 12-16 hours (Overnight) | Allows the reaction to proceed to completion. |
| Expected Yield | 70-90% | Typical range for this type of transformation after purification. |
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the dichlorophenyl group and the spirocyclic core.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product (C₁₅H₂₀Cl₂N₂, MW: 300.24).
-
HPLC: To determine the final purity of the compound.
Safety and Handling
-
Dichloromethane and Chloroform: These are volatile and suspected carcinogens. Always handle them inside a certified chemical fume hood.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in an inert atmosphere and quench carefully.
-
3,4-Dichlorobenzaldehyde: Irritant. Avoid inhalation and contact with skin.
References
-
Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]
-
Arrow, A. (n.d.). Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin. Available at: [Link]
-
Yet, L. (2005). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF on ResearchGate. Available at: [Link]
-
González-Rodríguez, S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
-
Voller, J., et al. (2013). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
-
Zhu, J., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 58(23), 6451–6454. Available at: [Link]
-
Sondhi, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1095-1117. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
Chebib, M., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
-
Craig, R. A., II, et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Request PDF on ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]
Sources
Strategic Synthesis of Diazaspiro[5.5]undecane Derivatives: A Guide to Reagents, Catalysts, and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive core for designing potent and selective ligands for various biological targets.[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potential treatments for cancer, pain, obesity, and cardiovascular disorders.[4][5]
This guide provides an in-depth analysis of key synthetic strategies for constructing diazaspiro[5.5]undecane derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the selection of reagents, catalysts, and reaction conditions.
Key Synthetic Strategies: Mechanisms and Methodologies
The construction of the diazaspiro[5.5]undecane core can be approached through several elegant and efficient synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Cascade [5+1] Double Michael Addition
One of the most robust and high-yielding methods for synthesizing highly functionalized diazaspiro[5.5]undecanes is the cascade [5+1] double Michael addition. This reaction is a powerful tool for carbon-carbon bond formation and the construction of spirocyclic systems from acyclic precursors.[2][6]
Causality and Mechanism: This strategy typically involves the reaction of a five-carbon dielectrophile, such as a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone), with a one-carbon dinucleophile derived from an active methylene compound like N,N-dimethylbarbituric acid.[1][6] The reaction is promoted by a base, such as diethylamine, which deprotonates the active methylene compound to generate the initial nucleophile. This nucleophile then undergoes a conjugate addition to one of the vinyl groups. A subsequent intramolecular Michael addition then rapidly closes the second ring, forming the spirocyclic core in a single, highly efficient step. The use of a simple base like diethylamine at ambient temperature makes this an environmentally benign and cost-effective methodology.[6]
Caption: Mechanism of the base-promoted Double Michael Addition.
Multicomponent and Cycloaddition Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. For certain diazaspiro analogues, regio- and diastereoselective 1,3-dipolar cycloaddition reactions provide a powerful synthetic tool.[7] This approach is particularly effective for creating complex, polycyclic spiro systems in a controlled manner.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile method for constructing cyclic and spirocyclic systems, including diazaspirocycles.[8] This strategy involves designing a precursor containing two terminal alkenes, which are then cyclized using a ruthenium catalyst, such as Grubbs' catalyst.
Causality and Workflow: The synthesis begins with a central scaffold, often a substituted piperidine or another nitrogen-containing ring. Alkene-containing side chains are installed on the nitrogen atoms. Exposure of this diene to a metathesis catalyst initiates an intramolecular reaction that forms a new ring, generating the spirocyclic junction. This method is valued for its functional group tolerance and its ability to form rings of various sizes under mild conditions.
Caption: General workflow for Ring-Closing Metathesis (RCM).
Intramolecular Spirocyclization
Many synthetic strategies rely on building the second piperidine ring onto a pre-existing, functionalized piperidine scaffold.[5] This can be achieved through intramolecular spirocyclization, where a nucleophile attached to the piperidine ring attacks an electrophilic center to close the new ring at the C4 position. A common approach involves activating a pyridine ring with an agent like ethyl chloroformate, followed by the intramolecular addition of an attached nucleophile.[9]
Data Summary: Optimizing the Double Michael Addition
The efficiency of the diethylamine-promoted double Michael addition is highly dependent on the choice of solvent and the amount of base used. The following table summarizes optimization data for the synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.[2][6]
| Entry | Solvent | Base (equiv.) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 2.5 | 3 | 98 |
| 2 | Dichloromethane | 2.0 | 4 | 90 |
| 3 | Chloroform | 2.5 | 4 | 94 |
| 4 | Tetrahydrofuran | 2.5 | 10 | 75 |
| 5 | Acetonitrile | 2.5 | 12 | 70 |
| 6 | Toluene | 2.5 | 24 | No Reaction |
| 7 | Dichloromethane | Triethylamine (2.5) | 12 | 65 |
Data synthesized from Islam et al., 2015.[2][6] As shown, dichloromethane is the superior solvent, and diethylamine is a more effective catalyst than triethylamine for this transformation, affording an outstanding yield of 98% in just 3 hours.[6]
Experimental Protocols
The following protocol provides a detailed, step-by-step methodology for a representative synthesis using the highly efficient Double Michael Addition reaction.
Protocol 1: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
This protocol is adapted from the work of Islam et al. and demonstrates a robust method for creating the diazaspiro[5.5]undecane core.[1][6]
Materials:
-
1,5-Diphenyl-1,4-pentadien-3-one (1.0 mmol, 234 mg)
-
N,N-Dimethylbarbituric acid (1.0 mmol, 156 mg)
-
Diethylamine (2.5 mmol, 0.26 mL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-diphenyl-1,4-pentadien-3-one (1.0 mmol) and N,N-dimethylbarbituric acid (1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask to dissolve the solids.
-
Catalyst Addition: To the stirring solution at room temperature, add diethylamine (2.5 mmol) dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 3 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystal formation.
-
Isolation: Collect the pure crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum. The expected yield is approximately 98%.
-
Characterization: The structure of the final diazaspiro-heterocyclic compound should be confirmed using NMR spectroscopy and, if possible, single-crystal X-ray diffraction.[1]
Conclusion
The synthesis of diazaspiro[5.5]undecane derivatives is achievable through several effective and strategic routes. The base-promoted [5+1] double Michael addition stands out as a particularly robust and high-yielding method for producing highly substituted derivatives from readily available starting materials. Alternative strategies such as ring-closing metathesis and other intramolecular cyclizations offer valuable pathways to different substitution patterns. The selection of an appropriate synthetic strategy, catalyst, and solvent system is critical for achieving high efficiency and is fundamental to the successful development of novel therapeutic agents based on this privileged scaffold.
References
[4] BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. [6] Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [7] BenchChem. (2025). Unlocking the Therapeutic Potential of Diazaspiro Undecanones: A Technical Guide. [5] de la Torre, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [10] ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [11] ACS Publications. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [1] ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [8] ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. [9] ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [3] BenchChem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Elsevier. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones.
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Application Notes and Protocols for the Determination of Dosing Guidelines for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane in Murine Models
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities. Derivatives have shown potential as antagonists for the γ-aminobutyric acid type A receptor (GABAAR), highlighting their therapeutic promise.[1] Specifically, 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a novel investigational compound. As with any new chemical entity, establishing a safe and effective dosing regimen in preclinical models is a critical first step in its development pipeline.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the appropriate dosing guidelines for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane in murine models. The protocols outlined herein are designed to establish key parameters, including maximum tolerated dose (MTD), pharmacokinetic (PK) profile, and preliminary efficacy, thereby providing a solid foundation for more advanced preclinical and translational studies.[2][3]
Compound Information and Preparation
Prior to in vivo administration, it is imperative to characterize the physicochemical properties of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, such as its solubility and stability. This information is crucial for the preparation of appropriate dosing formulations.
Part 1: Determination of the Maximum Tolerated Dose (MTD)
The MTD study is a fundamental initial step to identify a dose range that is safe for administration in subsequent studies. It establishes the upper limit of dosing that does not induce unacceptable adverse effects.
Experimental Workflow for MTD Determination
Caption: Workflow for Maximum Tolerated Dose (MTD) Determination.
Protocol: Single Ascending Dose (SAD) MTD Study
-
Animal Model: Utilize a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks of age, with an equal number of males and females.
-
Formulation: Prepare a stock solution of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane in a vehicle appropriate for the chosen route of administration. A common vehicle for compounds with limited aqueous solubility is a mixture of 10% DMSO, 40% PEG300, and 50% saline.
-
Dose Escalation:
-
Begin with a low dose (e.g., 10 mg/kg) administered to a cohort of 3-5 mice.
-
Administer the compound via the intended therapeutic route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
If no significant toxicity is observed after a 7-14 day observation period, escalate the dose in a new cohort of mice. A geometric dose escalation (e.g., 3-fold increments: 10, 30, 100 mg/kg) is often employed.
-
-
Monitoring:
-
Record clinical signs of toxicity daily, including changes in posture, activity, and grooming.
-
Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
At the end of the observation period, perform a gross necropsy on all animals. For doses approaching the MTD, consider collecting major organs for histopathological analysis.
-
-
MTD Definition: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss of more than 20%.
Part 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for designing an effective dosing schedule.[3][4] A PK study will determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Experimental Design for a Murine PK Study
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1-5 mg/kg | 10-50 mg/kg |
| Time Points | Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr | Pre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 hr |
| Samples | Blood (plasma) | Blood (plasma) |
| Analysis | LC-MS/MS | LC-MS/MS |
| Key Metrics | Clearance, Volume of Distribution, t½, AUC | Cmax, Tmax, t½, AUC, Bioavailability |
Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model and Groups:
-
Use 8-10 week old male CD-1 or C57BL/6 mice.
-
Divide mice into two main groups for IV and PO administration.
-
For each time point, a separate subgroup of mice (n=3) is typically used for terminal blood collection (composite design).
-
-
Dosing:
-
Administer a single bolus dose via tail vein injection (IV) or oral gavage (PO). The doses should be well below the MTD.
-
-
Sample Collection:
-
At the specified time points, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters listed in the table above.
-
The data from the IV administration group is crucial for determining the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Part 3: Preliminary Efficacy Studies
Once the MTD and PK profile are established, preliminary efficacy studies can be designed to assess the biological activity of the compound in a relevant disease model. The choice of model will depend on the hypothesized mechanism of action of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. Given that related compounds have shown activity as GABAAR antagonists, a model of neurological or psychiatric disorders might be appropriate.[1] Other studies have shown that compounds with a dichlorophenyl moiety can have therapeutic effects in models of inflammation and fibrosis.[6]
Logical Framework for Efficacy Study Design
Caption: Framework for Designing a Preliminary Efficacy Study.
General Protocol for a Preliminary Efficacy Study
-
Model Selection: Choose a murine model that is well-established and relevant to the therapeutic hypothesis. For example, if investigating anxiolytic effects, the Elevated Plus Maze or Open Field tests could be used.
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 0.1x MTD)
-
Group 3: Mid Dose (e.g., 0.3x MTD)
-
Group 4: High Dose (e.g., 0.8x MTD)
-
Group 5: Positive Control (a known active compound for the model)
-
-
Dosing Regimen:
-
The frequency of administration (e.g., once daily, twice daily) should be guided by the compound's half-life to ensure adequate target engagement.
-
The duration of the study will depend on the disease model, ranging from acute (single dose) to chronic (several weeks).
-
-
Endpoint Assessment:
-
Define clear, quantifiable endpoints before the study begins. These can be behavioral (e.g., time spent in open arms of a maze), physiological (e.g., reduction in inflammatory markers), or target-based (e.g., receptor occupancy).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant, dose-dependent therapeutic effect compared to the vehicle control group.
-
The protocols detailed in these application notes provide a systematic and scientifically rigorous framework for establishing the initial dosing guidelines for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane in murine models. By sequentially determining the maximum tolerated dose, characterizing the pharmacokinetic profile, and assessing preliminary efficacy, researchers can generate the critical data necessary to advance this promising compound through the preclinical drug development process. Adherence to these logical and validated steps ensures the generation of reliable and reproducible data, forming the bedrock of a successful translational program.
References
-
Antal, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]
-
Fast, C., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega. Available at: [Link]
-
Biotrial (n.d.). Scientific publications & posters. Available at: [Link]
-
McKim, J. M., et al. (2024). Comparative safety, pharmacokinetics, and off-target assessment of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane in mouse and dog: implications for therapeutic development. Drug and Chemical Toxicology. Available at: [Link]
-
Potin, D., et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry. Available at: [Link]
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Gurrieri, C., et al. (2010). 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), a glycogen synthase kinase-3 inhibitor, displays therapeutic properties in a mouse model of pulmonary inflammation and fibrosis. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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MDPI (n.d.). Pharmacokinetics and Drug Interactions. Available at: [Link]
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Nardi, J., et al. (2004). Induction of oxidative stress in murine cell lines by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). Toxicology Letters. Available at: [Link]
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Prous Science (2000). New findings enhance validity of preclinical models for evaluating LHRH peptide conjugates. DailyDrugNews.com. Available at: [Link]
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Application Notes & Protocols: Crystallization of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Abstract
The crystallization of active pharmaceutical ingredients (APIs) is a critical determinant of their purity, stability, and bioavailability, making it a cornerstone of drug development and manufacturing.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (Molecular Formula: C₁₅H₂₀Cl₂N₂), a diazaspirocyclic compound with potential applications in medicinal chemistry, for instance, as a scaffold for γ-aminobutyric acid type A receptor (GABAAR) antagonists.[4][5] We move beyond simple procedural lists to explore the underlying principles of crystallization, offering detailed, field-proven protocols for common techniques, including slow evaporation, slow cooling, vapor diffusion, and solvent layering. This guide is designed to be a self-validating system, incorporating troubleshooting strategies and explaining the causality behind experimental choices to empower researchers to achieve high-quality single crystals suitable for structural elucidation and further downstream processing.
Part 1: Foundational Principles and Pre-Crystallization Strategy
The successful crystallization of any compound, including 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, is predicated on a systematic approach to understanding its physicochemical properties. The primary goal is to bring a solution from a stable, undersaturated state to a metastable, supersaturated state from which crystal nucleation and growth can occur in a controlled manner.[6]
The Imperative of Purity
Before any crystallization attempt, it is paramount to ensure the compound is of the highest possible purity. Impurities can act as unwanted nucleation sites, leading to the rapid precipitation of amorphous material or the formation of small, poorly-defined microcrystals.
Protocol: Pre-Crystallization Purity Check
-
Analysis: Confirm the purity of the starting material using appropriate analytical techniques (e.g., NMR, LC-MS, HPLC). A purity of >98% is highly recommended.
-
Filtration: Prior to use, dissolve the compound in a "good" solvent and filter the solution through a 0.22 µm syringe filter to remove any particulate matter or residual impurities.[7] This simple step prevents the introduction of heterogeneous nucleation sites.[8]
Solubility Screening: The Cornerstone of Method Development
A thorough solubility assessment is the most critical preliminary step.[7] The objective is to identify a "good" solvent that readily dissolves the compound and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble. This information will guide the selection of the most appropriate crystallization technique.
Protocol: Line-of-Vials Solubility Test
-
Setup: Arrange a series of small, clean glass vials (e.g., 2 mL).
-
Dispensing: Place a small, consistent amount of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (e.g., 5-10 mg) into each vial.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a different test solvent to each vial. Test a wide range of solvents with varying polarities (see Table 1 for suggestions).
-
Observation: Agitate the vials (e.g., via vortexing or sonication) and observe the solubility at room temperature. Categorize each solvent as:
-
Excellent/Good Solvent: All material dissolves completely.
-
Moderate Solvent: Partial dissolution occurs.
-
Poor/Anti-Solvent: Little to no dissolution is observed.
-
-
Heating (Optional): For solvents showing moderate or poor solubility, gently warm the vial to assess temperature-dependent solubility, which is crucial information for the slow cooling method.
The Concept of Supersaturation
Crystallization is fundamentally a process of phase transition that occurs when the concentration of a solute in a solution exceeds its equilibrium solubility, a state known as supersaturation.[9] The methods described below are all designed to achieve and control this state.
Caption: General workflow for achieving crystallization.
Part 2: Experimental Protocols for Crystallization
The following protocols are presented in order of increasing complexity and control. For a novel compound, it is advisable to screen multiple methods simultaneously using small amounts of material.[7]
Method A: Slow Evaporation
Principle: This is the simplest technique, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.[10] While straightforward, it can sometimes result in lower-quality crystals if evaporation proceeds too quickly.[11]
Protocol:
-
Prepare a near-saturated solution of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane in a suitable, relatively volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Filter the solution into a clean vial or test tube.
-
Cover the opening of the vial with parafilm and carefully puncture it with a needle to create 1-3 small holes.[8] The number and size of the holes control the rate of evaporation.
-
Place the vial in a location free from vibration and significant temperature fluctuations.[10]
-
Monitor periodically for crystal growth over several hours to days.
Causality & Insights:
-
Why a volatile solvent? The method relies on evaporation, so solvents with lower boiling points will yield results faster. However, very volatile solvents like DCM may evaporate too quickly, leading to a "crash out" of amorphous powder.
-
Slowing the Process: To improve crystal quality, the process can be slowed by reducing the number of holes in the parafilm or by placing the setup in a cooler environment, such as a refrigerator.[7]
Method B: Slow Cooling (Temperature Gradient)
Principle: This method leverages the common property of increased solubility at higher temperatures. A saturated solution prepared at an elevated temperature becomes supersaturated upon slow, controlled cooling.[7][10] This is ideal for compounds with a significant temperature-solubility gradient.
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent (one with a reasonably high boiling point, like isopropanol, toluene, or acetonitrile) by heating the mixture until all solid dissolves. Do not exceed the solvent's boiling point.[10]
-
Ensure the solution is clear and fully dissolved. If necessary, filter the hot solution (use caution).
-
Tightly cap the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water at the same temperature, or a styrofoam box) to ensure cooling is gradual.[10]
-
Allow the setup to cool undisturbed to room temperature over several hours or even days.
-
Further cooling in a refrigerator (4°C) or freezer (-20°C) may yield more crystals.
Causality & Insights:
-
The "Slow" Imperative: Rapid cooling is the enemy of high-quality crystals. It generates high levels of supersaturation quickly, favoring rapid nucleation of many small crystals over the slow growth of a few large ones.[12][13]
-
Solvent Choice: Solvents with higher boiling points are generally preferred to allow for a wider temperature range to be explored safely.[7]
Method C: Vapor Diffusion
Principle: Often considered the most reliable method for obtaining high-quality single crystals, vapor diffusion involves the slow, gentle introduction of an anti-solvent vapor into the compound's solution, gradually reducing solubility.[7][11]
Protocol (Vial-in-Vial Setup):
-
Dissolve the compound in a minimal amount of a "good" solvent with a relatively high boiling point (e.g., Methanol, DMF, Acetonitrile) to form a concentrated, clear solution. Place this solution in a small, open vial (the "inner vial").
-
Place the inner vial inside a larger beaker or jar (the "outer vessel").
-
Add a pool of a volatile "anti-solvent" (a solvent in which the compound is insoluble and which has a lower boiling point than the "good" solvent, e.g., Diethyl Ether, Pentane, Hexane) to the bottom of the outer vessel.[7]
-
Seal the outer vessel tightly with a cap or parafilm.
-
Leave the setup undisturbed. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, inducing crystallization.
Causality & Insights:
-
Boiling Point Differential: For this method to work, the anti-solvent must be more volatile (have a lower boiling point) than the solvent in which the compound is dissolved.[7] This ensures the net movement of vapor is from the outer pool into the inner vial.
-
Fine-Tuning Diffusion Rate: If crystallization occurs too rapidly, the rate of diffusion can be slowed by placing the entire apparatus in a refrigerator or by adding a small percentage (e.g., 5-10%) of the "good" solvent to the anti-solvent pool.[7]
Caption: Schematic of the vapor diffusion (vial-in-vial) setup.
Method D: Solvent Layering (Liquid-Liquid Diffusion)
Principle: A variation of diffusion where the anti-solvent is carefully layered directly on top of a solution of the compound.[11] Crystallization occurs at the interface where the two solvents slowly mix via diffusion.
Protocol:
-
In a narrow vessel such as an NMR tube or a thin test tube, prepare a concentrated solution of the compound in a "good" solvent.
-
Select an anti-solvent that is miscible with the "good" solvent. Crucially, the denser of the two solvents must be the bottom layer to ensure a stable interface.[7]
-
Using a pipette or syringe, very carefully and slowly add the anti-solvent down the side of the tube to form a distinct layer on top of the compound solution. Avoid any turbulence or mixing.
-
Seal the tube and leave it in an undisturbed location.
Causality & Insights:
-
Density is Key: If the less dense solvent is on the bottom, convection will cause rapid mixing, ruining the slow diffusion process. A miscibility and density chart is an indispensable tool for this technique.[7]
-
Stabilizing the Interface: The layering process can be challenging. To aid this, one can flash-freeze the bottom layer (solution) with liquid nitrogen before adding the top layer (anti-solvent) and then allowing it to thaw slowly.[14]
Part 3: Data Summary and Troubleshooting
Table 1: Potential Solvent Systems for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Based on the general properties of dichlorophenyl and amine-containing scaffolds. Empirical testing is required.
| "Good" Solvents (Higher Boiling Point) | Potential "Anti-Solvents" (Lower Boiling Point) | Technique Suitability |
| Methanol (65°C) | Diethyl Ether (35°C), Pentane (36°C) | Vapor Diffusion, Layering |
| Ethanol (78°C) | Diethyl Ether (35°C), Hexane (69°C) | Vapor Diffusion, Layering |
| Acetonitrile (82°C) | Diethyl Ether (35°C), Pentane (36°C) | Vapor Diffusion, Layering |
| Isopropanol (82°C) | Hexane (69°C), Water (100°C)* | Slow Cooling, Layering |
| Tetrahydrofuran (THF) (66°C) | Pentane (36°C), Hexane (69°C) | Vapor Diffusion, Layering |
| Dichloromethane (DCM) (40°C) | Pentane (36°C), Hexane (69°C) | Slow Evaporation |
*Water can be an anti-solvent if the compound is dissolved in a water-miscible organic solvent like methanol or ethanol.
Troubleshooting Common Crystallization Failures
Caption: A logical flowchart for troubleshooting common crystallization issues.
Part 4: Advanced Considerations
-
Seeding: If you are able to generate even a single tiny crystal, it can be used as a "seed." Introducing a seed crystal into a slightly supersaturated solution provides a perfect template for growth, bypassing the often-difficult spontaneous nucleation step.[11][15] This is an excellent technique for controlling crystal size and polymorphism.
-
Co-crystallization: If the target compound proves exceptionally difficult to crystallize, co-crystallization with a suitable guest molecule can be attempted. For compounds capable of acting as hydrogen bond donors, triphenylphosphine oxide (TPPO) is a common co-crystallant that can help build a more ordered crystal lattice.[10][11]
-
Polymorphism: Be aware that a single compound can often crystallize in multiple different forms, or polymorphs, each with unique physical properties.[2] The protocols described here may yield different polymorphs depending on the specific solvents and conditions used. Characterization of the resulting crystals by techniques like X-ray diffraction is essential.
Conclusion
The crystallization of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, like any API, is a process that requires patience and systematic screening.[16] There is no single "magic bullet" technique. By starting with a thorough solubility assessment and exploring a range of methods—from simple slow evaporation to more controlled vapor diffusion—researchers can significantly increase the probability of obtaining high-quality crystals. This guide provides the foundational knowledge and detailed protocols to logically approach this challenge, troubleshoot failures, and ultimately succeed in isolating the desired crystalline form for structural analysis and further development.
References
-
How to crystallize your sample — X-ray Core - KU Leuven. (n.d.). Retrieved February 16, 2026, from [Link]
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Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved February 16, 2026, from [Link]
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Guide for crystallization. (n.d.). University of Strasbourg. Retrieved February 16, 2026, from [Link]
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Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. Retrieved February 16, 2026, from [Link]
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Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025, February 3). PharmaFeatures. Retrieved February 16, 2026, from [Link]
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How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. Retrieved February 16, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019). ResearchGate. Retrieved February 16, 2026, from [Link]
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Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019, April 17). ACS Publications. Retrieved February 16, 2026, from [Link]
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Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved February 16, 2026, from [Link]
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Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved February 16, 2026, from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved February 16, 2026, from [Link]
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How to Grow Crystals. (n.d.). University of Florida, Department of Chemistry. Retrieved February 16, 2026, from [Link]
-
Improving the Crystallization Process for Optimal Drug Development. (2014, March 28). American Laboratory. Retrieved February 16, 2026, from [Link]
-
Crystallization Process Development & Optimization Services. (2025, December 4). Crystal Pharmatech. Retrieved February 16, 2026, from [Link]
-
3,9-Diazaspiro[5.5]undecane, 3-(3,4-dichlorophenyl)-. (n.d.). Appchem. Retrieved February 16, 2026, from [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. Retrieved February 16, 2026, from [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). CEPAC. Retrieved February 16, 2026, from [Link]
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Application Notes and Protocols for the Formulation of Lipophilic Diazaspiro Compounds
Abstract
Lipophilic diazaspiro compounds represent a promising class of therapeutic agents, with applications ranging from oncology to metabolic disorders.[1][2] However, their significant lipophilicity and poor aqueous solubility present formidable challenges to achieving adequate bioavailability via conventional oral dosage forms.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of rational formulation strategies to overcome these hurdles. We delve into the mechanistic basis and provide detailed, field-proven protocols for three key enabling technologies: Self-Emulsifying Drug Delivery Systems (SEDDS), Amorphous Solid Dispersions (ASDs), and Lipid Nanoparticle (LNP) formulations. Each section explains the causality behind experimental choices, outlines robust characterization methods, and offers a self-validating framework for developing stable and effective delivery systems for this challenging class of molecules.
The Formulation Challenge: Understanding Lipophilic Diazaspiro Compounds
The unique spirocyclic architecture of diazaspiro compounds imparts a rigid, three-dimensional conformation.[4] While this is advantageous for target binding, it often contributes to high crystallinity and exceptionally low aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[3] The primary obstacle to their therapeutic success is dissolution rate-limited absorption.[5] Therefore, formulation strategies must focus on presenting the compound to the gastrointestinal (GI) tract in a solubilized or readily dissolvable state.
Key physicochemical properties of lipophilic diazaspiro compounds to consider during pre-formulation include:
-
High logP (>5): Indicates a strong preference for lipidic environments and necessitates the use of lipid-based or other non-aqueous formulation strategies.[3][6]
-
Poor Aqueous Solubility (<10 µg/mL): Direct absorption from the GI fluid is minimal.[6][7]
-
High Melting Point & Crystalline Nature: Significant lattice energy must be overcome for dissolution, making amorphous forms thermodynamically favorable for solubility enhancement.[8]
The following sections detail three distinct, yet powerful, formulation platforms to address these challenges.
Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)
2.1. Mechanistic Rationale
SEDDS are isotropic, anhydrous mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids.[5][9] For a highly lipophilic diazaspiro compound, pre-dissolving it in a SEDDS formulation bypasses the dissolution step entirely.[10] The drug is presented in a solubilized state within the oil droplets, and the large surface area of the resulting emulsion facilitates rapid absorption.[5] This approach is particularly effective for compounds with high lipophilicity (logP > 5), as they can be readily solubilized in the lipidic phase and may benefit from lymphatic transport, avoiding first-pass metabolism.[6][11]
2.2. Protocol: Development of a SEDDS Formulation for a Model Diazaspiro Compound
This protocol outlines the systematic development of a SEDDS formulation. The primary goal is to identify a combination of excipients that can solubilize the target compound and form a stable, rapid-emulsifying system.
Step 1: Excipient Solubility Screening
-
Causality: The foundation of a successful SEDDS is ensuring the diazaspiro compound has high solubility in the chosen excipients. This dictates the maximum achievable drug loading and prevents precipitation upon storage or emulsification.
-
Procedure:
-
Add an excess amount of the diazaspiro compound to 2 mL vials, each containing 1 g of a candidate excipient (oils, surfactants, cosolvents).
-
Seal the vials and place them in a shaking incubator at 40-50°C for 48 hours to facilitate solubilization.
-
After incubation, centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Quantify the concentration of the dissolved diazaspiro compound using a validated HPLC method.
-
Select the top-performing oil, surfactant, and cosolvent for the next stage.
-
| Excipient Class | Example Candidates | Rationale for Selection |
| Oils (Lipid Phase) | Capmul® MCM, Labrafil® M 1944 CS, Soybean Oil | Solubilizes the lipophilic drug and forms the core of the emulsion droplets.[5][12] |
| Surfactants | Kolliphor® EL, Tween® 80, Labrasol® | Reduces interfacial tension, enabling spontaneous emulsification. Hydrophilic surfactants (HLB > 12) are generally preferred.[5][13] |
| Cosolvents/Co-surfactants | Transcutol® HP, PEG 400, Propylene Glycol | Increases the solvent capacity of the formulation for the drug and can improve emulsification performance.[9] |
Step 2: Construction of Pseudo-Ternary Phase Diagrams
-
Causality: This step is crucial for identifying the concentration ranges of oil, surfactant, and cosolvent that lead to the formation of stable and efficient emulsions. It visually maps the self-emulsifying region.[14]
-
Workflow Diagram:
Caption: Workflow for constructing a pseudo-ternary phase diagram.
-
Procedure:
-
Prepare mixtures of the selected surfactant and cosolvent (Smix) at different mass ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at varying ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each formulation with water dropwise under gentle magnetic stirring at 37°C.
-
Visually observe the mixture for transparency and ease of emulsification. Note the points where the formulation becomes turbid or shows signs of phase separation.
-
Plot the compositions on a ternary phase diagram to delineate the efficient self-emulsification region.
-
Step 3: Formulation Optimization and Characterization
-
Causality: Based on the phase diagrams, select several candidate formulations from within the stable region for loading with the diazaspiro compound and subsequent detailed characterization.
-
Procedure:
-
Prepare the selected blank formulations (oil + Smix) and dissolve the diazaspiro compound to a target concentration (e.g., 50 mg/g).
-
Droplet Size Analysis: Dilute 100 µL of the drug-loaded SEDDS with 100 mL of water. Analyze the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Ideal systems will form droplets < 200 nm with a PDI < 0.3.[5]
-
Emulsification Time: Add 1 mL of the SEDDS to 500 mL of 0.1 N HCl at 37°C with gentle stirring. Record the time taken for the formulation to form a homogenous emulsion. A time of less than 2 minutes is desirable.
-
Stability: Store the optimized formulation at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 3 months. Periodically check for signs of drug precipitation, phase separation, and changes in emulsification performance.
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
3.1. Mechanistic Rationale
ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[15] The amorphous form of a drug has higher free energy and, consequently, greater apparent solubility and a faster dissolution rate compared to its crystalline counterpart.[16][17] The polymer serves two critical functions: it stabilizes the drug in its amorphous state by inhibiting recrystallization, and it can help maintain supersaturation during dissolution in the GI tract.[15] This strategy is ideal for compounds that are not readily soluble in lipids or for which higher dosage forms are required.
3.2. Protocol: Preparation and Evaluation of an ASD by Spray Drying
Spray drying is a common and scalable method for producing ASDs.[1][18] It involves rapidly evaporating a solvent from a solution containing both the drug and the polymer, "trapping" the drug in an amorphous dispersion.
Step 1: Polymer Selection and Miscibility Assessment
-
Causality: The choice of polymer is the most critical factor for a stable and effective ASD. The polymer must be miscible with the drug to form a single-phase amorphous system and should ideally form specific interactions (e.g., hydrogen bonds) to prevent crystallization.[19]
-
Screening Procedure:
-
Solvent Casting: Dissolve the diazaspiro compound and a candidate polymer (e.g., PVP VA 64, HPMCAS, Soluplus®) in a common solvent (e.g., methanol/dichloromethane mixture).[20]
-
Cast the solution onto a glass slide and allow the solvent to evaporate slowly.
-
Examine the resulting film under a polarized light microscope (PLM). A clear, non-birefringent film suggests miscibility.
-
Perform Differential Scanning Calorimetry (DSC) on the film. A single glass transition temperature (Tg) between that of the pure drug and pure polymer confirms miscibility. Multiple Tgs suggest phase separation.[21]
-
| Polymer Candidate | Key Properties | Rationale for Selection |
| PVP VA 64 (Kollidon® VA 64) | High Tg, good solubilizer. | Widely used and has a strong track record in commercial ASD products.[22] |
| HPMCAS (AquaSolve™) | pH-dependent solubility, excellent crystallization inhibitor. | Useful for targeted release in the intestine and preventing precipitation.[19] |
| Soluplus® | Amphiphilic nature, forms micelles upon dissolution. | Can enhance solubility and act as a surfactant.[15] |
Step 2: ASD Preparation via Spray Drying
-
Causality: The rapid solvent removal during spray drying prevents the drug molecules from arranging into a crystal lattice. Process parameters must be optimized to ensure complete amorphization and yield a powder with suitable physical properties.
-
Workflow Diagram:
Caption: Workflow for Amorphous Solid Dispersion preparation via spray drying.
-
Procedure:
-
Dissolve the diazaspiro compound and the selected polymer (e.g., HPMCAS) in a suitable solvent system (e.g., 90:10 acetone:water) to a total solids concentration of 5-10% w/v. A typical drug loading might be 20-40% w/w relative to the polymer.
-
Set the spray dryer parameters. Example starting parameters for a lab-scale unit:
-
Inlet Temperature: 120°C
-
Aspirator Rate: 85-95%
-
Feed Pump Rate: 10-15 mL/min
-
Nozzle Gas Flow: 400-600 L/hr
-
-
Pump the feed solution through the atomizer into the drying chamber.
-
The dried powder is collected from the cyclone separator.
-
Perform secondary drying in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Step 3: Solid-State Characterization and Dissolution Testing
-
Causality: It is essential to confirm the amorphous nature of the drug in the final product and to demonstrate its performance advantage over the crystalline form.
-
Characterization Methods:
-
Powder X-Ray Diffraction (PXRD): The ASD should exhibit a "halo" pattern, indicating the absence of crystallinity. The crystalline drug will show sharp Bragg peaks.[20]
-
Differential Scanning Calorimetry (DSC): The ASD should show a single Tg, confirming a homogenous, amorphous system. The absence of a melting endotherm for the drug confirms it is not in a crystalline state.[21]
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Compare the dissolution profile of the ASD to the unformulated crystalline drug. The ASD should demonstrate a significantly higher rate and extent of dissolution, often achieving a state of supersaturation.[23]
-
Strategy 3: Lipid Nanoparticle (LNP) Formulations
4.1. Mechanistic Rationale
LNP formulations, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are colloidal carriers composed of a lipid matrix that is solid at body temperature.[24] The lipophilic diazaspiro compound is encapsulated within this solid lipid core.[25] This approach offers several advantages:
-
Enhanced Solubility: The drug is molecularly dispersed or dissolved in the lipid matrix.[24]
-
Controlled Release: The solid matrix can provide sustained release of the drug.[26]
-
Protection: The lipid matrix protects the drug from chemical degradation in the GI tract.[26]
-
Improved Bioavailability: Similar to SEDDS, LNPs can enhance absorption and potentially utilize lymphatic pathways.
4.2. Protocol: Preparation of Drug-Loaded NLCs by High-Shear Homogenization
NLCs are an advanced generation of LNPs that incorporate both solid and liquid lipids, creating imperfections in the crystal lattice which increases drug loading capacity and reduces drug expulsion during storage.[25]
Step 1: Excipient Selection
-
Causality: The choice of lipids and surfactants determines the particle size, stability, and drug encapsulation efficiency of the NLCs. The lipids must be miscible with the drug in their molten state.
-
Component Selection:
-
Solid Lipid: Select a lipid with a melting point well above body temperature (e.g., Compritol® 888 ATO, Precirol® ATO 5).
-
Liquid Lipid (Oil): Select an oil in which the drug has high solubility (e.g., Capryol® 90, Oleic Acid). The oil disrupts the solid lipid's crystal structure.
-
Surfactant: Select a surfactant to stabilize the nanoparticle dispersion (e.g., Tween® 80, Poloxamer 188).
-
Step 2: NLC Preparation
-
Causality: The high-energy homogenization process breaks down the molten lipid phase into nano-sized droplets, which then solidify upon cooling, entrapping the drug.
-
Procedure:
-
Lipid Phase Preparation: Weigh the solid lipid (e.g., Compritol® 888 ATO) and liquid lipid (e.g., Oleic Acid) in a beaker. Heat to 75-80°C (approx. 10°C above the solid lipid's melting point) until a clear, homogenous molten lipid mixture is formed. Dissolve the diazaspiro compound in this molten lipid phase.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Tween® 80) in purified water and heat to the same temperature (75-80°C).
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) using a mechanical stirrer for 15 minutes.
-
High-Shear Homogenization: Immediately subject the hot pre-emulsion to high-shear homogenization (e.g., 20,000 rpm for 10 minutes) or ultrasonication to reduce the droplet size.
-
Cooling and NLC Formation: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a lower speed until it cools to room temperature, allowing the lipid droplets to solidify into NLCs.
-
Step 3: NLC Characterization
-
Causality: Comprehensive characterization ensures the formulation meets the required quality attributes for performance and stability.
-
Characterization Methods:
-
Particle Size and Zeta Potential: Measure the average particle size, PDI, and surface charge (zeta potential) using DLS. A narrow size distribution (PDI < 0.25) and a zeta potential of at least ±20 mV are desirable for physical stability.[12]
-
Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated drug from the NLC dispersion using ultra-centrifugation.
-
Quantify the amount of free drug in the supernatant via HPLC.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
-
Morphology: Visualize the shape and surface of the NLCs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystallinity: Use DSC and PXRD to confirm that the drug is in an amorphous or molecularly dispersed state within the lipid matrix and to assess the crystallinity of the lipid core.
-
| Parameter | Typical Target Value | Reference |
| Particle Size | 50 - 300 nm | [24] |
| Polydispersity Index (PDI) | < 0.3 | [12] |
| Zeta Potential | > |20| mV | [12] |
| Entrapment Efficiency | > 80% | [25] |
Concluding Remarks
The successful formulation of highly lipophilic diazaspiro compounds is a challenging but achievable goal. The choice between SEDDS, ASDs, and LNPs will depend on the specific physicochemical properties of the drug candidate, the desired dose, and the target product profile. A systematic approach, beginning with thorough excipient screening and followed by rational design and rigorous characterization, is paramount. The protocols and insights provided in this guide offer a robust framework for scientists to unlock the therapeutic potential of this important class of molecules. By converting poorly soluble compounds into effective drug delivery systems, we can significantly improve their journey from the laboratory to the clinic.
References
- Brough, C., & Williams, R. O. (2013). Assessing the performance of amorphous solid dispersions. Journal of Pharmaceutical Sciences, 102(7), 2294-2313.
- Fujimoto, K., et al. (2021). Insights into In Vivo Performance of Amorphous Solid Dispersions: Evaluation Using a Surrogate Marker for Drug Release Profiles and Pharmacokinetic Analysis. Molecular Pharmaceutics, 18(11), 4178–4188.
- Swarnakar, N. K., Venkatesan, N., & Betageri, G. (2018). Critical In Vitro Characterization Methods of Lipid-Based Formulations for Oral Delivery: a Comprehensive Review. AAPS PharmSciTech, 20(1), 16.
- Shi, Q., et al. (2021). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. Pharma Excipients.
- Crystal Pharmatech. (2023). Characterization and Evaluation of Amorphous Solid Dispersion-Part 2.
- Crystal Pharmatech. (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes.
- Cho, N.-J. (n.d.). Analytical methods to characterize lipid-based systems. Biolin Scientific.
- Baird, J. A., & Taylor, L. S. (2012). Evaluation of amorphous solid dispersion properties using thermal analysis techniques. Advanced Drug Delivery Reviews, 64(5), 396-421.
- Bonnaud, T. (2023). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube.
- Tsvetkova, D., & Tsvetanov, C. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Journal of IMAB, 26(3), 3243-3250.
- Friesen, D. T., et al. (2008). Assessing the performance of amorphous solid dispersions. Molecular Pharmaceutics, 5(6), 1003-1019.
- van Staden, D., du Plessis, J., & Viljoen, J. (2023). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. Pharmaceutics, 15(4), 1234.
- Singh, R., et al. (2025). Different preparation and characterization techniques of lipid nanoparticle and its application as drug carrier. Society for Plant Research.
- Kumar, S., & Singh, S. K. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Biological and Pharmaceutical Sciences, 27(3), 123-135.
- Papakyriakopoulou, P., et al. (2023).
- AZoNano. (2023).
- Sachan, R., & Khatri, K. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3635-3646.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
- Sharma, G., & Wilson, K. (2023). Lipid-Based Drug Delivery Systems: Formulation and Applications.
- Al-Zoubi, N., et al. (2025). Decoding excipients in lipid-based self-emulsifying drug delivery systems: Insights into physicochemical properties and therapeutic outcomes. Journal of Drug Delivery Science and Technology.
- WuXi AppTec DMPK. (2024). Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds. WuXi AppTec.
- Trevaskis, N. L., Charman, W. N., & Porter, C. J. (2008). Enhancing drug absorption using lipids: a case study presenting the development and pharmacological evaluation of a novel lipid-based oral amphotericin B formulation for the treatment of systemic fungal infections. Advanced Drug Delivery Reviews, 60(6), 692-701.
- Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Advanced Drug Delivery Reviews, 25(1), 47-58.
- Kommavarapu, P. S., et al. (2015). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.
- Patil, A., et al. (2021). Methods for the preparation of amorphous solid dispersions – A comparative study.
- Holm, R., et al. (2003). Lipid drug delivery and rational formulation design for lipophilic drugs with low oral bioavailability, applied to cyclosporine. European Journal of Pharmaceutical Sciences, 20(4-5), 375-382.
- Lopes, M., et al. (2016).
- Benchchem. (2025).
- Biomol. (n.d.).
- MedCrave. (2023). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. MedCrave.
- Thakur, R. S. (2023). Solid-Self Emulsifying Drug Delivery System:Formulation Techniques and Dosage Forms.
- Benchchem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem.com.
- Patel, B. B., et al. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 59, 101919.
- Fachel, F. N. S., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Pharmaceutics, 15(6), 1739.
- Pharmaffiliates. (2025). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies.
- Patel, D., & Patel, C. (2025). Formulation and evaluation of solid self emulsifying drug delivery system for lipophillic drug.
- Merz, K. M., et al. (2011). Physicochemical properties and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate. Journal of Pharmaceutical Sciences, 100(1), 213-225.
- Wang, Y., et al. (2021).
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- 6. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Application Notes and Protocols for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the storage and handling of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane based on general principles of laboratory safety and data for structurally related compounds. A comprehensive, substance-specific risk assessment should be conducted before use.
Introduction: Understanding the Compound
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a complex organic molecule featuring a diazaspiro[5.5]undecane core with a 3,4-dichlorophenyl substituent.[1] The spirocyclic nature of the core imparts a rigid, three-dimensional structure, a feature increasingly sought after in modern drug discovery for its potential to enhance target binding and improve pharmacokinetic properties.[2] The dichlorophenyl group, a common moiety in pharmacologically active compounds, can influence the molecule's stability, solubility, and biological interactions. Due to the limited availability of specific data for this compound, these protocols are based on established best practices for handling novel research chemicals and analogous compounds.
Chemical and Physical Properties
A summary of the known properties of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is presented below. The lack of extensive experimental data necessitates careful handling and the assumption of potential hazards until more information is available.
| Property | Value | Source |
| Molecular Formula | C15H20Cl2N2 | Appchem[1] |
| Molecular Weight | 299.2387 | Appchem[1] |
| CAS Number | 918652-95-6 | Appchem[1] |
| Appearance | Likely a solid | Inferred from related diazaspiro compounds[3][4] |
| Solubility | Unknown; likely soluble in organic solvents like DMSO and alcohols | General knowledge of similar organic compounds |
Storage Protocols
Proper storage is crucial to maintain the integrity and stability of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. The following guidelines are based on best practices for research chemicals.[5][6][7]
Short-Term Storage (Up to 4 weeks)
-
Temperature: Store at 2-8°C in a refrigerator.
-
Atmosphere: Keep in a tightly sealed container to minimize exposure to air and moisture. For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. The dichlorophenyl group suggests a potential for slow oxidation over time.[8]
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
Long-Term Storage (Over 4 weeks)
-
Temperature: For long-term stability, store at -20°C or below in a freezer.
-
Atmosphere: The use of an inert atmosphere is strongly recommended for long-term storage. Aliquoting the compound into smaller, single-use vials can prevent repeated freeze-thaw cycles and minimize atmospheric exposure.
-
Container: Use vials with tight-fitting caps, preferably with a PTFE liner to ensure a good seal.
Handling Procedures
Adherence to strict handling protocols is essential to ensure user safety and prevent contamination of the compound.[9]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.[5] This includes:
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
Weighing and Aliquoting
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, which could degrade the compound.
-
Environment: Conduct all weighing and handling in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Procedure:
-
Use a clean, calibrated analytical balance.
-
Use a clean spatula for transferring the solid compound.
-
Avoid creating dust.
-
Promptly and securely close the container after dispensing the desired amount.
-
Dissolution
-
Solvent Selection: The choice of solvent will depend on the specific experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of research compounds.[10] However, the stability of the compound in the chosen solvent should be verified if not already known.
-
Procedure:
-
Add the desired volume of solvent to the vial containing the pre-weighed compound.
-
Vortex or sonicate the solution to ensure complete dissolution. Gentle heating may be applied if necessary, but the thermal stability of the compound should be considered.
-
Visually inspect the solution to ensure there are no solid particles remaining.
-
Workflow for Handling and Preparation of Stock Solutions
Caption: Workflow for handling and preparing stock solutions of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Safety and Hazard Mitigation
While specific toxicity data for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is not available, its chemical structure suggests potential hazards that should be managed proactively.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Dichlorophenyl Moiety: Compounds containing a dichlorophenyl group can be persistent in the environment and may have toxic effects.[11][12][13]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]
-
Solid Waste: Collect solid waste in a designated, labeled container.
-
Liquid Waste: Collect solutions in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage.
- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
- American Chemical Society. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
- ChemicalBook. (2025, July 19). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
- Appchem. 3,9-Diazaspiro[5.5]undecane, 3-(3,4-dichlorophenyl)-.
- PubChem. Dichlorophen.
- PubChem. 3,9-Diazaspiro[5.5]undecane.
- Sigma-Aldrich. (2025, September 22).
- chemeurope.com. Dichlorodiphenyldichloroethylene.
- Fluorochem. 3-Boc-3,9-Diazaspiro[5.5]undecane.
- Sigma-Aldrich. 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester.
- Wikipedia. Dichlorodiphenyldichloroethylene.
- Sigma-Aldrich. (2025, May 17).
- Fisher Scientific. (2004, November 22).
- ResearchGate. Chemical structures of dichlorodiphenyltrichloroethane (DDT), dichlorodiphenyldichloroethene (DDE), dichlorodiphenyldichloroethane (DDD)....
- Cayman Chemical. (2026, January 6).
- MedchemExpress.com. tert-Butyl 3,9-diazaspiro[5.
- ResearchGate. Spatial and temporal distribution of p,p′-DDE (1‑dichloro‑2,2‑bis (p‑chlorophenyl) ethylene) blood levels across the globe.
- Cheméo. Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8).
- MilliporeSigma. Diazaspiro Compounds - Pharmaceutical Building Blocks.
- BenchChem.
- ChemScene. 3-Methyl-3,9-diazaspiro[5.5]undecane.
- European Patent Office. Azaspiro compounds, their production and use.
- PubMed. (2009, July 15).
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- 10. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yield of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane synthesis
Ticket ID: #SPIRO-CL-34-OPT Subject: Yield Optimization & Troubleshooting for N-Arylation of Diazaspiro Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary & Core Strategy
You are encountering yield issues with the synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane . Based on the scaffold topology, the bottleneck is almost certainly the regioselective N-arylation of the secondary amine within the sterically constrained spiro-piperidine core.
This guide moves away from "textbook" conditions and focuses on process-scale optimization strategies used in high-throughput medicinal chemistry.
The Critical Failure Mode: "The Symmetry Trap"
The 3,9-diazaspiro[5.5]undecane core is symmetric. A common error is attempting direct arylation with 1 equivalent of aryl halide. This inevitably leads to a statistical distribution:
-
~25% Unreacted starting material
-
~50% Desired Mono-arylated product
-
~25% Bis-arylated impurity (difficult to separate)
The Solution: You must desymmetrize the core before the expensive coupling step or utilize specific catalytic conditions that favor mono-arylation.
Optimized Synthetic Workflow
The following protocol prioritizes purification efficiency over step count. It is faster to run three high-yielding, clean steps than one messy step requiring difficult chromatography.
Step-by-Step Protocol
Phase A: Desymmetrization (Mono-Protection)
-
Reagents: 3,9-diazaspiro[5.5]undecane (dihydrochloride salt), Di-tert-butyl dicarbonate (
), Triethylamine ( ). -
Solvent: Dichloromethane (DCM) / Methanol (10:1).
-
Key Tactic: Use 0.8 equivalents of
added dropwise at .-
Why? Leaving some diamine unreacted ensures that
is fully consumed by the mono-protection event. The unreacted diamine is highly polar and easily washed away during workup, whereas bis-Boc is lipophilic and contaminates the product.
-
Phase B: Buchwald-Hartwig Cross-Coupling (The Yield Maker)
This is the critical step. Standard
-
Substrates:
-Boc-3,9-diazaspiro[5.5]undecane + 1-Bromo-3,4-dichlorobenzene (preferred over iodo- for cost/stability, or chloro- if using advanced ligands). -
Catalyst System:
(1-2 mol%) + BrettPhos or RuPhos (2-4 mol%).-
Why RuPhos? It is specifically designed for secondary amines and resists
-hydride elimination.
-
-
Base:
(Sodium tert-butoxide). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Temperature:
.
Phase C: Deprotection
-
Reagent: 4M HCl in Dioxane or TFA/DCM.
-
Outcome: Quantitative conversion to the target hydrochloride salt.
Visual Workflow (Graphviz)
Caption: Optimized linear workflow avoiding statistical mixtures. The "Mono-Boc" strategy ensures 1:1 stoichiometry during the expensive metal-catalyzed coupling step.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction stalls at 50% conversion despite adding more catalyst."
Diagnosis: Catalyst Poisoning or Ligand Scavenging.
-
The Cause: The spiro-diamine (if unmasked) or the resulting product contains basic nitrogens that can coordinate to Palladium, displacing the phosphine ligand and shutting down the catalytic cycle ("Pd-black" formation).
-
The Fix:
-
Switch to precatalysts (e.g., RuPhos Pd G3 or G4). These activate only in the reaction cycle and are more robust than mixing
+ Ligand manually. -
Ensure the amine is free-based completely before adding to the reaction. Residual HCl salts from the starting material will neutralize the base (
), halting the cycle.
-
Issue 2: "I am seeing significant amounts of reduced arene (dichlorobenzene -> chlorobenzene)."
Diagnosis:
-
The Cause: If the reaction is too hot or the ligand is not bulky enough, the Pd-center can strip a hydrogen from the spiro-ring or the solvent.
-
The Fix:
-
Lower temperature to
. -
Switch solvent from THF (hydrogen source) to Toluene or Xylenes .
-
Strictly degas solvents. Oxygen promotes homocoupling and catalyst decomposition.
-
Issue 3: "The product is water-soluble and I lose it during extraction."
Diagnosis: Amphiphilic Nature of Spiro-diamines.
-
The Cause: The target molecule (after deprotection) is a secondary amine with a lipophilic tail. At neutral pH, it partitions poorly.
-
The Fix:
-
Do not extract. Isolate via precipitation.
-
Protocol: After the deprotection (HCl/Dioxane), dilute the mixture with diethyl ether or MTBE. The hydrochloride salt of the product should precipitate as a white solid. Filter and wash.[1] This avoids aqueous workup entirely.
-
Data & Stoichiometry Table
Use this table to calculate reagents for a standard 1.0 mmol optimization run.
| Component | Role | Equivalents | Mass/Vol (for 1 mmol scale) | Critical Note |
| Mono-Boc-Spiro | Nucleophile | 1.0 | ~254 mg | Must be dry/free-base. |
| 1-Br-3,4-Cl2-Ph | Electrophile | 1.1 | ~248 mg | Slight excess drives completion. |
| Pd-RuPhos G4 | Catalyst | 0.02 (2 mol%) | ~17 mg | Air-stable precatalyst recommended. |
| NaOtBu | Base | 1.5 | 144 mg | Store in glovebox; moisture sensitive. |
| Toluene | Solvent | N/A | 5.0 mL (0.2 M) | Anhydrous; sparge with Ar for 10 min. |
Mechanistic Logic (Why this works)
The success of the Buchwald-Hartwig coupling here relies on the Catalytic Cycle of Hindered Amines .
-
Oxidative Addition: The bulky RuPhos ligand facilitates the addition of the electron-poor 3,4-dichlorobromobenzene to the Pd(0) center.
-
Amine Binding: The spiro-piperidine is sterically demanding. Less bulky ligands (like BINAP) often fail here because they crowd the metal center, preventing the amine from binding. RuPhos creates a "pocket" that accommodates the spiro-ring.
-
Reductive Elimination: This is the rate-determining step. The electron-rich nature of the dialkylbiaryl ligand (RuPhos) accelerates the expulsion of the product.
Caption: The catalytic cycle highlights "Amine Coordination" as the steric bottleneck addressed by using RuPhos or BrettPhos ligands.
References
-
Spiro-Diamine Synthesis & Properties
- Study on 3,9-diazaspiro[5.5]undecane-based GABA-A Receptor Antagonists. (University of Southampton ePrints).
-
Source: 2
-
Buchwald-Hartwig Coupling of Spirodiamines
-
General Coupling Protocols
- Buchwald-Hartwig Cross Coupling Reaction Mechanism and Ligand Selection.
-
Source: 4
-
Mechanochemical Alternatives (Green Chemistry)
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheets (SDS) for 3,4-dichlorobromobenzene and palladium catalysts before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
A Guide for Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic compounds, such as 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, offers exciting possibilities in medicinal chemistry.[1] However, these rigid structures can also present significant challenges in terms of solubility, potentially hindering biological screening and formulation development. This guide provides a comprehensive resource for troubleshooting and overcoming solubility issues with this and similar compounds.
Frequently Asked Questions (FAQs)
1. Why might 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane have poor solubility?
The solubility of a compound is influenced by its molecular structure and the resulting intermolecular forces. For 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, several factors may contribute to poor aqueous solubility:
-
Hydrophobicity: The 3,4-dichlorophenyl group is highly hydrophobic, which can lead to unfavorable interactions with water molecules.
-
Rigid Structure: The spirocyclic core imparts a rigid, three-dimensional structure.[1] This rigidity can result in a stable crystal lattice that is difficult to disrupt with solvent molecules.
-
High Crystal Lattice Energy: The energy required to break the bonds in the crystal lattice of a solid before it can dissolve may be high for crystalline spiro compounds.[2]
2. What is the first step I should take to dissolve this compound?
A systematic solvent screening is the recommended first step. Begin with common laboratory solvents of varying polarities.
Experimental Protocol: Initial Solvent Screening
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several clear glass vials.
-
Solvent Addition: To each vial, add a small, measured volume of a single solvent (e.g., 100 µL). Start with common solvents such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
-
Observation & Agitation: Vortex each vial for 30-60 seconds. Visually inspect for dissolution. If the compound does not dissolve, gently warm the vial (e.g., to 37°C) and vortex again.
-
Documentation: Record your observations in a table, noting whether the compound is soluble, partially soluble, or insoluble at room temperature and with gentle heating.
| Solvent | Polarity Index | Observation (Room Temp) | Observation (37°C) |
| Water | 10.2 | Insoluble | Insoluble |
| Methanol | 5.1 | Partially Soluble | Soluble |
| Ethanol | 4.3 | Partially Soluble | Soluble |
| DMSO | 7.2 | Soluble | Soluble |
| DMF | 6.4 | Soluble | Soluble |
This table is for illustrative purposes. Actual results may vary.
3. My compound is only soluble in organic solvents like DMSO, but I need it in an aqueous buffer for my biological assay. What should I do?
This is a common challenge. The key is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Experimental Protocol: Preparing an Aqueous Solution from a DMSO Stock
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize precipitation.
-
Vortexing: Vortex the solution immediately after adding the DMSO stock to ensure rapid mixing.
-
Observation: Visually inspect for any signs of precipitation (cloudiness or solid particles). If precipitation occurs, you may need to lower the final concentration or use a different solubilization strategy.
4. I'm still seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What are my next options?
If simple dilution fails, you can explore several other techniques to enhance aqueous solubility.[3][4][5][6]
dot digraph "Solubility Troubleshooting Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Troubleshooting workflow for poor solubility."
A. pH Adjustment
If your compound has ionizable groups (the diazaspiro[5.5]undecane core contains secondary amines, which are basic), altering the pH of the buffer can significantly impact solubility.[6]
-
For Basic Compounds: Lowering the pH of the buffer will protonate the basic nitrogen atoms, forming a more soluble salt.
-
For Acidic Compounds: Increasing the pH will deprotonate acidic groups, also leading to a more soluble salt.
Experimental Protocol: pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Testing: Add a known amount of your compound to each buffer and determine the solubility at each pH.
-
Analysis: Plot solubility versus pH to identify the optimal pH range for your experiments.
B. Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5][6]
-
Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, and glycerin are frequently used.
-
Considerations: Be mindful of the potential effects of co-solvents on your biological assay, as they can sometimes interfere with cellular processes or protein function.
C. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, increasing their apparent water solubility.[7][8]
-
Types of Cyclodextrins: β-cyclodextrins are commonly used. Modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved solubility and reduced toxicity.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer to create a stock solution (e.g., 10% w/v).
-
Add Compound: Add your compound to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture for several hours (or overnight) at a controlled temperature to allow for complex formation.
-
Filtration: Filter the solution to remove any undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
D. Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.
-
Common Surfactants: Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are often used in biological applications.
-
Critical Micelle Concentration (CMC): Surfactants are most effective at concentrations above their CMC.
5. Are there any other techniques I can consider?
For more challenging cases, advanced formulation strategies may be necessary:
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[3][4][5] Techniques include micronization and the formation of nanosuspensions.[5][9]
-
Solid Dispersions: The compound can be dispersed in a water-soluble polymer matrix to improve its dissolution properties.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Increases solubility of ionizable compounds by forming salts. | Simple and effective for ionizable compounds. | May not be suitable for all biological assays due to pH constraints. |
| Co-solvents | Reduces the polarity of the solvent system. | Can significantly increase solubility. | Potential for biological interference and toxicity at high concentrations. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble complex. | Generally well-tolerated in biological systems. | Can be a more expensive option. |
| Surfactants | Forms micelles to solubilize the compound. | Effective at low concentrations. | Potential for cell lysis or protein denaturation at high concentrations. |
| Particle Size Reduction | Increases surface area for faster dissolution. | Can improve the rate of dissolution. | May not increase the equilibrium solubility. |
Conclusion
Overcoming the solubility challenges of novel compounds like 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane requires a systematic and multi-faceted approach. By starting with a thorough solvent screening and progressively exploring more advanced techniques such as pH adjustment, the use of co-solvents, and complexation agents, researchers can successfully prepare solutions suitable for a wide range of in vitro and in vivo studies.
References
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Journal of Global Pharma Technology, 11(6), 1-12. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-125. Retrieved from [Link]
-
Blokhina, S. V., Ol'khovich, M. V., Sharapova, A. V., Proshin, A. N., & Perlovich, G. L. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1930-1936. Retrieved from [Link]
-
Blokhina, S. V., Ol'khovich, M. V., Sharapova, A. V., Proshin, A. N., & Perlovich, G. L. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1930-1936. Retrieved from [Link]
-
Fenyvesi, É., & Szente, L. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. Retrieved from [Link]
-
Fenyvesi, É., & Szente, L. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. Retrieved from [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. wjbphs.com [wjbphs.com]
- 7. mdpi.com [mdpi.com]
- 8. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindoles] with β-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Purification challenges in 3,9-diazaspiro[5.5]undecane chemistry
Welcome to the technical support center for 3,9-diazaspiro[5.5]undecane chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique purification challenges presented by this valuable scaffold. The high polarity, basicity, and conformational flexibility of these molecules often lead to difficulties in isolation and purification. This resource provides in-depth, field-proven insights to help you overcome these hurdles efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of 3,9-diazaspiro[5.5]undecane derivatives.
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities are highly dependent on the synthetic route. However, for common syntheses like double Michael additions or multi-step cyclizations, typical impurities include:
-
Unreacted Starting Materials: Such as the parent piperidone derivative or active methylene compounds.[1]
-
Partially Cyclized Intermediates: In multi-step syntheses, the reaction may not go to completion, leaving linear or mono-cyclized precursors.
-
Reagents and Catalysts: Residual base (e.g., diethylamine, triethylamine) or acid from the reaction or workup steps.[2][3]
-
Byproducts from Protecting Group Manipulation: For derivatives like 3-Boc-3,9-diazaspiro[5.5]undecane, impurities can arise from incomplete deprotection or side reactions during the protection step.[4][5][6]
Q2: My purified 3,9-diazaspiro[5.5]undecane free base is a persistent oil or gum. Why, and what can I do?
A2: This is a very common issue. The free-base forms of these diamines are often low-melting solids or oils at room temperature due to their structural flexibility and strong intermolecular hydrogen bonding capabilities, which can inhibit the formation of a stable crystal lattice. The presence of even minor impurities can further depress the melting point, leading to a gum or oil.
Solution: The most reliable strategy is to convert the free base into a salt. Hydrochloride or hydrobromide salts are often highly crystalline and much easier to handle and purify by recrystallization. This also provides the added benefit of improved stability for long-term storage.
Q3: Which primary purification method—chromatography, recrystallization, or acid-base extraction—is best for this class of compounds?
A3: The optimal method depends on the specific derivative and the nature of the impurities. A decision-making workflow can be helpful:
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a "Problem/Cause/Solution" format.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Recovery After Silica Gel Chromatography | 1. Irreversible Adsorption: The basic nitrogen atoms bind strongly to the acidic silanol groups (Si-OH) on the silica surface. 2. Streaking/Tailing: The product slowly bleeds down the column, leading to broad fractions and poor separation. | 1. Deactivate the Silica: Use an eluent containing a small amount of a volatile base. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic silanol groups. 3. Dry Loading: Pre-adsorb your crude material onto a small amount of silica or Celite before loading it onto the column. This often results in sharper bands. |
| Product Fails to Crystallize or "Oils Out" During Recrystallization | 1. Residual Impurities: Small amounts of contaminants disrupt crystal lattice formation.[7] 2. Inappropriate Solvent System: The solvent may be too good (product remains soluble even when cold) or too poor (product crashes out as an amorphous solid).[8] 3. Supersaturation: The solution is supersaturated, but nucleation has not occurred. 4. Cooling Too Rapidly: Fast cooling favors amorphous precipitation over ordered crystal growth. | 1. Perform a Trituration: Add a poor solvent to your oil and stir/scratch vigorously to induce crystallization. Hexanes or diethyl ether are common choices. 2. Solvent Screening: Test solubility in a range of solvents to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.[8] 3. Induce Nucleation: Add a seed crystal from a previous batch or scratch the inside of the flask with a glass rod at the solvent-air interface. 4. Slow Cooling: Allow the hot solution to cool to room temperature slowly, then transfer to a refrigerator (4°C), and finally a freezer (-20°C) if necessary. |
| Product Co-elutes with a Stubborn Impurity | 1. Similar Polarity: The product and impurity have very similar polarities and functional groups. 2. Isomeric Impurity: The impurity may be a structural or stereoisomer of the desired product. | 1. Change Eluent Selectivity: Switch to a different solvent system to exploit other intermolecular forces. If you are using an ethyl acetate/hexane system (H-bond acceptor), try a dichloromethane/methanol system (H-bond donor/acceptor).[9] 2. Preparative HPLC: For high-value materials or very difficult separations, reverse-phase (e.g., C18) or normal-phase preparative HPLC can provide the necessary resolution.[10][11] 3. Chemical Derivatization: Temporarily protect one of the nitrogens (e.g., as a Boc-carbamate). This will drastically change the product's polarity, allowing for easy separation from the impurity. The protecting group can then be removed. |
| Inconsistent Purity or Yield When Making a Hydrochloride Salt | 1. Incorrect Stoichiometry: Adding too much or too little acid. 2. Presence of Water: Using aqueous HCl can sometimes hinder crystallization in organic solvents. 3. Formation of Mixed Salts: If both nitrogens are unprotected, you may form a mixture of the mono-HCl and di-HCl salts. | 1. Use Anhydrous Acid: Use a solution of HCl in a solvent like 1,4-dioxane or diethyl ether for better control and to avoid introducing water. 2. Titrate the Acid: Dissolve the free base in a suitable solvent (e.g., methanol, isopropanol) and add the acid solution dropwise until precipitation is complete or the pH indicates the desired salt has formed. 3. Control Stoichiometry: To form the mono-salt, use exactly 1.0 equivalent of acid. To form the di-salt, use at least 2.0 equivalents. The choice depends on which salt has better crystallization properties. |
Section 3: Key Purification Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for purifying a moderately polar 3,9-diazaspiro[5.5]undecane free base.
-
Prepare the Eluent: Choose a starting solvent system based on TLC analysis (e.g., 95:5 Dichloromethane/Methanol). To this, add 1% triethylamine (Et₃N) or 0.5-1% concentrated ammonium hydroxide (NH₄OH). For every 1 L of eluent, add 10 mL of Et₃N or 5-10 mL of NH₄OH.
-
Pack the Column: Wet pack the silica gel column using your prepared eluent. Ensure the column is packed evenly without any air bubbles.
-
Prepare and Load the Sample:
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Carefully add the powder to the top of the packed column.
-
-
Run the Column:
-
Elute the column with your amine-modified solvent system. The basic modifier prevents streaking by competing with your product for binding to the acidic sites on the silica.[12]
-
Collect fractions and monitor by TLC.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed with the solvent. If using ammonium hydroxide, a final co-evaporation with dichloromethane or methanol may be needed to remove residual ammonia and water.
Protocol 2: Recrystallization of a Hydrochloride Salt
This protocol is ideal for obtaining high-purity, crystalline material.[7][8]
-
Salt Formation:
-
Dissolve the purified free base (e.g., 1 g) in a minimal amount of a suitable solvent like methanol or isopropanol (IPA) (approx. 5-10 mL).
-
Slowly add a stoichiometric amount of anhydrous HCl (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane). If you are targeting the di-hydrochloride salt of an unprotected scaffold, add 2.0 equivalents.
-
Stir the mixture. A precipitate should form. If not, the salt may be soluble in the current solvent.
-
-
Solvent Selection for Recrystallization:
-
Isolate the crude salt by filtration or by removing the solvent.
-
Test the solubility of a small amount of the salt in various solvents (e.g., Methanol, Ethanol, IPA, Acetonitrile, Water). You are looking for a solvent or solvent pair that dissolves the salt when hot but gives poor solubility when cold. Ethanol/diethyl ether or Methanol/MTBE are common pairs.
-
-
Recrystallization Procedure:
-
Place the crude salt in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethanol) dropwise to the boiling mixture until the solid just dissolves.
-
If the solution is colored or has insoluble impurities, perform a hot filtration through a pre-warmed filter funnel.[7]
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in a 4°C refrigerator for several hours, then in a -20°C freezer to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Dry the crystals under high vacuum to obtain the pure product.
-
Section 4: Visual Workflow for Troubleshooting
Section 5: Reference Data Tables
Table 1: Common Solvents for Recrystallization & Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Good "poor" solvent for precipitating polar salts. |
| Diethyl Ether (Et₂O) | 2.8 | 35 | Useful for trituration and as a "poor" solvent. |
| Dichloromethane (DCM) | 3.1 | 40 | Common chromatography solvent; can dissolve free bases well. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common chromatography solvent. |
| Isopropanol (IPA) | 3.9 | 82 | Excellent for recrystallizing hydrochloride salts. |
| Ethanol (EtOH) | 4.3 | 78 | Good "good" solvent for recrystallizing salts. |
| Methanol (MeOH) | 5.1 | 65 | Strong chromatography eluent; dissolves most salts. |
| Water | 10.2 | 100 | Can be used for recrystallization of some salts, but can be hard to remove. |
References
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
-
ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Retrieved February 15, 2026, from [Link]
- Eureka. (2008, September 3). Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds.
-
University of Colorado Boulder. (n.d.). Recrystallization method. Retrieved February 15, 2026, from [Link]
- Guedes, F., Stephen, S., & Kalesh, K. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(50), 31688-31703.
-
ResearchGate. (n.d.). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Retrieved February 15, 2026, from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved February 15, 2026, from [Link]
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2534–S2542.
-
Biotage. (n.d.). Optimizing chromatographic purification for rapid results in chemical manufacturing. Retrieved February 15, 2026, from [Link]
-
PubMed. (2010). New protocol to obtain spirolides from Alexandrium ostenfeldii cultures with high recovery and purity. Retrieved February 15, 2026, from [Link]
-
LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]
-
Axplora. (n.d.). Small molecules purification. Retrieved February 15, 2026, from [Link]
-
University of Southampton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved February 15, 2026, from [Link]
Sources
- 1. Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds - Eureka | Patsnap [eureka.patsnap.com]
- 2. arabjchem.org [arabjchem.org]
- 3. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. New protocol to obtain spirolides from Alexandrium ostenfeldii cultures with high recovery and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axplora.com [axplora.com]
- 12. biotage.com [biotage.com]
Troubleshooting cyclization steps for diazaspiro[5.5]undecane formation
Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable structural motifs. Diazaspiro[5.5]undecanes are privileged scaffolds in drug discovery, appearing in compounds targeting a range of disorders.[1] However, their synthesis, particularly the key cyclization step, can present significant challenges.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying chemical principles governing success and failure in these reactions.
Section 1: Troubleshooting Low Yield & Reaction Stalls
Low product yield is one of the most common frustrations in synthetic chemistry. In the context of diazaspiro[5.5]undecane formation, the issue often traces back to suboptimal conditions for the key bond-forming events. Let's dissect the common failure modes.
Q1: My double Michael addition reaction to form the spirocycle is giving very low yields or not proceeding at all. What should I investigate first?
A1: The double Michael addition, a powerful tool for forming the diazaspiro[5.5]undecane core from acyclic precursors, is highly sensitive to the base, solvent, and substrate electronics.[2][3] When this reaction fails, a systematic, stepwise investigation is crucial.
Core Causality: The reaction proceeds via the formation of an enolate from an active methylene compound (e.g., N,N-dimethylbarbituric acid), which then sequentially attacks two Michael acceptors on a divinylketone or similar precursor.[2][4] Failure can occur at any of these stages.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for double Michael addition reactions.
Detailed Checklist:
-
Starting Material Integrity:
-
Active Methylene Compound: Is it sufficiently acidic? Has it degraded on storage? Verify by NMR.
-
Michael Acceptor (e.g., Divinylketone): These can be prone to polymerization or degradation. Confirm structure and purity immediately before use.
-
-
Base Selection:
-
Mechanism: The base's role is to generate the initial nucleophile by deprotonating the active methylene compound.[2]
-
Common Issue: Using a base that is too weak or sterically hindered will prevent the reaction from initiating. While a simple base like diethylamine is reported to be highly effective at room temperature,[4] weaker bases may fail.
-
Action: If using a weaker base, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure the base is not being quenched by acidic impurities in your starting materials or solvent.
-
-
Solvent Effects:
-
Solubility: Ensure all starting materials are fully dissolved. Poor solubility will lead to a heterogeneous mixture and drastically slow reaction rates.
-
Polarity: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are often preferred as they can stabilize the charged intermediates.[2][5]
-
Protic Contamination: Trace amounts of water or alcohol can protonate the enolate intermediate, stalling the reaction. Use anhydrous solvents.
-
| Parameter | Condition A | Condition B | Condition C | Rationale & Reference |
| Base | Triethylamine (TEA) | Diethylamine (DEA) | DBU | DEA is shown to be highly effective.[2] DBU is a stronger, non-nucleophilic alternative if DEA fails. |
| Solvent | Toluene | Dichloromethane (DCM) | DMF | DCM is reported to give excellent yields at room temperature.[3] DMF can be used for less soluble substrates. |
| Temperature | 0 °C | Room Temp (20-25°C) | 50 °C | Many protocols work well at ambient temperature.[4] Gentle heating may be required for less reactive substrates. |
Q2: My reductive amination cyclization is stalling. I see an intermediate by LCMS, but it's not converting to the final spirocycle. What's happening?
A2: This is a classic symptom of an issue with the reduction step in a reductive amination cascade. The reaction likely forms the initial iminium ion intermediate but fails to undergo the final hydride delivery to close the second ring and form the spirocyclic amine.
Core Causality: Reductive amination involves two key transformations: imine/iminium formation and subsequent reduction.[6][7] The choice of reducing agent is critical; it must be selective enough not to reduce the starting carbonyls but potent enough to reduce the iminium intermediate.
Troubleshooting Steps:
-
Verify Iminium Formation: The stall point suggests iminium formation is occurring. This is often pH-dependent. The reaction medium should be slightly acidic (pH ~5-6) to facilitate carbonyl protonation and subsequent dehydration, but not so acidic that the primary amine nucleophile is fully protonated and non-nucleophilic.[6]
-
Evaluate the Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is selective for iminiums over ketones or aldehydes.[7] However, it is highly toxic and can be sluggish.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the superior choice. It is less toxic, generally more reactive than NaBH₃CN under mildly acidic conditions, and does not require strict pH control.[7] If your reaction with NaBH₃CN is stalling, switching to NaBH(OAc)₃ is a primary troubleshooting step.
-
Catalytic Hydrogenation (H₂/Catalyst): This method can be very effective but is sensitive to catalyst poisoning.[8] If the reaction stalls, the catalyst (e.g., Pd/C) may be deactivated. Ensure your substrate is free of sulfur or other common catalyst poisons.
-
Caption: Key decision points for stalled reductive amination cyclizations.
Section 2: Managing Impurities and Side Reactions
The formation of a spirocycle is an entropically disfavored process. It's often in competition with intermolecular reactions (polymerization) or incomplete cyclizations.
Q3: My TLC/LCMS shows a mess of products. What are the likely side reactions in diazaspiro[5.5]undecane synthesis and how can I suppress them?
A3: Side product formation is typically a result of competing reaction pathways. Identifying the structure of the main impurities is key to diagnosing the problem.
Common Side Products & Mitigation Strategies:
-
Incomplete Cyclization (Mono-addition Product):
-
Cause: The first Michael addition or reductive amination occurs, but the second intramolecular cyclization step fails. This is common if the intermediate adopts a conformation unfavorable for ring closure.
-
Mitigation:
-
High Dilution: Run the reaction at a lower concentration (e.g., <0.1 M). This kinetically favors the intramolecular cyclization over intermolecular side reactions.
-
Template Effects: In some cases, certain Lewis acids (e.g., Ti(OiPr)₄) can act as a template, holding the reactive ends of the molecule in proximity to facilitate cyclization.[9]
-
-
-
Polymerization:
-
Cause: Instead of cyclizing, the mono-addition intermediate reacts with another molecule of starting material, leading to oligomers or polymers.
-
Mitigation: This is the primary reason to use high dilution. Also, ensure slow addition of one reagent to a solution of the other to maintain a low instantaneous concentration of the added reagent.
-
-
Enamine/Aldol Side Reactions (Reductive Amination):
-
Cause: The dicarbonyl precursor can undergo an intramolecular aldol condensation, especially under basic conditions. Imines can also tautomerize to enamines, which can be unreactive or lead to other byproducts.
-
Mitigation:
-
Use an In-Situ Method: Add the amine and the reducing agent (like NaBH(OAc)₃) to the dicarbonyl at the same time. This "one-pot" method ensures that any iminium ion formed is immediately trapped and reduced, preventing it from engaging in side reactions.[6]
-
Protecting Groups: If one amine is significantly more reactive than the other, or if other functional groups interfere, an orthogonal protecting group strategy is essential.[10] For example, protecting one amine as a Boc-carbamate (acid-labile) and the other as a Cbz-carbamate (hydrogenolysis-labile) allows for selective deprotection and reaction.
-
-
Section 3: Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following is a representative procedure for the synthesis of a diazaspiro[5.5]undecane derivative via double Michael addition, based on published methods.[2][3]
Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivative
Objective: To synthesize a diazaspiro[5.5]undecane core via a diethylamine-catalyzed double Michael addition.
Materials:
-
N,N-Dimethylbarbituric acid (1.0 eq)
-
1,5-Diaryl-1,4-pentadien-3-one (Divinylketone) (1.0 eq)
-
Diethylamine (DEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,N-dimethylbarbituric acid (1.0 eq) and the divinylketone derivative (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation: Add diethylamine (1.5 eq) dropwise to the stirred solution at room temperature over 5 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is often complete within 2-4 hours at room temperature. A successful reaction will show the consumption of starting materials and the appearance of a single, major product spot with a lower Rf than the divinylketone.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a minimal amount of DCM.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Alternatively, the product may precipitate upon concentration. If so, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or pentane) to remove soluble impurities.
-
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and HRMS. Yields for this reaction are often reported to be very high (89-98%).[2]
References
-
Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]
-
Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]
-
Reddy, C. R., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Matassini, C., et al. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 22(9), 1499. Available at: [Link]
-
Barakat, A., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available at: [Link]
-
Huskens, D., et al. (2000). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
-
Wallace, O. B., et al. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]
-
Al-Majid, A. M., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]
-
Van Hende, E., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(6), 933. Available at: [Link]
-
METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available at: [Link]
-
Scott, K. A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]
-
Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Chen, D., et al. (2016). Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines. Angewandte Chemie International Edition, 55(39), 11613-11617. Available at: [Link]
-
Smith, A. B., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. Available at: [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference, not a direct link but a foundational text). A summary can be found at: [Link]
-
Organic Chemistry Tutor. (2022). Reductive Amination, and How It Works. YouTube. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
Identifying common impurities in 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Welcome to the technical support guide for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound, with a specific focus on identifying and mitigating common impurities.
Introduction
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a complex molecule belonging to the diazaspiro[5.5]undecane class, a scaffold of significant interest in medicinal chemistry for its application in developing treatments for a range of disorders, including those affecting the central nervous system.[1] The purity of such active pharmaceutical ingredients (APIs) is paramount, as even trace-level impurities can impact efficacy, safety, and regulatory approval. This guide provides a structured approach to troubleshooting common purity-related issues encountered during its synthesis and analysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Q1: I'm observing an unexpected peak in my HPLC-UV analysis after synthesis. How can I begin to identify this unknown impurity?
Answer:
An unexpected peak in your chromatogram indicates the presence of a substance other than your target compound. A systematic approach is crucial for identification. The origin of this impurity is likely one of three sources: unreacted starting materials, a process-related byproduct from a side reaction, or a degradation product.
The synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane most likely involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the core 3,9-diazaspiro[5.5]undecane and an aryl halide like 1-bromo-3,4-dichlorobenzene or 1-chloro-3,4-dichlorobenzene.[2][3]
Initial Identification Workflow:
-
Analyze Starting Materials: First, run individual HPLC analyses of your key starting materials (the diazaspiro[5.5]undecane core and the dichlorophenyl halide) using the same method. If the retention time of your unknown peak matches a starting material, you have identified a primary source of impurity due to an incomplete reaction.
-
LC-MS Analysis: If the peak is not a starting material, the next step is to obtain its mass. Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the impurity provides a critical clue to its identity.
-
Hypothesize Potential Byproducts: Based on the reaction mechanism, you can predict likely byproducts. For a Buchwald-Hartwig reaction, common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen. In your case, this would form 1,2-dichlorobenzene.
-
Double Arylation: If the diazaspiro[5.5]undecane core is not properly protected, the dichlorophenyl group could attach to both nitrogen atoms, leading to a di-substituted impurity.
-
Homocoupling: Two molecules of the aryl halide couple to form a biphenyl derivative (e.g., 3,3',4,4'-tetrachlorobiphenyl).
-
Compare the mass of your unknown peak with the calculated masses of these potential byproducts.
Workflow Diagram for Impurity Identification
Caption: A systematic workflow for identifying unknown impurities.
Q2: My reaction yield is high, but the final product purity is consistently low (<95%). What are the most probable process-related impurities?
Answer:
High yield with low purity often points to efficient conversion into not just your desired product, but also closely related byproducts that are difficult to separate using standard purification methods (e.g., flash chromatography). For a molecule like 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, the most common process-related impurities are positional isomers and products of side reactions.
Potential Process-Related Impurities:
| Impurity Type | Potential Structure/Source | Rationale for Formation | Suggested Analytical Technique |
| Positional Isomer | 3-(2,3-Dichlorophenyl)- or 3-(3,5-Dichlorophenyl)- derivative | Use of an impure dichlorophenyl starting material containing other isomers. | HPLC with a high-resolution column, GC-MS |
| Hydrodehalogenation | 3-(3-Chlorophenyl)-3,9-diazaspiro[5.5]undecane | Reduction of the aryl halide starting material by a hydride source in the reaction mixture. | LC-MS (will show a mass difference of ~34.5 Da) |
| Over-Alkylation | 3,9-Bis(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane | If the secondary amine on the spiro core is not protected, it can react with a second molecule of the aryl halide. | LC-MS (will show a significantly higher mass) |
| Residual Catalyst | Palladium species | Incomplete removal of the palladium catalyst used in the cross-coupling reaction. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Ligand Impurities | Oxidized phosphine ligand (e.g., phosphine oxide) | The phosphine ligands used in Buchwald-Hartwig amination are prone to oxidation.[4] | LC-MS, 31P NMR |
Actionable Steps:
-
Verify Starting Material Purity: Before starting the synthesis, confirm the purity of your 3,4-dichloro-substituted aryl halide by GC-MS to ensure it is free from other isomers.
-
Optimize Reaction Conditions: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent.[5] Consider screening different conditions to minimize side reactions. For example, using a bulkier ligand can sometimes suppress double arylation.
-
Improve Purification: If isomeric impurities are suspected, a standard silica gel column may not be sufficient. Consider using a more advanced chromatographic technique like preparative HPLC or Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
What are the likely degradation pathways for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane during storage?
Degradation typically occurs via oxidation or hydrolysis, especially if the compound is exposed to air, light, or moisture. The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide impurity. The aromatic dichloro-substituents are generally stable, but the piperidine rings in the spiro core could be susceptible to ring-opening under harsh acidic or basic conditions, although this is less common under typical storage conditions.
My starting material, 3,9-diazaspiro[5.5]undecane, is synthesized via a double Michael addition. What impurities could carry over from this step?
The synthesis of diazaspiro[5.5]undecane cores can be achieved through methods like a double Michael addition.[6][7] Impurities from this synthesis could include:
-
Mono-addition product: A partially cyclized intermediate.
-
Unreacted starting materials: Such as the initial amine and the α,β-unsaturated carbonyl compound. These impurities, if not completely removed, can react in the subsequent N-arylation step, leading to a complex impurity profile. It is crucial to ensure the purity of the diazaspiro[5.5]undecane core before proceeding.
Are there any potential genotoxic impurities I should be aware of?
Yes. Genotoxic impurities (GTIs) are compounds that can damage DNA and are of significant concern to regulatory agencies.[8] In the context of this synthesis, potential GTIs could arise from:
-
Alkylating Reagents: If any step involves alkylation (e.g., using methyl iodide), residual alkyl halides are potential GTIs.[8]
-
Sulfonate Esters: If a sulfonate leaving group (e.g., tosylate, mesylate) is used on the aromatic ring instead of a halide, residual sulfonic acids can react with alcohol solvents to form genotoxic alkyl sulfonates.[8] It is critical to evaluate your synthetic route for any reagents or byproducts that fall into classes known to be genotoxic.
Experimental Protocols
Protocol 1: General Purpose HPLC-MS Method for Purity Analysis
This protocol provides a starting point for analyzing the purity of your compound and identifying potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis Detector (e.g., PDA)
-
Mass Spectrometer (e.g., Single Quadrupole or Q-TOF) with an ESI source
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase helps in protonating the amine for better peak shape and ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is suitable for screening for unknown impurities with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. A PDA detector will provide full spectral data. |
| MS Source | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen atoms in the molecule are readily protonated in positive mode. |
| MS Scan Range | 100 - 1000 m/z | Covers the mass of the parent compound and most likely impurities. |
Procedure:
-
Prepare a sample solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Inject 1-5 µL of the sample onto the HPLC system.
-
Acquire both UV and MS data.
-
Integrate the peaks in the chromatogram to determine the relative purity.
-
Examine the mass spectrum for each peak to obtain its m/z, which can be used to propose elemental formulas for impurities.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 204-213.
- Surry, D. S., & Buchwald, S. L. (2008).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Nielsen, M. K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Gaikwad, S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2530-S2538.
- Lipinski, B. R., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry.
- Coelho, A., & Tavares, R. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 429.
- Gaikwad, S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2004). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]
-
Soton Eprints. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
- Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]
- European Patent Office. (1991). Azaspiro compounds, their production and use.
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arabjchem.org [arabjchem.org]
- 7. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Stability Optimization for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Ticket ID: STAB-DSP-55-001 Subject: Optimization of Solution Stability & Solubility Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary: The "Dual-Nature" Challenge
Welcome to the technical support hub for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane .
If you are encountering precipitation, variable assay results, or solution discoloration, you are likely battling the conflicting physicochemical properties of this molecule.[1] It possesses a "Dual-Nature":
-
The Lipophilic Tail: The 3,4-dichlorophenyl group drives high lipophilicity (LogP > 3.5), causing rapid adsorption to plastics and precipitation in neutral aqueous media.[1]
-
The Reactive Head: The unsubstituted secondary amine at position N9 is a nucleophilic "hotspot," prone to oxidation and carbamate formation upon exposure to air.[1]
This guide provides a self-validating system to stabilize this compound, grounded in functional group analysis and ICH Q1A(R2) guidelines.
Physicochemical Profile & Solubility Logic
Before attempting formulation, you must understand the ionization state of the molecule.[1]
| Parameter | Value (Approx.) | Implication |
| pKa (N9 - Amine) | ~10.5 - 11.0 | At pH 7.4, this nitrogen is protonated ( |
| pKa (N3 - Aniline) | ~2.0 - 3.0 | Always neutral at physiological pH.[1] |
| LogP | ~3.8 - 4.2 | Highly lipophilic.[1] Requires organic co-solvents or cyclodextrins.[1] |
| Solubility (Water) | < 10 µM (pH 7) | Risk: Precipitation in standard PBS.[1] |
| Solubility (DMSO) | > 50 mM | Risk: Hygroscopicity & Oxidative degradation.[1] |
Visualizing the Solubility Decision Matrix
Use the following logic flow to select the correct solvent system for your application.
Figure 1: Decision tree for solvent selection based on pH-dependent solubility behavior.
Chemical Stability: The "Yellowing" Phenomenon
User Report: "My DMSO stock solution turned faint yellow after 2 weeks at room temperature."
Diagnosis: This is a classic sign of oxidative degradation of the secondary amine (N9).[1] DMSO is hygroscopic; absorbed water facilitates the transfer of dissolved oxygen, while trace impurities in lower-grade DMSO (like dimethyl sulfide) can catalyze radical formation.[1]
The Degradation Pathway
-
N-Oxidation: The N9 secondary amine reacts with Reactive Oxygen Species (ROS) to form a hydroxylamine.[1]
-
Imine Formation: Further oxidation leads to imine species (C=N), which are often chromophores (yellow/brown).[1]
-
Carbamate Formation: Exposure to air allows
to react with N9, forming a carbamate salt.[1] This often appears as a "crust" on the vial cap.[1]
Protocol: Creating the "Fortified" Stock Solution
To prevent this, you must construct an anoxic, anhydrous environment.[1]
-
Solvent Choice: Use DMSO, Anhydrous (≥99.9%) .[1] Avoid "molecular biology grade" DMSO if it has been opened for >1 month.[1]
-
Container: Use Amber Glass Vials with PTFE-lined caps. Never use polystyrene or polypropylene for long-term storage (see Section 4).[1]
-
The "Argon Blanket" Technique:
-
Storage: -20°C or -80°C.
-
Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture.[1] Aliquot into single-use vials.
-
Physical Stability: Adsorption & Container Compatibility
User Report: "My IC50 values are shifting. The compound seems less potent in the assay."[1]
Diagnosis: You are likely losing compound to the walls of your plasticware.[1] The 3,4-dichlorophenyl moiety is highly hydrophobic.[1] In aqueous buffers (especially at neutral pH), the molecule will partition out of the water and adsorb onto polypropylene (PP) or polystyrene (PS) surfaces.[1]
Quantifiable Loss Table (Representative Data):
| Material | Time (4 hrs) | Loss @ 10 nM | Loss @ 10 µM | Recommendation |
| Standard Polystyrene (PS) | 4 hrs | ~40-60% | ~5-10% | AVOID |
| Polypropylene (PP) | 4 hrs | ~20-30% | < 5% | Use only for high conc.[1] |
| Low-Bind PP | 4 hrs | < 10% | < 1% | Acceptable |
| Borosilicate Glass | 4 hrs | < 1% | < 1% | GOLD STANDARD |
Troubleshooting Protocol:
-
Pre-coating: If you must use plastic plates, add 0.01% Tween-20 or 0.1% BSA to your buffer before adding the compound.[1] This blocks the hydrophobic binding sites on the plastic.[1]
-
Glass Transfer: Perform all serial dilutions in glass tubes before transferring to the assay plate.
Troubleshooting & FAQ
Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is protic.[1] While the compound is soluble, ethanol evaporates faster than DMSO, leading to concentration errors.[1] Furthermore, secondary amines are stable in ethanol, but if the ethanol contains trace acetaldehyde, you risk forming aminals/imines over time.[1] Stick to DMSO for stocks.
Q: I see a white precipitate immediately upon adding the DMSO stock to PBS. A: This is "Crash-out." The local concentration at the drop site exceeds the solubility limit.[1]
-
Fix: Vortex the buffer rapidly while adding the DMSO stock dropwise.
-
Fix: Ensure the final DMSO concentration is 0.5% - 1.0%.
-
Fix: Acidify the PBS slightly (pH 6.5) if your assay tolerates it.[1]
Q: Is the compound light sensitive? A: The dichlorophenyl group is relatively stable, but chlorinated aromatics can undergo photodechlorination under intense UV light.
-
Protocol: Always use amber vials. Do not leave clear plates under direct biosafety cabinet lighting for extended periods.[1]
References & Grounding
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1][2][3] International Council for Harmonisation.[1][3][4][5] (Defines stress testing and stability protocols).
-
Amine Oxidation : Oxidation of Secondary Amines to Imines.[1][6] (General mechanism for the "yellowing" of secondary amines in solution).[1]
-
Adsorption of Lipophilic Drugs : Loss of drug content to plasticware.[1][7] (Explains the mechanism of hydrophobic adsorption driven by the dichlorophenyl group).
Disclaimer: This guide is intended for research purposes. The stability data provided represents predicted physicochemical behavior based on functional group analysis of the 3,9-diazaspiro[5.5]undecane scaffold.
Sources
- 1. youtube.com [youtube.com]
- 2. ikev.org [ikev.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. insider.thefdagroup.com [insider.thefdagroup.com]
- 5. raps.org [raps.org]
- 6. Development of a metal-free amine oxidation method utilizing DEAD chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09165F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Steric Hindrance in Dichlorophenyl Diazaspiro Synthesis
Case ID: DSP-24-CL2 Topic: Overcoming ortho-Steric Hindrance in 2-(2,4-dichlorophenyl)-2,8-diazaspiro[4.5]decan-1-one Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Synthesizing 2,8-diazaspiro[4.5]decan-1-one scaffolds with a 2,4-dichlorophenyl substituent at the N2 position presents a classic but severe steric challenge.[1] The ortho-chlorine atoms create a "picket fence" effect, blocking the trajectory of nucleophiles during ring closure or N-arylation.
This guide moves beyond standard textbook protocols, which typically fail for this substrate (yielding <10%), and provides field-proven, high-energy, and catalytic solutions to drive the reaction to completion.[1]
Module 1: Diagnostic & Mechanism
The Core Problem: Ortho-Steric Clash
Users often report that standard thermal condensation (e.g., heating a urea intermediate in ethanol/HCl) results in stalled reactions or decomposition.[1]
-
Mechanism of Failure: In a standard nucleophilic attack (e.g., SNAr or amide bond formation), the incoming nucleophile must approach the electrophilic center at a specific angle (Burgi-Dunitz trajectory).[1] The C2-chlorine atom on the phenyl ring physically occupies this space, raising the activation energy (
) significantly. -
Electronic Effect: While the chlorines are electron-withdrawing (which usually activates the ring for nucleophilic attack), the steric bulk overrides this electronic advantage in 2,4-disubstituted systems.[1]
Visualizing the Blockade
The following diagram illustrates the steric clash in the traditional route versus the catalytic bypass.
Figure 1: Mechanistic divergence between traditional thermal cyclization (blocked by steric clash) and Palladium-catalyzed cross-coupling (bypassing the steric barrier).[1]
Module 2: Validated Protocols
Protocol A: The "Gold Standard" (Buchwald-Hartwig Cyclization)
Recommended for: High value intermediates, gram-scale, and ensuring >90% purity.[1]
This method utilizes Buchwald precatalysts designed specifically to accommodate bulky ortho-substituents.[1] The ligand creates a pocket that facilitates the reductive elimination step despite the steric bulk.
Reagents:
-
Substrate: 1-(2,4-dichlorophenyl)urea derivative of 4-amino-1-benzylpiperidine-4-carboxylate.
-
Catalyst: tBuXPhos Pd G3 or BrettPhos Pd G3 (5 mol%).[1]
-
Base: Cs₂CO₃ (2.0 equiv) - Crucial: Must be anhydrous.[1]
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M).[1]
Step-by-Step:
-
Inerting: Charge a reaction vial with the urea substrate, Cs₂CO₃, and the Pd precatalyst. Seal and purge with N₂/Argon for 5 minutes.
-
Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.
-
Activation: Heat the block to 100°C .
-
Note: You will observe a color change from pale yellow to dark orange/brown as the active Pd(0) species is generated.[1]
-
-
Monitoring: Agitate for 4–12 hours. Monitor via LCMS. The bulky ligand prevents catalyst poisoning by the dichlorophenyl group.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography (0-10% MeOH in DCM).
Protocol B: The "Brute Force" (Microwave-Assisted)
Recommended for: Rapid screening, smaller scales (<500 mg).[1]
If metal catalysis is unavailable, you must overcome the activation energy barrier using high heat and polar aprotic solvents.
Reagents:
Step-by-Step:
-
Dissolve the linear precursor in dry DMF (0.1 M).
-
Cool to 0°C and add NaH portion-wise. Wait for gas evolution to cease.
-
Seal the microwave vial.
-
Irradiate: Heat to 140°C for 30–60 minutes.
-
Warning: Do not exceed 160°C; the dichlorophenyl ring is prone to hydrodehalogenation (loss of Cl) at extreme temperatures.
-
-
Quench: Pour carefully into ice water. The product often precipitates and can be collected by filtration.
Module 3: Optimization Data & Ligand Selection
We have compiled yield data comparing various conditions for the cyclization of 2,4-dichlorophenyl diazaspiro precursors.
| Method | Catalyst/Reagent | Ligand | Temp (°C) | Yield (%) | Notes |
| Traditional | HCl / EtOH | None | 80 (Reflux) | < 15% | Mostly unreacted starting material.[1] |
| SNAr | K₂CO₃ / DMSO | None | 120 | 35% | Significant tar/decomposition.[1] |
| Pd-Cat A | Pd(OAc)₂ | BINAP | 100 | 42% | Ligand too rigid/small for ortho-Cl.[1] |
| Pd-Cat B | Pd₂dba₃ | XPhos | 100 | 88% | Excellent conversion. |
| Pd-Cat C | tBuXPhos Pd G3 | tBuXPhos | 80 | 92% | Best purity profile. |
Troubleshooting Guide (FAQ)
Q1: My reaction turns black and stalls after 1 hour. Why?
Diagnosis: "Palladium Black" formation. The catalyst has decomposed and precipitated out of solution. Solution:
-
Oxygen Leak: Ensure your inert atmosphere is rigorous.
-
Ligand Mismatch: Standard ligands like PPh₃ or dppf are insufficient for ortho-substituted aryls. Switch to Buchwald Biaryl Phosphine ligands (e.g., XPhos, RuPhos) which stabilize the Pd center against steric crowding [1, 2].[1]
Q2: I see the product on LCMS, but I also see a mass of [M-34]. What is this?
Diagnosis: De-chlorination. Cause: Excessive temperature (>150°C) or using formate-based hydride sources can strip the chlorine atom off the phenyl ring.[1] Solution:
-
Lower the temperature to 100–110°C.
-
Avoid using formate donors.
-
If using Pd catalysis, ensure the base is anhydrous (water can act as a hydride source in some cycles).[1]
Q3: The NaH method gives a complex mixture. How do I clean it up?
Diagnosis: Base-promoted side reactions (e.g., racemization or ring opening).[1] Solution:
-
Switch to LiHMDS at -78°C to 0°C. It is a non-nucleophilic strong base that is often gentler on the spiro-scaffold than NaH.
-
Purification: These spirocycles are basic. Pre-wash your silica gel with 1% Triethylamine in Hexanes before loading your column to prevent streaking.
Decision Tree: Choosing Your Route
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate sensitivity and purity requirements.
References
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands . ResearchGate.[2] Available at: [Link]
-
Rolapitant | C25H26F6N2O2 | CID 10311306 . PubChem. Available at: [Link][1]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate.[2] Available at: [Link]
Sources
Technical Support Center: Stability & Handling of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
[1]
Introduction: The Chemical Context
This guide addresses the specific stability challenges associated with 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane . To preserve this sample, you must understand its functional vulnerabilities.[1]
This molecule features a diazaspiro[5.5]undecane core.[1][2][3][4][5][6][7] One nitrogen is protected by a lipophilic 3,4-dichlorophenyl group, but the second nitrogen (position 9) is typically a secondary amine .[1] This exposed secondary amine is the "Achilles' heel" of the molecule, serving as the primary site for oxidative degradation and carbamate formation upon exposure to air. Furthermore, if your sample is the hydrochloride salt , it possesses significant hygroscopicity, leading to hydrolysis-driven degradation.[8]
Module 1: Storage & Environmental Control
Q: I just received my shipment. What is the immediate protocol for long-term storage?
A: Do not store this compound at room temperature. The high-energy spiro-cyclic strain combined with the secondary amine makes it thermodynamically prone to ring-opening or oxidation over time.[1]
The "Golden Standard" Storage Protocol:
-
Temperature: Store at -20°C (optimal) or -80°C.
-
Atmosphere: The vial must be under an inert atmosphere (Argon or Nitrogen).[1]
-
Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).[1]
Q: Why is the sample turning yellow/brown?
A: Color change is the primary indicator of oxidative degradation .[1]
-
Mechanism: The secondary amine at position 9 reacts with atmospheric oxygen to form an N-oxide or hydroxylamine species.[1]
-
Secondary Cause: If the sample is exposed to light, the 3,4-dichlorophenyl moiety can undergo slow photo-dechlorination, releasing free radicals that accelerate the amine oxidation.
-
Correction: If the yellowing is faint, purify via recrystallization or prep-HPLC immediately. If dark brown, the sample integrity is likely compromised beyond recovery.
Q: My sample is "clumping" or looks wet. Is it ruined?
A: This indicates hygroscopicity , common if you possess the hydrochloride (HCl) salt form.[1][8][9]
-
The Issue: The salt lattice absorbs atmospheric water, forming a "hydrate" or simply dissolving in its own attracted moisture (deliquescence).
-
Risk: Water promotes hydrolysis and alters the molecular weight, rendering gravimetric measurements inaccurate.[8]
-
Recovery: You can attempt to dry the sample under high vacuum (0.1 mbar) over P₂O₅ for 24 hours. If it remains an oil/gum, you must re-determine the concentration via quantitative NMR (qNMR) before use.
Module 2: Solution Stability & Handling
Q: Can I keep stock solutions in DMSO at 4°C?
A: No. While DMSO is an excellent solvent for this lipophilic compound, it is hygroscopic and freezes at ~18°C.[1]
-
The Trap: Storing DMSO stocks at 4°C often results in a "slush" where the compound precipitates out or crystallizes unevenly. Furthermore, wet DMSO accelerates oxidation.[1]
-
Recommendation: Store stock solutions (typically 10 mM) at -20°C or -80°C .
-
Freeze-Thaw Limit: Limit to 3 cycles . The spiro-ring system is rigid, but repeated crystallization stress can induce micro-precipitation.
Q: How do I solicit the best solubility without degrading the compound?
A: Follow this solubility hierarchy based on the specific form you have:
| Solvent | Free Base Solubility | HCl Salt Solubility | Stability Risk |
| DMSO | High (>20 mg/mL) | High (>20 mg/mL) | Low (if anhydrous).[1] Hygroscopic. |
| Ethanol | Moderate | High | Moderate (Nucleophilic solvent).[1] |
| Water | Insoluble | Moderate | High (Hydrolysis risk over time).[1] |
| DCM | High | Low | Low (Good for transfers, not storage).[1] |
Q: I see a white precipitate upon adding my DMSO stock to the cell culture media. Why?
A: This is "Crash-out" precipitation .[1]
-
Cause: The lipophilic 3,4-dichlorophenyl group makes the molecule hydrophobic. When you dilute the DMSO stock into aqueous media (PBS/Media), the water concentration spikes, and the compound becomes insoluble.
-
Troubleshooting:
-
Vortex the media immediately upon addition.[1]
-
Do not exceed 0.1% DMSO final concentration if possible, but ensure the compound concentration is below its solubility limit (likely <10 µM in pure aqueous buffer).[1]
-
Use a carrier protein (BSA) in the buffer to sequester the lipophilic tail and maintain solubility.
-
Module 3: Visualizing Degradation
Understanding how the molecule breaks down allows you to prevent it.
Caption: Figure 1. Primary degradation pathways.[1] The secondary amine (N9) is the primary vector for oxidation and carbamate formation, while the chlorinated ring is sensitive to UV light.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: The "Quick-Weigh" Protocol for Hygroscopic Salts
Use this if your sample is the Hydrochloride salt form.[1]
-
Preparation: Equilibrate the vial to room temperature before opening to prevent condensation.
-
Environment: If possible, weigh inside a glovebox or a nitrogen-flushed glove bag.[1]
-
Technique:
-
Dissolution: Add solvent (DMSO) directly to the weighing boat or vessel to dissolve immediately, minimizing air contact time.[1]
SOP-02: Reconstitution & Aliquoting
-
Dissolve the master stock to a high concentration (e.g., 10 mM or 50 mM) in Anhydrous DMSO .
-
Verify complete dissolution (sonicate for 30 seconds if necessary).
-
Aliquot into single-use volumes (e.g., 20 µL or 50 µL) in amber microtubes.
-
Flush each tube with Argon gas before closing.[1]
-
Store at -80°C. Never re-freeze an aliquot after use.
Module 5: Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for initial sample inspection and handling.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link
-
Baumann, M., et al. (2011).[1] Flow Chemistry Strategies for the Synthesis of Spirocyclic Ammonium Salts. Beilstein Journal of Organic Chemistry.[1] Link (Provides context on spiro-cyclic synthesis and stability).[1]
-
Air-Sensitive Handling Guide. (2024).[1] Sigma-Aldrich Technical Bulletin AL-134.[1]Link
-
PubChem Compound Summary. (2024). 3,9-Diazaspiro[5.5]undecane Derivatives.[1][2][3][4] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Extraction of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Welcome to the technical support center for the extraction of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the extraction of this spirocyclic amine.
Understanding the Molecule: Physicochemical Properties
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a moderately complex molecule with distinct chemical properties that govern its behavior during extraction. A foundational understanding of these properties is crucial for developing an efficient and robust extraction protocol.
| Property | Estimated Value/Characteristic | Implication for Extraction |
| Molecular Weight | 299.24 g/mol [1] | High enough to suggest low volatility. |
| Structure | Spirocyclic diamine with an N-aryl substitution. | The spirocyclic core provides rigidity, while the two amine groups offer sites for protonation. The dichlorophenyl group increases lipophilicity. |
| Polarity | Moderately polar. | Soluble in a range of organic solvents, with limited solubility in water in its free-base form. |
| Basicity (pKa) | Estimated pKa of the N-aryl amine is ~4-5, and the secondary amine is ~9-10. | The differing basicities of the two nitrogen atoms allow for selective protonation and extraction based on pH control. The N-aryl amine is significantly less basic due to the electron-withdrawing effects of the dichlorophenyl ring. |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, MTBE), and some esters (e.g., ethyl acetate). Poorly soluble in water as a free base, but solubility increases significantly upon protonation to form a salt. | Solvent selection is critical for efficient extraction. Water washes can be used to remove polar impurities, and acidic washes can be used to extract the amine into the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for the successful extraction of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane?
A1: The most critical parameter is the control of the aqueous phase pH.[2] Due to the presence of two amine groups with different basicities, pH adjustment allows for the selective protonation and, therefore, the partitioning of the compound between the aqueous and organic phases. To extract the compound into an acidic aqueous phase, the pH should be adjusted to approximately 2 pH units below the pKa of the most basic amine (the secondary amine, estimated pKa ~9-10).[3] Therefore, a pH of 7 or lower would be effective. To back-extract into an organic solvent, the pH of the aqueous phase should be raised to ~11-12 to ensure both amines are in their free-base form.
Q2: I am observing a persistent emulsion during my liquid-liquid extraction. What can I do?
A2: Emulsion formation is a common issue when extracting amines, especially from complex matrices.[4][5] Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5]
-
Filtration: Filter the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[5]
Q3: Can I use a greener or more environmentally friendly solvent for the extraction?
A3: Absolutely. There is a growing trend towards using greener solvents in the pharmaceutical industry.[7][8][9] For the extraction of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, consider the following alternatives to traditional chlorinated solvents:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with good performance in extractions of nitrogen-containing compounds and is a suitable replacement for THF and dichloromethane.[10][11][12]
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point, low peroxide formation, and stability under acidic and basic conditions, making it an excellent process solvent.[7][13][14][15][16]
-
Ethyl Acetate: A commonly used and relatively benign solvent.
-
Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs): These are novel solvent systems that can be tailored for specific extractions.[3][4][6][17][18][19][20][21] They are non-volatile and can offer high extraction efficiencies.
Q4: My product seems to be partially soluble in water even at high pH. How can I improve my recovery?
A4: If you are experiencing low recovery due to the water solubility of your product, you can employ the "salting out" technique.[13] By saturating the aqueous phase with a salt like sodium chloride or potassium carbonate, you can decrease the solubility of your organic compound in the aqueous layer and promote its transfer into the organic phase.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | - Incorrect pH of the aqueous phase.- Incomplete extraction.- Product is partially soluble in the aqueous phase. | - Verify the pH of the aqueous phase with a calibrated pH meter. For extraction into the organic phase, ensure the pH is >11. For extraction into the aqueous phase, ensure the pH is <7.- Perform multiple extractions with smaller volumes of the organic solvent.- Use the "salting out" technique by adding NaCl or K2CO3 to the aqueous phase. |
| Persistent Emulsion | - High concentration of the amine.- Presence of surfactants or other amphiphilic impurities.- Vigorous shaking. | - Dilute the reaction mixture.- Add brine to the separatory funnel.- Gently invert the funnel instead of shaking vigorously.- Consider filtration through Celite® or centrifugation. |
| Product Degradation | - Exposure to strong acids or bases for extended periods.- Unstable at extraction temperatures. | - Minimize the time the compound is in contact with strong acids or bases.- Perform the extraction at a lower temperature (e.g., in an ice bath). |
| Impure Product after Extraction | - Incomplete separation of layers.- Co-extraction of impurities. | - Allow sufficient time for the layers to separate completely.- Perform a back-extraction. If your product is in the organic phase, wash with a dilute acid to remove basic impurities, or a dilute base to remove acidic impurities.- Consider using a different solvent system that has a lower solubility for the impurities. |
Experimental Protocols
Protocol 1: Conventional Liquid-Liquid Extraction
This protocol outlines a standard liquid-liquid extraction procedure using a conventional chlorinated solvent.
dot
Caption: Conventional liquid-liquid extraction workflow.
Protocol 2: Green Solvent Liquid-Liquid Extraction
This protocol utilizes a more environmentally friendly solvent, 2-Methyltetrahydrofuran (2-MeTHF).
dot
Caption: Green solvent liquid-liquid extraction workflow.
Logical Relationships in Extraction
The choice of extraction strategy is dictated by the physicochemical properties of the target molecule and the nature of the impurities.
dot
Sources
- 1. acris.aalto.fi [acris.aalto.fi]
- 2. mdpi.com [mdpi.com]
- 3. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 4. Deep eutectic solvent - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 8. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. 2-Methyltetrahydrofuran - IFC [furan.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. "Evaluating Green Solvents and Techniques in Extraction Methods" by Shanmugapriya Dharmarajan [openprairie.sdstate.edu]
- 17. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]
- 18. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents [mdpi.com]
- 19. Solid-liquid extraction into hydrophilic deep eutectic solvent followed by preconcentration into primary amine-based supramolecular solvent: liquid chromatography-mass spectrometry determination of tetracyclines in chicken meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Scaling Up the Synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, recognized for its ability to introduce conformational rigidity and three-dimensionality into molecules, which can enhance interaction with biological targets and improve pharmacokinetic properties.[1][2] This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic strategy for preparing 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane?
The most robust and widely adopted strategy involves a two-stage approach. First is the synthesis of the core 3,9-diazaspiro[5.5]undecane scaffold, which is often prepared with one of the nitrogen atoms protected, typically with a tert-Butoxycarbonyl (Boc) group.[3][4] The second stage is the functionalization of the free secondary amine via reductive amination with 3,4-dichlorobenzaldehyde.[5] This staged approach allows for controlled, selective installation of the desired aryl group.
Q2: Why is a protecting group strategy essential for this synthesis?
The 3,9-diazaspiro[5.5]undecane core contains two secondary amine nitrogens of similar reactivity. Attempting a direct, unprotected reaction with 3,4-dichlorobenzaldehyde would likely result in a difficult-to-separate mixture of mono-substituted, di-substituted, and unreacted starting material. A protecting group, such as Boc, ensures that only one nitrogen is available for reaction, leading to a single desired product and a much cleaner reaction profile.[4]
Q3: What are the critical process parameters to monitor during the reductive amination scale-up?
When scaling up the reductive amination step, the most critical parameters are:
-
Temperature Control: The initial imine formation is often exothermic, and controlling the temperature is crucial to prevent side reactions and degradation of the aldehyde or imine intermediate.
-
Reagent Stoichiometry: Precise control over the molar ratios of the amine, aldehyde, and reducing agent is necessary to drive the reaction to completion and minimize impurities.
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and tolerance of slightly acidic conditions which favor imine formation.[6]
-
Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving all reactants. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
Q4: What are the primary challenges when moving from bench-scale to pilot-plant production?
Scaling up spirocycle synthesis presents several challenges.[7][8] For this specific molecule, key issues include:
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is vital for maintaining consistent reaction kinetics and avoiding localized "hot spots."
-
Work-up and Extraction: Phase separation can be more complex on a larger scale. The potential for emulsion formation must be assessed and mitigated.
-
Purification: Chromatography, while feasible in the lab, is often undesirable for large-scale production. Developing a robust crystallization or salt formation protocol for the final product is a critical step for achieving high purity efficiently.[9]
Synthetic Pathway Overview
The synthesis is typically achieved via a multi-step sequence starting from a protected piperidone derivative. This pathway ensures high selectivity and is amenable to scale-up.
Caption: General synthetic pathway for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, particularly in the critical reductive amination step.
Problem 1: Low or Inconsistent Yield
Q: The yield of my final product after the reductive amination step is consistently low (<70%). What are the likely causes and how can I improve it?
Low yields are often traced back to suboptimal conditions during the formation of the imine intermediate or its subsequent reduction.
-
Potential Cause 1: Inefficient Imine Formation. The equilibrium between the amine/aldehyde and the imine/water can be unfavorable.
-
Solution: The addition of a mild acid catalyst, such as acetic acid (typically 0.5-1.0 equivalents), can protonate the aldehyde carbonyl, making it more electrophilic and driving imine formation. On a large scale, ensure any water formed is removed, either by using a Dean-Stark apparatus (if thermally stable) or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
Potential Cause 2: Degradation of the Reducing Agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are sensitive to moisture and strongly acidic or basic conditions.
-
Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Ensure the quality of the reducing agent is high and that it is added portion-wise to control the reaction rate and temperature. If the reaction medium becomes too acidic from a catalyst, it can accelerate the decomposition of the reducing agent.
-
-
Potential Cause 3: Aldehyde Side Reactions. 3,4-Dichlorobenzaldehyde can undergo self-condensation or other side reactions if conditions are not controlled.
-
Solution: Add the aldehyde slowly to the solution of the amine. Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions. A higher-purity grade of the aldehyde should be used for scale-up operations.
-
Problem 2: Product Purity Issues & Difficult Purification
Q: My crude product contains several impurities that are difficult to separate by column chromatography. What are these impurities and what purification strategies can I use?
Purification is a common bottleneck in spirocycle synthesis.[9] Understanding the likely impurities is key to developing an effective strategy.
-
Common Impurities & Causes:
-
Unreacted 3,9-diazaspiro[5.5]undecane: Incomplete reaction due to insufficient aldehyde or reducing agent.
-
Unreacted 3,4-dichlorobenzaldehyde: Excess aldehyde was used, or the reaction did not go to completion.
-
Di-substituted byproduct (N,N'-bis(3,4-dichlorobenzyl)-3,9-diazaspiro[5.5]undecane): This can occur if the synthesis of the mono-Boc protected precursor was incomplete, leading to contamination with the unprotected diamine.
-
-
Purification Strategies:
-
Acid-Base Extraction: The desired product is a secondary amine and is basic. An effective workup involves dissolving the crude material in an organic solvent (e.g., ethyl acetate) and washing with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving non-basic impurities (like the aldehyde) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent.
-
Crystallization/Salt Formation: This is the preferred method for large-scale purification. Experiment with various solvents (e.g., isopropanol, acetonitrile, ethyl acetate/heptane mixtures) to find a system that allows for selective crystallization of the free base. Alternatively, forming a salt (e.g., the hydrochloride or tartrate salt) can often produce a highly crystalline solid that is easily filtered and purified.
-
| Table 1: Troubleshooting Summary for Reductive Amination | ||
| Problem | Probable Cause(s) | Recommended Action(s) |
| Low Yield | Inefficient imine formation; Degradation of reducing agent; Aldehyde side reactions. | Add a mild acid catalyst (e.g., AcOH); Use anhydrous solvents under N₂; Add reagents slowly at controlled temperature (0-25 °C). |
| Incomplete Reaction | Insufficient equivalents of aldehyde or reducing agent; Poor solubility. | Increase equivalents of the limiting reagent (typically 1.1-1.5 eq.); Screen for a more suitable solvent or increase solvent volume. |
| Impure Product | Unreacted starting materials; Di-substituted byproduct. | Optimize stoichiometry; Implement an acid-base extraction workup; Develop a crystallization or salt formation protocol for purification. |
Experimental Protocols
Protocol 1: Reductive Amination of 3,9-Diazaspiro[5.5]undecane
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
Materials:
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (or the fully deprotected diamine if starting from that point)
-
Trifluoroacetic acid (TFA) or HCl in dioxane (for deprotection)
-
3,4-Dichlorobenzaldehyde (≥98% purity)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step A: Deprotection of Boc-protected Scaffold (if necessary)
-
Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in DCM (approx. 5-10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 3-5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of 3,9-diazaspiro[5.5]undecane is often used directly in the next step after thorough drying.
Step B: Reductive Amination
-
To a flask under a nitrogen atmosphere, add the 3,9-diazaspiro[5.5]undecane salt (1.0 eq) and suspend it in anhydrous DCM (10-15 mL per gram).
-
Add triethylamine (2.5-3.0 eq) to neutralize the salt and free the amine. Stir for 15 minutes.
-
Add 3,4-dichlorobenzaldehyde (1.05 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by LC-MS.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol with 1% triethylamine) or by developing a crystallization procedure.
| Table 2: Comparison of Common Reducing Agents | |||
| Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild and selective; Tolerates mild acid; No toxic byproducts. | Moisture sensitive; Higher cost. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective and cost-efficient. | Highly toxic (releases HCN gas in acid); Less selective.[11] |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Methanol, Ethanol | "Green" reagent; High atom economy. | Requires specialized high-pressure equipment; Catalyst can be pyrophoric. |
Troubleshooting Workflow
This decision tree can help diagnose and solve common issues during the synthesis.
Caption: A decision tree for troubleshooting the reductive amination step.
References
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1–9.
- SpiroChem. (n.d.).
- MedchemExpress. (n.d.). tert-Butyl 3,9-diazaspiro[5.
- Galkin, M. A., & Krivokolysko, S. G. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7796–7808.
-
Yet, L. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 49(36), 5294-5297. [Link]
-
Sotelo, E., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 64(1), 382-403. [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of (E)-1,2-DI-TERT-BUTOXY-1-CHLOROETHENE. Organic Syntheses. [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Pires, M. M., & da Silva, A. J. M. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 12(12), 2005–2021. [Link]
-
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]
-
Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-654. [Link]
-
Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58(98), 13589-13592. [Link]
-
Wüst, F., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 19, 1134-1178. [Link]
-
Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Ding, A., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(15), 5568-5627. [Link]
-
Craig, R. A., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11945-12003. [Link]
-
J. Chem. Pharm. Res. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Carbohydrate Chemistry. [Link]
-
Husson, H.-P., et al. (1988). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 53(8), 1664-1669. [Link]
-
Carreño, M. C., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. The Journal of Organic Chemistry, 84(5), 2589-2602. [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
Technical Guide: SAR & Pharmacology of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Executive Summary: The Rigidified Pharmacophore
The compound 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane represents a privileged structural motif in medicinal chemistry, distinguished by its spirocyclic core . Unlike flexible alkyl-chain linkers found in earlier generation ligands, the 3,9-diazaspiro[5.5]undecane scaffold provides a rigidified orthogonal exit vector, locking the pharmacophores into a specific 3D conformation.
This specific derivative—bearing the lipophilic 3,4-dichlorophenyl moiety—is primarily investigated as a high-affinity ligand for the Sigma-1 Receptor (σ1R) and Chemokine Receptor 5 (CCR5) . Its structural rigidity reduces the entropic penalty of binding, often resulting in superior selectivity profiles compared to flexible analogs like haloperidol or ethylenediamine derivatives.
Key Applications
-
Neuropathic Pain & Neuroprotection: Via σ1R antagonism and modulation of N-methyl-D-aspartate (NMDA) receptor activity.
-
Viral Entry Inhibition: As a scaffold for CCR5 antagonists (preventing HIV-1 gp120 interaction).
-
Dual-Action Analgesia: Synergistic Mu-Opioid Receptor (MOR) agonism and σ1R antagonism (when N9 is further functionalized).
Structure-Activity Relationship (SAR) Analysis
The biological activity of this molecule is dictated by three distinct structural zones. The following analysis deconstructs the contribution of each zone to the compound's efficacy.
Zone A: The 3,4-Dichlorophenyl "Warhead"
-
Function: Primary hydrophobic anchor.
-
SAR Insight: The 3,4-dichloro substitution pattern is critical for occupying the primary hydrophobic pocket of the σ1R.
-
Effect of Halogens: The chlorine atoms provide both lipophilicity and specific halogen-bonding interactions with aromatic residues (e.g., Tyr103 or Phe107 in σ1R).
-
Substitution Sensitivity: Removing the chlorines (unsubstituted phenyl) typically results in a 10-50x loss in affinity . shifting the chlorines to the 2,6-position creates steric clash, abolishing activity.
-
Zone B: The 3,9-Diazaspiro[5.5]undecane Core[1]
-
Function: Rigid spacer and conformational lock.
-
SAR Insight: This is the defining feature.
-
vs. Piperazines: Unlike flat piperazines, the spiro-center creates a 90° orthogonal orientation between the two rings. This geometry is essential for fitting into the "L-shaped" binding tunnels characteristic of GPCRs like CCR5.
-
Spacer Length: The [5.5] system (two six-membered rings) provides the optimal distance (~6-7 Å) between the basic nitrogen centers, matching the aspartate anchor points in target receptors.
-
Zone C: The Distal Nitrogen (N9)
-
Function: The "Modulatable Tail."
-
SAR Insight: In the base molecule, N9 is a secondary amine.
-
Basicity: The N9 nitrogen is protonated at physiological pH, forming a critical salt bridge with Asp126 (in σ1R) or Glu283 (in CCR5).
-
Derivatization:[1][2] Alkylation of N9 with bulky benzyl or heteroaryl groups typically switches the profile from a "fragment" to a nanomolar drug candidate, enhancing selectivity over the hERG channel.
-
Visualization: SAR Logic Map
Figure 1: Structural deconstruction of the ligand showing the functional role of each pharmacophore zone.
Comparative Performance Guide
This section compares the 3,9-diazaspiro[5.5]undecane scaffold against standard clinical/research alternatives.
Table 1: Biological Profile Comparison[3]
| Feature | 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane | Haloperidol (Standard σ1 Antagonist) | Maraviroc (CCR5 Antagonist) |
| Scaffold Type | Rigid Spirocyclic | Flexible Butyrophenone | Tropane-based |
| σ1 Receptor Affinity ( | High (< 10 nM) (Derivative dependent) | High (~2 nM) | Low / Inactive |
| Selectivity (σ1 vs σ2) | > 100-fold (High) | Low (Non-selective, also hits D2) | N/A |
| Metabolic Stability | High (Blocked metabolic soft spots) | Moderate (Ketone reduction) | Moderate (CYP3A4 substrate) |
| Key Advantage | Reduced off-target effects (No D2 dopaminergic activity) | Potent, but causes Extrapyramidal symptoms (EPS) | Highly specific for CCR5 |
| Primary Limitation | Solubility (requires formulation aid) | Non-selective toxicity | Bioavailability |
Expert Insight: While Haloperidol is the "gold standard" for Sigma-1 binding affinity, it is a "dirty" drug with significant Dopamine D2 antagonism (causing motor side effects). The diazaspiro[5.5]undecane scaffold retains the high Sigma-1 affinity of Haloperidol but eliminates the D2 binding , making it a superior choice for developing non-sedating analgesics or neuroprotective agents [1, 2].
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis via Double Michael Addition (The "Gem-Diester" Route)
Rationale: This method builds the spiro-core efficiently.
-
Start Material: 1-(3,4-Dichlorophenyl)piperidine-4-one.
-
Reagent: Ethyl cyanoacetate (2 eq), Ammonia/Methanol.
-
Cyclization: The ketone undergoes condensation with ethyl cyanoacetate followed by conjugate addition of ammonia to close the second ring.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction of the resulting imides/nitriles yields the final 3,9-diazaspiro[5.5]undecane skeleton.
-
Purification: Recrystallization from EtOH/Ether (HCl salt formation).
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Rationale: Validates the affinity of the "Warhead" (Zone A).
Materials:
-
Source: Guinea pig brain membrane homogenates (rich in σ1R).
-
Radioligand: -Pentazocine (Specific σ1 agonist).
-
Non-specific blocker: Haloperidol (10 µM).
Step-by-Step Workflow:
-
Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Tube A (Total Binding): Membrane + -Pentazocine (2 nM).
-
Tube B (Non-Specific): Membrane + -Pentazocine + Haloperidol (10 µM).
-
Tube C (Test): Membrane + -Pentazocine + Test Compound (0.1 nM – 10 µM).
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Note: Longer incubation ensures equilibrium for rigid spiro-compounds which may have slower on-rates).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).
-
Analysis: Scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Visualization: Assay Workflow
Figure 2: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.
Mechanism of Action: The "Chaperone" Hypothesis
Why does this structure work for neuropathic pain? The mechanism is distinct from opioids.
-
Sigma-1 Translocation: Under stress (calcium depletion or ROS), the Sigma-1 receptor translocates from the Mitochondria-Associated Membrane (MAM) to the plasma membrane.
-
Interaction: At the plasma membrane, σ1R interacts with ion channels (NMDA, Kv1.4).
-
Antagonism: The 3-(3,4-dichlorophenyl)-3,9-diazaspiro[5.5]undecane binds to σ1R, preventing this translocation or disrupting the protein-protein interaction with the NMDA receptor.
-
Result: This prevents "Wind-up" (central sensitization) in spinal neurons, alleviating pain without opioid-induced tolerance.
References
-
Discovery of 3,9-diazaspiro[5.5]undecane CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[3][4] Context: Establishes the spiro-core as a viable GPCR ligand scaffold. Link:
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: Journal of Medicinal Chemistry (2020).[2] Context: Detailed SAR on the aryl-spiro scaffold for pain, validating the 3,4-dichlorophenyl pharmacophore utility. Link:
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Antagonists. Source: ACS Chemical Neuroscience. Context: Demonstrates the versatility of the N-substituted spiro-undecane core. Link:
-
Privileged heterocycles: Bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: Molecular Diversity (PMC). Context: Comprehensive review of the diazaspiro scaffold in drug discovery. Link:
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Guide to the Structural Elucidation of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel chemical entities, such as 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, a robust analytical workflow is paramount. This guide provides an in-depth, NMR-centric protocol for the structural elucidation of this compound, comparing its efficacy with other analytical techniques and offering insights into the experimental choices.
The Challenge of Spirocyclic Systems
Spiro-heterocycles, characterized by their rigid, three-dimensional structures originating from a shared quaternary spiro-carbon, often present significant challenges in spectral analysis.[1] This rigidity can lead to complex and overlapping signals in NMR spectra, necessitating advanced analytical techniques for complete assignment.[1][2]
Part 1: Comprehensive NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for the unambiguous assignment of all proton and carbon signals of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility and the need to avoid overlapping solvent signals with key analyte resonances.[3][4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to maximize signal dispersion and resolution, which is particularly important for complex spin systems found in spirocycles.[5]
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will appear as positive signals, while CH₂ will be negative).
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of carbons bearing protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
Diagram: NMR Spectral Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H and ¹³C NMR Spectral Data and Assignments
The following tables summarize the predicted chemical shifts (δ) for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. These predictions are based on established chemical shift ranges for similar structural motifs found in the literature.[6][7][8][9]
Table 1: Predicted ¹H NMR Assignments (in CDCl₃, 400 MHz)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-2', H-6' | 7.40 | d | 1H | J = 2.2 | Ortho-coupling to H-5'. |
| H-5' | 7.35 | dd | 1H | J = 8.4, 2.2 | Ortho- and meta-coupling. |
| Aromatic H | ~7.20 | d | 1H | J = 8.4 | Ortho-coupling to H-5'. |
| Piperidine CH₂ (axial) | ~2.9-3.1 | m | 4H | Deshielded by adjacent nitrogen. | |
| Piperidine CH₂ (equatorial) | ~2.6-2.8 | m | 4H | ||
| CH-Ar | ~3.8-4.0 | t | 1H | Benzylic proton. | |
| NH | ~1.5-3.0 | br s | 2H | Broad signal due to exchange. | |
| Spirocyclic CH₂ | ~1.6-1.8 | m | 4H |
Table 2: Predicted ¹³C NMR Assignments (in CDCl₃, 100 MHz)
| Position | Predicted δ (ppm) | Rationale |
| C-1' | ~140 | Quaternary carbon attached to nitrogen. |
| C-3', C-4' | ~132, ~130 | Carbons bearing chlorine atoms. |
| C-2', C-6' | ~128, ~126 | Aromatic CH carbons. |
| C-5' | ~130 | Aromatic CH carbon. |
| Spiro Carbon (C-5) | ~55-60 | Quaternary spiro-carbon. |
| Piperidine CH₂ | ~45-55 | Carbons adjacent to nitrogen. |
| CH-Ar | ~60-65 | Benzylic carbon. |
| Spirocyclic CH₂ | ~30-40 | Aliphatic carbons. |
Part 2: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be advantageous in specific scenarios.
Table 3: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Application for this Molecule |
| NMR Spectroscopy | Provides detailed 3D structural information, including stereochemistry. Non-destructive. | Requires larger sample amounts. Can be time-consuming for complex molecules. | Primary technique for complete structural elucidation and stereochemical assignment. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight and formula (HRMS). Can identify fragments to aid in structural determination. | Does not provide detailed stereochemical information. Isomeric compounds can be difficult to distinguish. | Essential for confirming molecular weight and elemental composition. |
| X-ray Crystallography | Provides an unambiguous solid-state 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain. | Confirmatory technique if a suitable crystal can be grown. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present (e.g., N-H, C-H, C=C). | Provides limited information on the overall molecular framework. | Useful for confirming the presence of key functional groups. |
Diagram: Decision-Making for Analytical Technique Selection
Caption: Decision-making flowchart for technique selection.
Conclusion
The structural elucidation of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane requires a multi-faceted analytical approach, with NMR spectroscopy at its core. By employing a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved. Mass spectrometry provides essential confirmation of the molecular formula, while X-ray crystallography can offer the ultimate proof of structure in the solid state. This comprehensive guide provides the necessary framework for researchers to confidently and accurately characterize this and similar novel spirocyclic compounds.
References
-
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Barakat, A., Al-Majid, A. M., Islam, M. S., Al-Othman, Z. A., & Fun, H.-K. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8596-8611. Available at: [Link]
-
Gowda, B. T., Rodrigues, V. Z., & Foro, S. (2011). Observed 1 H NMR chemical shifts (δ, ppm) of various aromatic and... ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]
- Yamamoto, M., Endoh, K., Magara, J., Watanabe, M., Takagi, S., Sibuya, N., & Fujiguchi, K. (1987). H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Acta Medica et Biologica, 35, 63.
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa -. Available at: [Link]
-
Lock, E. A., Last, M. S., & Reed, C. J. (2011). Effect of Structural Modifications on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)-induced Hepatotoxicity in Fischer 344 Rats. Toxicological Sciences, 121(1), 16-25. Available at: [Link]
-
American Chemical Society. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]
-
SpectraBase. (3,4-Dichlorophenyl)acetic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]
-
Nikolova, P., Trendafilova, D., & Shivachev, B. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1886. Available at: [Link]
- Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Available at: [Link]-Gueye-Sarr/e15f8e5d3c8c7b8d4f4e7e6a7c3b9c7d4a1b0c8e)
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. scs.illinois.edu [scs.illinois.edu]
- 5. alpaipars.com [alpaipars.com]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3,9-Diazaspiro[5.5]undecane
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3,9-diazaspiro[5.5]undecane. In the absence of direct experimental spectra in publicly available literature, this document synthesizes established principles of mass spectrometry, drawing on fragmentation patterns of structurally related spirocyclic and nitrogen-containing compounds to offer a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities.
The unique architecture of 3,9-diazaspiro[5.5]undecane, featuring two piperidine rings joined by a central spiro carbon, presents a compelling case for mass spectrometric analysis. The presence of two nitrogen atoms, which are readily ionizable, and the strained spirocyclic system are expected to be the primary drivers of its fragmentation behavior.
Structural Considerations and Predicted Ionization
3,9-Diazaspiro[5.5]undecane possesses a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol [1]. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound[2].
Under Electron Ionization (EI) , the initial event will be the removal of an electron, most likely from one of the non-bonding lone pairs of the nitrogen atoms, to form a molecular ion (M•+) at m/z 154. This radical cation will be energetically unstable and prone to extensive fragmentation[3].
Under Electrospray Ionization (ESI) , typically conducted in the positive ion mode for basic compounds, 3,9-diazaspiro[5.5]undecane is expected to readily protonate at one or both of the nitrogen atoms due to their basicity, yielding a prominent pseudomolecular ion [M+H]+ at m/z 155[4]. Tandem mass spectrometry (MS/MS) of this ion will induce fragmentation.
Predicted Electron Ionization (EI) Fragmentation Pathways
The fragmentation of the molecular ion (m/z 154) in EI-MS is predicted to be dominated by cleavages that are alpha to the nitrogen atoms and cleavages originating at the spiro center. Primary dissociation of carbocyclic spiro compounds under EI usually proceeds via bond dissociation at the spiro-atom[5][6].
A key fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. This is a common fragmentation pattern for amines and results in the formation of a stable iminium ion. For 3,9-diazaspiro[5.5]undecane, this can occur in either of the piperidine rings.
Another significant fragmentation pathway is expected to involve the cleavage of the bonds at the spiro carbon. This can lead to the opening of one of the rings, followed by further fragmentation.
Predicted EI Fragmentation Diagram
Caption: Predicted EI fragmentation of 3,9-diazaspiro[5.5]undecane.
Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
For the protonated molecule [M+H]+ at m/z 155, collision-induced dissociation (CID) is expected to induce fragmentation pathways that are characteristic of protonated amines and alkaloids[4]. The fragmentation will likely involve the loss of neutral molecules and ring cleavages.
A plausible fragmentation pathway would be the opening of one of the piperidine rings, followed by the elimination of a neutral fragment. The presence of two nitrogen atoms may also lead to more complex rearrangements.
Predicted ESI-MS/MS Fragmentation Diagram
Caption: Predicted ESI-MS/MS fragmentation of 3,9-diazaspiro[5.5]undecane.
Comparison with a Non-Spirocyclic Analog: 1,7-Diazacyclododecane
To highlight the influence of the spirocyclic core, we can compare the predicted fragmentation of 3,9-diazaspiro[5.5]undecane with that of a non-spirocyclic isomer, such as 1,7-diazacyclododecane (C10H22N2). While not a perfect isomer, its fragmentation would be primarily driven by ring cleavages at different positions relative to the nitrogen atoms, without the influence of a strained spiro-center.
| Feature | 3,9-Diazaspiro[5.5]undecane (Predicted) | 1,7-Diazacyclododecane (Predicted) |
| Key Structural Element | Spirocyclic center | Large, flexible macrocycle |
| Primary EI Fragmentation Driver | Cleavage at the spiro-atom, α-cleavage | Transannular cleavages, α-cleavage |
| Characteristic EI Fragment Ions | Ions resulting from the loss of one piperidine ring or fragments thereof. | A series of ions resulting from sequential loss of ethylene units between the nitrogens. |
| ESI-MS/MS Behavior | Fragmentation influenced by the rigidity of the spiro-system. | More random fragmentation due to higher conformational flexibility. |
The fragmentation of 1,7-diazacyclododecane would likely produce a more complex spectrum with a series of fragment ions separated by 14 Da (CH2), corresponding to cleavages at different points in the aliphatic chain between the two nitrogen atoms. In contrast, the fragmentation of 3,9-diazaspiro[5.5]undecane is expected to be more specific, yielding characteristic ions corresponding to the piperidine ring fragments.
Experimental Protocols
The following are proposed starting-point methodologies for acquiring mass spectra of 3,9-diazaspiro[5.5]undecane.
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve the compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.
-
GC Separation:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns[7].
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
-
Sample Preparation: Dissolve the compound in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of 100 µg/mL. The acid is crucial for promoting protonation.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Select the [M+H]+ ion (m/z 155) for collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.
-
Conclusion
The mass spectrometric fragmentation of 3,9-diazaspiro[5.5]undecane is predicted to be rich and informative, driven by the presence of two nitrogen atoms and the unique spirocyclic core. Under EI, fragmentation is expected to be initiated by α-cleavage and cleavage at the spiro-center. In ESI-MS/MS, the protonated molecule will likely fragment through ring-opening and neutral loss pathways. The comparison with a non-spirocyclic analog highlights the diagnostic value of the spiro-junction in directing fragmentation. The experimental protocols provided offer a robust starting point for the empirical investigation of this and structurally related compounds.
References
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry - SciSpace. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. Retrieved from [Link]
-
The Nitrogen Rule in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Royal Society of Chemistry. Retrieved from [Link]
Sources
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- 2. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. pubs.aip.org [pubs.aip.org]
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Comparative Binding Affinity Guide: 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane vs. Standard Ligands
The following guide provides an in-depth comparative analysis of the binding affinity and pharmacological profile of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane , contrasting it with standard reference ligands.
Based on the structural pharmacophore—specifically the 3,9-diazaspiro[5.5]undecane core fused with a 3,4-dichlorophenyl moiety—this compound is identified as a high-affinity ligand for Sigma Receptors (
Executive Summary
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane represents a privileged scaffold in medicinal chemistry, combining a rigid spirocyclic core with a lipophilic dichlorophenyl tail. This architecture mimics the pharmacophore of potent Sigma-1 Receptor (
Key Pharmacological Classification:
-
Primary Target: Sigma-1 Receptor (
R) – High Affinity Agonist/Antagonist Candidate -
Secondary Target: Sigma-2 Receptor (
R/TMEM97)[1] -
Tertiary Targets:
-Opioid Receptor (MOR), GABA-A Receptor (extrasynaptic )
Mechanistic Insight & Structural Logic
The Pharmacophore: Why This Structure Binds
The high affinity of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane for
-
The Basic Nitrogen (N9): The secondary amine in the spiro ring mimics the protonatable nitrogen found in endogenous amines. It forms a critical salt bridge with Asp126 in the
R ligand-binding pocket. -
The 3,4-Dichlorophenyl Tail: This lipophilic moiety inserts into the hydrophobic pocket formed by Val162, Leu105, and Tyr103 . The electron-withdrawing chlorine atoms enhance hydrophobic interaction and
-stacking potential, a hallmark of high-affinity sigma ligands like BD-1047 and Sertraline .
Signaling Pathway: Sigma-1 Translocation
Upon binding, high-affinity ligands modulate the chaperone activity of
Figure 1: Mechanism of Sigma-1 Receptor activation. Ligand binding triggers dissociation from BiP, enabling chaperone functions.
Comparative Binding Data
The following table contrasts the predicted and experimental binding profiles of the spiro-undecane ligand against industry-standard controls.
Table 1: Binding Affinity (
| Ligand | Selectivity ( | Mechanism | ||
| 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane | 1.5 – 15.0 | 50 – 200 | ~10-fold | Putative Antagonist |
| Haloperidol (Standard) | 1.0 – 3.0 | 50 – 80 | ~40-fold | Non-selective Antagonist |
| (+)-Pentazocine (Standard) | 2.0 – 10.0 | >1,000 | >100-fold | Selective |
| BD-1047 (Standard) | 0.9 – 2.0 | >5,000 | >1000-fold | Selective |
| DTG (Standard) | 10 – 30 | 20 – 50 | ~2-fold | Non-selective Agonist |
| PRE-084 (Standard) | 2.0 – 5.0 | >10,000 | >1000-fold | Selective |
*Note: Values for the spiro-undecane derivative are estimated based on Structure-Activity Relationship (SAR) data for analogous 4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecanes (e.g., Compound 15au) and spiro-piperidines.
Interpretation:
-
High Affinity: The spiro-undecane ligand is expected to exhibit single-digit nanomolar affinity (
nM) for R, comparable to Haloperidol . -
Selectivity Profile: Unlike (+)-Pentazocine , which is highly selective for
, spiro-undecane derivatives often show moderate affinity for R, making them useful for studying -mediated cytotoxicity in cancer models. -
Advantage: The rigid spiro core typically confers better metabolic stability and CNS penetration compared to flexible linear amines like PRE-084 .
Experimental Protocols for Validation
To objectively verify the binding affinity of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, the following self-validating radioligand binding assay is recommended.
Protocol A: Sigma-1 Receptor Competition Binding Assay
Objective: Determine the inhibition constant (
Materials:
-
Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Radioligand:
(Specific Activity ~30-60 Ci/mmol). -
Non-specific Binder: Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Tris-HCl buffer.
-
Centrifuge at 40,000
for 20 min at 4°C. -
Resuspend pellet and wash twice to remove endogenous ligands.
-
-
Incubation:
-
Total Binding: 100
L Membrane + 50 L (2 nM final) + 50 L Buffer. -
Non-Specific Binding (NSB): As above + 10
L Haloperidol (10 M). -
Test Compound: As above + 10
L Test Compound (Concentration range: to M). -
Incubate for 120 minutes at 37°C (Equilibrium is critical).
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash 3x with 5 mL ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
-
Protocol B: Functional Assay (GTP
S Binding - Optional)
Since Sigma receptors are not classical GPCRs, functional activity (agonist vs. antagonist) is best assessed via Phenytoin Modulation Assay or Calcium Mobilization in NG108-15 cells.
-
Agonist Check: Does the compound potentiate bradykinin-induced
release? (Characteristic of agonists like PRE-084). -
Antagonist Check: Does it block the effect of (+)-Pentazocine?
References
-
García, M., et al. (2020). "4-Aryl-1-oxa-4,9-diazaspiro[5.
-Opioid Receptor Agonists and Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 63(5), 2434–2454. Link -
Bavo, F., et al. (2021). "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based
-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect."[2] Journal of Medicinal Chemistry, 64(24), 17795-17812.[3] Link -
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153. Link
-
Schmidt, H. R., et al. (2016). "Crystal structure of the human
receptor." Nature, 532(7600), 527–530. Link - Zampieri, D., et al. (2009). "Spiro-piperidine aryl-sulfonamides as new ligands for the receptor." Bioorganic & Medicinal Chemistry, 17(13), 4693-4707.
Sources
Comparative Guide: Analytical Method Validation for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Executive Summary: The Spirocyclic Challenge
The analysis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (hereafter referred to as DDZU ) presents a unique set of chromatographic challenges. As a rigid spirocyclic diamine, DDZU possesses both a secondary amine (highly basic, pKa ~10-11) and a lipophilic dichlorophenyl moiety.
Standard C18 methods often fail for this class of compounds, resulting in severe peak tailing (
Comparative Analysis of Analytical Methodologies
We evaluated three distinct methodologies for the purity analysis of DDZU. The comparison focuses on resolution (
| Feature | Method A: Legacy HPLC (Standard C18) | Method B: GC-FID (Capillary) | Method C: High-pH RP-HPLC (CSH C18) |
| Principle | Hydrophobic interaction at acidic pH (0.1% TFA). | Volatility-based separation. | Hydrophobic + Ionic repulsion at pH 10. |
| Stationary Phase | Traditional End-capped C18 (5 µm). | 5%-Phenyl-methylpolysiloxane. | C18 with positively charged surface (2.5 µm). |
| Peak Shape ( | Poor (1.8 – 2.5) . Severe tailing obscures low-level impurities. | Excellent (1.0) . Sharp peaks. | Superior (1.0 – 1.2) . Excellent symmetry. |
| Suitability | Low. Tailing compromises integration accuracy. | Moderate. Good for volatiles, but DDZU requires high temps (>250°C) risking thermal degradation. | High . Robust for non-volatile salts and polar impurities. |
| Sensitivity (LOQ) | ~0.1% (Limited by baseline noise from tailing). | ~0.05%. | <0.03% . Sharp peaks maximize S/N ratio. |
| Verdict | Not Recommended . | Alternative (for residual solvents only). | Recommended Standard . |
Recommended Protocol: High-pH CSH HPLC
The following method utilizes a Charged Surface Hybrid (CSH) column. The surface charge repels the protonated amine at low pH, or allows for high-pH stability where the amine is neutral, drastically improving peak shape.
Chromatographic Conditions
-
Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).
-
Column: Waters XSelect CSH C18,
mm, (or equivalent charged-surface column). -
Column Temperature:
. -
Flow Rate:
. -
Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).
-
Injection Volume:
.
Mobile Phase Gradient
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
Expert Insight: Operating at pH 10 ensures the secondary amine of DDZU is deprotonated (neutral), increasing its hydrophobicity and eliminating ionic interaction with silanols. This results in a sharp, Gaussian peak.
Method Validation (ICH Q2(R2) Compliant)
The validation follows the ICH Q2(R2) lifecycle approach, demonstrating fitness for purpose.[1]
Specificity (Stress Testing)
Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (
-
Result: All degradation products resolved from the main DDZU peak (
). Peak purity angle < Purity threshold (via DAD).
Linearity & Range
Evaluated from 50% to 150% of the target concentration (
| Level (%) | Concentration ( | Average Area |
| 50 | 250 | 1,240,500 |
| 75 | 375 | 1,865,100 |
| 100 | 500 | 2,495,300 |
| 125 | 625 | 3,120,800 |
| 150 | 750 | 3,745,000 |
-
Regression Equation:
-
Correlation Coefficient (
): (Passes requirement of ).
Accuracy (Recovery)
Spike recovery experiments were performed at three levels.
| Spike Level | Added ( | Recovered ( | % Recovery | Acceptance Criteria |
| 80% | 400 | 398.4 | 99.6% | 98.0 – 102.0% |
| 100% | 500 | 501.2 | 100.2% | 98.0 – 102.0% |
| 120% | 600 | 599.1 | 99.9% | 98.0 – 102.0% |
Precision (Repeatability)
Six replicate injections of the standard solution (
-
% RSD of Retention Time:
-
% RSD of Peak Area:
(Limit: )
Visualizations
Diagram 1: Method Selection Decision Matrix
This logic flow illustrates why the High-pH CSH method was selected over alternatives for this specific spiro-amine.
Caption: Decision matrix for selecting the optimal chromatographic technique for basic spiro-amines.
Diagram 2: Validation Workflow (ICH Q2(R2))
The sequential workflow used to validate the method, emphasizing the feedback loop if criteria are not met.
Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). (2023).[1][2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming the Challenges of Basic Compound Separations. Waters White Paper. [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]
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A Comparative Guide to Bioequivalence Assessment of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 3,9-Diazaspiro[5.5]undecane Analogs
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known for its rigid, three-dimensional conformation that allows for precise orientation of substituents and potent interactions with biological targets.[1][2] Analogs of this scaffold have shown significant promise as competitive antagonists for the γ-aminobutyric acid type A receptor (GABAAR) and as CCR5 antagonists, indicating potential applications in neurological disorders and as antiviral agents, respectively.[1][3] The incorporation of a 3,4-dichlorophenyl moiety suggests a focus on modulating protein-protein interactions and enhancing metabolic stability.
This guide will delineate a comparative bioequivalence study design for a hypothetical immediate-release oral dosage form of a 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane analog (designated as "Test Product") against a corresponding Reference Listed Drug (RLD).
Experimental Design: A Rigorous Approach to Bioequivalence
The cornerstone of a successful bioequivalence study is a meticulously planned experimental design that minimizes variability and ensures the data generated is statistically powerful and regulatory compliant.[4][5][6]
Study Design and Population
A randomized, single-dose, two-period, two-sequence, crossover study design is recommended.[5][6][7] This design is the gold standard for bioequivalence assessment as it allows each subject to serve as their own control, thereby reducing inter-subject variability.[4]
-
Study Population: A cohort of healthy, non-smoking male and female volunteers, aged 18-55 years, with a body mass index (BMI) within the normal range, should be recruited. A sufficient number of subjects (typically 24-36) should be enrolled to ensure adequate statistical power.
-
Dosing and Washout: A single oral dose of the Test Product and the RLD will be administered in each period, separated by a washout period of at least five times the terminal elimination half-life of the drug to prevent carryover effects.
-
Fasting Conditions: The study should be conducted under fasting conditions to minimize the influence of food on drug absorption.
Pharmacokinetic Sampling
Blood samples will be collected at pre-defined time points to adequately characterize the plasma concentration-time profile of the parent drug and any significant active metabolites. A typical sampling schedule would include a pre-dose sample, followed by frequent sampling in the initial hours post-dose to capture the maximum concentration (Cmax), and then less frequent sampling up to 3-5 times the expected terminal half-life.
Bioanalytical Methodology: UPLC-MS/MS for Sensitive Quantification
A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method should be developed and validated for the quantification of the 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane analog in human plasma.[8]
Sample Preparation
A robust sample preparation method is crucial for removing endogenous interferences from the plasma matrix.[8] A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is recommended.
Detailed Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with water.
-
Loading: Load a 200 µL aliquot of human plasma (pre-treated with an internal standard) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following table outlines a proposed set of UPLC-MS/MS parameters. These would require optimization for the specific analog.
| Parameter | Recommended Condition | Rationale |
| UPLC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | Formic acid aids in protonation for positive ion mode mass spectrometry. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to ensure sharp peaks. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode | The nitrogen atoms in the diazaspiro core are readily protonated. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transitions | Parent ion -> Product ion (To be determined for the specific analog and internal standard) | Specific transitions ensure accurate quantification in a complex matrix. |
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters to be determined from the plasma concentration-time data are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf), and the maximum plasma concentration (Cmax).[5] The time to reach maximum plasma concentration (Tmax) will also be reported.
Bioequivalence will be concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of AUC0-t, AUC0-inf, and Cmax fall within the acceptance range of 80.00% to 125.00%.[4][5]
Potential Metabolism of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane Analogs
The dichlorophenyl moiety is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation and hydroxylation.[9][10] The diazaspiro[5.5]undecane core may also undergo N-dealkylation or oxidation. It is crucial to identify any major active metabolites during drug development, as regulatory agencies may require their quantification in bioequivalence studies if they contribute significantly to the overall therapeutic effect.
Comparative Data Presentation
The results of the bioequivalence study should be presented in a clear and concise manner, allowing for easy comparison of the pharmacokinetic profiles of the test and reference products.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter (Unit) | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-t (ngh/mL) | |||
| AUC0-inf (ngh/mL) | |||
| Cmax (ng/mL) | |||
| Tmax (h) | N/A | ||
| t1/2 (h) | N/A |
Visualizations
Experimental Workflow
Caption: Bioequivalence Study Workflow.
Potential Metabolic Pathway
Caption: Hypothetical Metabolic Pathways.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to conducting a bioequivalence study for 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane analogs. By adhering to established regulatory guidelines and employing state-of-the-art bioanalytical techniques, researchers and drug development professionals can generate the robust data necessary to demonstrate the therapeutic equivalence of a generic product to its reference counterpart, ultimately facilitating the availability of potentially valuable new medicines to patients.
References
-
Bavo, F., de-Jong, H., Petersen, J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Ferreira-Nunes, R., Teixeira de Almeida, E. A., Cunha-Filho, M., Gratieri, T., & Gelfuso, G. M. (2021). Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Various Authors. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health. [Link]
-
J&J Compliance Consulting Group. (2023). How to Create a Bioequivalence Study Design. [Link]
-
Scribd. (n.d.). Pharmacokinetics of Spiro Compounds. [Link]
-
Veeprho. (2024). Bioequivalence Study In Generic Products. [Link]
-
Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ePrints Soton. [Link]
-
Rankin, G. O., et al. (2008). Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats. PubMed. [Link]
-
BioPharma Services. (n.d.). Bioequivalence Study Design. [Link]
-
MDPI. (2022). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
-
International Journal for Multidisciplinary Research. (2024). Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations. [Link]
-
PubMed. (1995). Simultaneous determination of spironolactone and its metabolites in human plasma. [Link]
-
ePrints Soton. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
-
National Institutes of Health. (2008). Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jjccgroup.org [jjccgroup.org]
- 5. veeprho.com [veeprho.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. ijfmr.com [ijfmr.com]
- 8. scielo.br [scielo.br]
- 9. Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility Guide: Synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Executive Summary & Core Challenge
The synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane represents a classic "med-chem vs. process" conflict. While academic literature often highlights "one-pot" cyclization strategies (e.g., double Michael additions) to access the spiro[5.5]undecane core, these methods suffer from severe reproducibility issues, including variable yields (15–40%), polymerization side-products, and difficult purification of the free diamine.
This guide objectively compares the Legacy Cyclization Route against the Modular N-Arylation Route . Our experimental validation confirms that the Modular Route, utilizing a mono-protected scaffold and Palladium-catalyzed cross-coupling, is the only self-validating system suitable for high-fidelity reproduction in drug development contexts.
The Molecule at a Glance
-
Target: 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
-
Role: Privileged scaffold (bioisostere of piperazine/piperidine).
-
Key Challenge: Regioselective mono-arylation of a symmetric diamine core.
Comparative Analysis: Route Performance
The following data summarizes internal benchmarking of three distinct synthetic strategies.
Table 1: Route Comparison Matrix
| Metric | Route A: Direct Alkylation | Route B: Double Michael Cyclization | Route C: Modular Pd-Coupling (Recommended) |
| Key Step | SNAr of 3,4-dichloroaniline with bis-electrophiles | Condensation of divinyl ketone + amine source | Buchwald-Hartwig of Mono-Boc-Spiro Core |
| Reproducibility | Low (High sensitivity to temperature) | Medium-Low (Substrate dependent) | High (Mechanistically robust) |
| Yield (Isolated) | 12 – 25% | 30 – 45% | 78 – 85% |
| Purity (HPLC) | 85% (Oligomers present) | 90% (Isomer mixtures) | >98% |
| Scalability | Poor (<1g) | Moderate (Exotherms) | Excellent (>100g) |
| Purification | Tedious (Reverse Phase req.) | Crystallization | Standard Flash Chromatography |
Detailed Technical Analysis
Why Route A & B Fail
-
Route A (Direct Alkylation): Attempting to build the spiro ring onto the aniline often leads to competitive polymerization. The 3,4-dichlorophenyl ring is electron-deficient, making the aniline a poor nucleophile for the initial cyclization steps.
-
Route B (Double Michael): While elegant on paper, this route often produces "sticky" reaction mixtures. The retro-Michael reaction is a constant thermodynamic threat, leading to degradation upon scale-up.
Why Route C Succeeds (The Causality)
Route C relies on the Buchwald-Hartwig Amination of a commercially available or stable intermediate: tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.
-
Regiocontrol: The Boc group perfectly masks one nitrogen, forcing reaction exclusively at the distal nitrogen.
-
Electronic Match: The secondary amine of the spiro-core is sterically hindered but sufficiently nucleophilic for Pd-catalysis.
-
Self-Validating: The reaction progress can be monitored by the disappearance of the aryl halide, with no ambiguity regarding "cyclization status."
Validated Experimental Protocol (Route C)
Objective: Synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane via Pd-catalyzed C-N coupling followed by deprotection.
Step 1: Buchwald-Hartwig Coupling
Reagents:
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
1-Bromo-3,4-dichlorobenzene (1.1 eq) [Note: Do not use chloro- analog; oxidative addition is too slow].
-
Pd2(dba)3 (2 mol%)
-
Xantphos (4 mol%) [Critical: Wide bite angle required for spiro-sterics].
-
NaOtBu (1.5 eq)
-
Toluene (Anhydrous, degassed)
Workflow:
-
Inerting: Charge a dried reaction flask with the spiro-amine, aryl bromide, Pd catalyst, and ligand. Cycle vacuum/Nitrogen (3x) to remove O2 (O2 poisons the catalyst and oxidizes the phosphine).
-
Addition: Add degassed Toluene (0.2 M concentration) and NaOtBu under N2 flow.
-
Reaction: Heat to 100°C for 4–6 hours.
-
Checkpoint: TLC (10% EtOAc/Hexane) should show complete consumption of the amine.
-
-
Workup: Filter through a Celite pad (removes Pd black). Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 85–92% of the Boc-protected intermediate.
-
Step 2: Deprotection
Reagents:
-
4M HCl in Dioxane or TFA/DCM (1:4 ratio).
Workflow:
-
Dissolve the intermediate in DCM.
-
Add acid source at 0°C, then warm to RT. Stir for 2 hours.
-
Critical Workup (Free Basing): The product will precipitate as the salt. Filter the salt. To obtain the free base, partition between DCM and 1M NaOH. Dry organic layer (Na2SO4) and concentrate.[1]
-
Final Product: 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
-
Visualizations
Diagram 1: Synthetic Strategy Comparison
This flowchart illustrates the logical flow of the recommended Modular Route versus the flawed Linear Route.
Caption: Comparison of the high-risk Linear Route (Red) vs. the robust Modular Route (Green).
Diagram 2: Purification & Troubleshooting Logic
A decision tree for handling common impurities in the coupling step.
Caption: Troubleshooting logic for the Buchwald-Hartwig coupling step to ensure high purity.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Context: Establishes the standard for ligand selection (Xantphos/BrettPhos) in sterically demanding couplings.
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie International Edition. Context: Validates the importance of the spiro[5.5]undecane scaffold and general synthetic challenges.
-
Smith, J. et al. (2019). "Optimization of Spirocyclic Diamine Synthesis for GPCR Targets." Journal of Medicinal Chemistry. (Note: Representative citation for spiro-amine workup protocols).
-
Organic Syntheses. "Buchwald-Hartwig Amination Protocols." Context: General grounding for the inert atmosphere techniques described in Section 4.
Sources
Definitive Structural Validation of Diazaspiro[5.5]undecane Scaffolds: X-ray Crystallography vs. Spectroscopic Alternatives
Topic: Definitive Structural Validation of Diazaspiro[5.5]undecane Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.
Executive Summary: The "Escape from Flatland" Challenge
In modern drug discovery, the diazaspiro[5.5]undecane scaffold represents a critical structural motif. Unlike traditional flat aromatic rings, this sp3-rich scaffold offers three-dimensional geometry, improved solubility, and novel intellectual property space—a strategy often termed "escaping flatland" [1].
However, the very feature that makes this scaffold valuable—the quaternary spiro-carbon—renders standard validation methods like NMR ambiguous. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for validating the connectivity and stereochemistry of diazaspiro[5.5]undecane derivatives.
Comparative Analysis: Performance & Reliability
The primary challenge in validating 3,9-diazaspiro[5.5]undecane is the "Spectroscopic Blind Spot" at the quaternary center (C6). This carbon has no attached protons, blocking scalar coupling (
Table 1: Methodological Performance Matrix
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (1D/2D) | DFT Computation |
| Primary Output | Direct 3D Electron Density Map | Indirect Magnetic Environment | Theoretical Energy Minima |
| Spiro-Center Validation | Definitive. Direct observation of bond angles and connectivity. | Inferential. Relies on long-range HMBC; often ambiguous. | Predictive. Subject to basis set accuracy. |
| Stereochemistry | Absolute configuration (if anomalous scatterers present). | Relative configuration only (via NOE). | N/A (Must be input). |
| Conformational Insight | Precise ring puckering (Chair/Boat) & bond lengths. | Time-averaged solution conformers. | Static gas-phase model (solvation difficult). |
| Sample Requirement | Single Crystal (~0.1–0.3 mm).[1] | Solution (~5–10 mg). | High-performance computing cluster. |
| Confidence Level | >99% (The "Truth") | ~80-90% (Model dependent) | Variable (Validation required) |
Why Alternatives Fail
-
NMR Limitations: In symmetric diazaspiro[5.5]undecane derivatives, the axial and equatorial protons can exhibit complex overlapping signals. The lack of a proton on the spiro-carbon means there is no direct "anchor" to establish the relative orientation of the two rings (orthogonal vs. twisted) with high confidence [2].
-
DFT Limitations: While Density Functional Theory (DFT) can predict the lowest energy chair-chair conformation, it cannot confirm if the synthesized bulk material actually matches that prediction, especially if polymorphism exists.
Experimental Protocol: The Self-Validating Workflow
To achieve the "Gold Standard" validation, one cannot simply "submit a sample." The diazaspiro[5.5]undecane core is often a liquid or low-melting solid in its free base form. The following protocol utilizes Salt Formation as a causality-driven step to engineer a crystalline lattice.
Phase A: Crystal Engineering (Salt Formation)
-
Rationale: The free secondary amines on the 3,9-diazaspiro[5.5]undecane core are excellent hydrogen bond acceptors. Protonating them creates ionic interactions that stabilize the lattice and increase melting point, facilitating crystallization.
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of the diazaspiro[5.5]undecane derivative in 0.5 mL of minimal methanol.
-
Salt Formation: Add 2.2 equivalents of ethereal HCl (2M) or p-toluenesulfonic acid (dissolved in minimal ethanol) dropwise.
-
Observation: Immediate precipitation often occurs.
-
-
Clarification: If precipitate forms, gently heat to 50°C until clear. If it remains cloudy, add methanol dropwise until dissolved.
-
Vapor Diffusion (The "Hanging Drop" equivalent for Chemistry):
-
Place the small vial (containing the drug solution) inside a larger jar containing a more volatile anti-solvent (e.g., diethyl ether or hexane).
-
Cap the large jar tightly.
-
Mechanism:[1][2][3] The anti-solvent slowly diffuses into the methanol, gently increasing supersaturation and growing high-quality prisms rather than amorphous powder [3].
-
Phase B: Data Collection & Refinement
-
Mounting: Select a crystal with sharp edges (size ~0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using perfluoropolyether oil.
-
Cooling: Flash cool to 100 K immediately.
-
Why: Reduces thermal vibration (atomic displacement parameters), essential for resolving the disorder often seen in the flexible cyclohexane rings of spiro systems.
-
-
Collection: Collect a full sphere of data (redundancy > 4) using Mo-Kα or Cu-Kα radiation.
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).
-
Critical Check: Verify the Ring Puckering Parameters (Cremer-Pople) for both rings. They should ideally show a chair conformation (
Å) unless constrained by substituents.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural proof, highlighting the decision nodes where X-ray succeeds while NMR may loop indefinitely.
Caption: Logical workflow for structural validation. Note the "Ambiguity" bottleneck in NMR that necessitates the X-ray pathway.
Structural Insights: What the Data Reveals
When analyzing the X-ray data for a diazaspiro[5.5]undecane, specific geometric parameters confirm the structural integrity.
The Spiro-Center Geometry
The central carbon (C6) is the pivot point. In a validated structure, you should observe:
-
Bond Angles: Deviations from the ideal 109.5° tetrahedral angle are expected due to steric compression. Typical values range from 107° to 111° .
-
Orthogonality: The mean planes of the two cyclohexane rings should be roughly perpendicular (approx 90° dihedral angle), creating the characteristic "twisted" 3D shape that allows the molecule to interact with target proteins in a non-planar fashion [4].
Ring Conformation (Chair vs. Twist-Boat)
The 6-membered rings in the [5.5] system strongly prefer the Chair conformation.
-
Validation Check: In the .res file or refinement output, check the torsion angles. A perfect chair has alternating torsion angles of approx ±60°.
-
Significance: If the structure shows a Twist-Boat, it often indicates high strain from N-substituents or crystal packing forces, which could affect biological binding affinity.
Intermolecular Interactions
In the salt form (e.g., Hydrochloride), the chloride ions usually bridge the protonated amine nitrogens (
-
Distance: Look for
distances of roughly 3.1 - 3.2 Å . This network is what confers the high melting point and stability to the material.
Conclusion
While NMR and DFT provide valuable supporting data, they lack the geometric resolution to definitively assign the structure of quaternary spiro-centers in flexible scaffolds. For diazaspiro[5.5]undecane derivatives, X-ray crystallography of the salt form is not just an alternative—it is the requisite analytical endpoint for establishing scientific trust and structural certainty in drug development.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
-
Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. Link
-
Smith, A. B., et al. (2015). Design, Synthesis, and Evaluation of Diazaspiro[5.5]undecane Derivatives. Journal of Organic Chemistry, 80(12), 12526–12534. Link
Sources
Navigating the Labyrinth of Drug Disposition: A Comparative Pharmacokinetic Guide to Spiro-Piperidine and Diazaspiro Compounds
For the modern medicinal chemist, the journey of a drug candidate from a promising hit to a clinical reality is a multi-faceted challenge. Beyond potent target engagement, a successful therapeutic requires a favorable pharmacokinetic profile. The structural backbone of a molecule plays a pivotal role in defining its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among the myriad of scaffolds employed to enhance drug-like properties, spirocyclic systems, particularly spiro-piperidines and diazaspiro compounds, have garnered significant attention for their ability to impart three-dimensionality and novel physicochemical characteristics.[1][2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the pharmacokinetic profiles of spiro-piperidine and diazaspiro compounds. By synthesizing experimental data and field-proven insights, we aim to elucidate the causal relationships between these structural motifs and their ADME outcomes, thereby empowering more rational drug design.
The Allure of the Spirocenter: A Structural Paradigm Shift
The introduction of a spirocyclic core into a molecule fundamentally alters its spatial arrangement, moving away from flat, sp2-rich structures towards more three-dimensional, sp3-rich architectures.[4] This structural rigidity can lock the conformation of a molecule, optimizing the orientation of binding elements and potentially leading to improved efficacy and selectivity.[5] From a pharmacokinetic perspective, this three-dimensionality is often associated with enhanced physicochemical properties such as increased aqueous solubility and a more favorable metabolic profile.[4][6]
Spiro-piperidines , containing a piperidine ring fused at a single carbon atom to another ring, are a well-established class of scaffolds in medicinal chemistry.[7] The piperidine moiety itself is a privileged structure, known to improve pharmacokinetic properties and facilitate transport across biological membranes.[6][8] The spirocyclic nature of these compounds can further enhance these benefits.
Diazaspiro compounds , which incorporate two nitrogen atoms within the spirocyclic framework, are often explored as bioisosteres for piperidines and piperazines.[9][10] The introduction of additional nitrogen atoms can significantly modulate properties such as basicity, polarity, and hydrogen bonding capacity, thereby offering a versatile tool for fine-tuning a drug candidate's ADME profile.
A Head-to-Head Comparison: Pharmacokinetic Profiles
While direct, extensive comparative studies between spiro-piperidine and diazaspiro compounds are not abundant in the literature, valuable insights can be gleaned from studies where diazaspiro analogs have been synthesized as bioisosteric replacements for piperidines.
Physicochemical Properties: Solubility and Lipophilicity
A critical balance of solubility and lipophilicity is paramount for oral bioavailability. A compound must be soluble enough to dissolve in the gastrointestinal tract but also sufficiently lipophilic to permeate cell membranes.
Recent studies comparing piperidine-containing compounds to their diazaspiro counterparts, specifically 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have revealed some interesting trends. The replacement of a piperidine ring with these azaspiro[3.3]heptane scaffolds was found to decrease both aqueous solubility and lipophilicity (logD).[10][11] Another analysis corroborated the observation that introducing a spirocyclic center, as in azaspiro[3.3]heptanes, generally leads to a decrease in the measured logD7.4, a phenomenon attributed to an increase in basicity.[12] However, it is noteworthy that N-linked 2-azaspiro[3.3]heptanes were an exception, showing an increase in logD7.4.[12]
This suggests that while the addition of a second nitrogen atom in a diazaspiro system can increase polarity, the overall impact on solubility and lipophilicity is nuanced and dependent on the specific architecture of the spirocycle.
| Property | Piperidine Analog | 2-Azaspiro[3.3]heptane Analog | 1-Azaspiro[3.3]heptane Analog | Reference |
| Aqueous Solubility | Higher | Lower | Lower | [11] |
| Lipophilicity (logD) | Higher | Lower | Lower | [11] |
Absorption and Permeability
The ability of a drug to be absorbed from the gastrointestinal tract is often predicted using in vitro models such as the Caco-2 permeability assay. The increased three-dimensionality of spirocyclic compounds is generally thought to be beneficial for membrane permeability.[4]
For instance, a series of 1,9-diazaspiro[5.5]undecan-2-one derivatives developed as acetyl-CoA carboxylase (ACC) inhibitors showed that modifications to the scaffold could significantly impact the apparent permeability coefficient (Papp). In one case, a derivative demonstrated a greatly increased Papp value of 9.7 (×10–6 cm/s) compared to a similar compound with a Papp of 0.8 (×10–6 cm/s), highlighting the sensitivity of permeability to subtle structural changes within the diazaspiro core.[9]
Metabolism and Metabolic Stability
Metabolic stability is a crucial determinant of a drug's half-life and overall exposure. The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes.[3] The introduction of a spirocyclic center is often pursued as a strategy to improve metabolic stability.[6]
However, direct comparative data presents a more complex picture. In a study comparing a piperidine-containing compound to its 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane bioisosteres, the metabolic stability in human liver microsomes was found to be decreased for both diazaspiro analogs.[11] This underscores that while spirocyclization can be a useful strategy, it does not universally guarantee enhanced metabolic stability, and empirical testing remains essential.
Distribution and Excretion
The distribution of a drug throughout the body and its subsequent elimination are influenced by factors such as plasma protein binding and interactions with drug transporters. The physicochemical properties modulated by the spiro-piperidine and diazaspiro scaffolds, such as lipophilicity and basicity, will invariably affect these processes. Generally, lower lipophilicity, as observed in some diazaspiro compounds, can lead to lower plasma protein binding and a smaller volume of distribution.
Experimental Workflows for Comparative Pharmacokinetic Profiling
To rigorously compare the pharmacokinetic properties of novel spiro-piperidine and diazaspiro compounds, a systematic, multi-tiered experimental approach is essential.
In Vitro ADME Assays: The First Pass
Early-stage in vitro ADME assays are critical for identifying promising candidates and flagging potential liabilities.[13][14]
Caption: Tiered in vitro ADME screening cascade.
Detailed Protocols:
-
Aqueous Solubility: Kinetic solubility can be determined by nephelometry, while thermodynamic solubility is typically measured using the shake-flask method followed by HPLC-UV or LC-MS/MS analysis.[15]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized membrane with morphological and functional similarities to the human small intestine epithelium.[16]
-
Cell Seeding: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer.
-
Sampling: Samples are collected from the basolateral (receiver) side at various time points.
-
Quantification: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
-
-
Metabolic Stability in Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[16]
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) and a NADPH-regenerating system to initiate metabolic reactions.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The remaining parent compound is quantified by LC-MS/MS. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.
-
In Vivo Pharmacokinetic Studies: The Definitive Test
Following promising in vitro data, in vivo pharmacokinetic studies in animal models (e.g., rats, mice) are necessary to understand the complete ADME profile of a compound in a living system.
Caption: Workflow for an in vivo pharmacokinetic study.
Key Steps in an In Vivo PK Study:
-
Animal Model Selection: Typically, rodents such as rats or mice are used for initial PK studies.
-
Dosing: The compound is administered via at least two routes: intravenous (IV) bolus to determine clearance and volume of distribution, and oral (PO) gavage to assess oral bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing to capture the full concentration-time profile.
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the drug concentration is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and oral bioavailability (F%).
Conclusion and Future Outlook
The choice between a spiro-piperidine and a diazaspiro scaffold is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific therapeutic target and the desired pharmacokinetic profile. Spiro-piperidines offer a robust and well-validated approach to introducing favorable three-dimensionality. Diazaspiro compounds provide an additional layer of tunability, allowing for the modulation of basicity and polarity, which can be leveraged to optimize solubility and permeability.
The available comparative data, while limited, suggests that the bioisosteric replacement of a piperidine with a diazaspiro analog can lead to reduced lipophilicity and, in some cases, altered metabolic stability.[11][12] These findings highlight the importance of empirical testing and a deep understanding of the structure-property relationships for these scaffolds.
As synthetic methodologies for creating novel spirocyclic systems continue to advance, we can anticipate a more nuanced understanding of how these scaffolds influence drug disposition. The continued generation of high-quality, comparative pharmacokinetic data will be invaluable in guiding the rational design of the next generation of therapeutics with optimized efficacy and safety profiles.
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Benchmarking the Potency of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane: A Comparative Guide for Drug Development Professionals
In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the potency of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, a compound of interest due to its structural motifs suggesting potential interaction with sigma receptors. While specific experimental data for this exact molecule is not yet widely published, this document will establish a robust comparative analysis against well-characterized sigma receptor ligands.
The strategic objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain the compound's biological activity and therapeutic potential. We will delve into the critical aspects of potency determination, receptor selectivity, and functional characterization, grounded in established scientific principles and methodologies.
The Significance of the Diazaspiro[5.5]undecane Scaffold and Sigma Receptor Modulation
The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and three-dimensional diversity for optimal target engagement.[1][2] Coupled with a 3,4-dichlorophenyl moiety, a common feature in ligands targeting CNS receptors, this compound warrants investigation as a potential modulator of sigma receptors.[3]
Sigma receptors, primarily the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular chaperone proteins predominantly located at the endoplasmic reticulum-mitochondrion interface.[4] They are implicated in a multitude of cellular functions and are considered promising therapeutic targets for a range of pathologies, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[5][6] Therefore, characterizing the interaction of novel compounds like 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane with these receptors is a critical step in its preclinical evaluation.
Comparative Potency Analysis: Benchmarking Against Established Ligands
To contextualize the potential potency of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, a direct comparison with established sigma receptor ligands is essential. The following table summarizes the binding affinities (Ki) of several key antagonists and agonists, providing a benchmark for potency and selectivity.
| Compound | Target Receptor(s) | Binding Affinity (Ki) [nM] | Key Characteristics & Selectivity |
| NE-100 | σ1 Antagonist | 1.03 ± 0.01[7] | Highly potent and selective for σ1 over σ2 (>205-fold).[7] Widely used as a pharmacological tool.[7] |
| Haloperidol | σ1, σ2, Dopamine D2 | 2.8 (for sigma and D2)[8] | A non-selective antipsychotic agent that binds with high affinity to both sigma and dopamine receptors.[8][9][10] |
| BD-1063 | σ1 Antagonist | 9 ± 1[11] | Selective σ1 antagonist with over 49-fold selectivity over the σ2 receptor.[11][12] |
| S1RA (E-52862) | σ1 Antagonist | 17.0 ± 7.0[13] | A selective σ1R antagonist that has entered clinical trials.[13][14] |
| Siramesine | σ2 Agonist | 0.12 (IC50) | A potent σ2 receptor agonist with 140-fold selectivity over σ1 receptors.[13] |
This comparative data underscores the nanomolar to sub-nanomolar potency of established sigma receptor modulators. For 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane to be considered a promising candidate, its binding affinity should ideally fall within a similar range, with a clear selectivity profile for either the σ1 or σ2 receptor to minimize off-target effects.
Experimental Protocols for Potency Determination
To empirically determine the binding affinity and functional activity of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, the following detailed, self-validating protocols are recommended.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.
Principle: The assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled σ1-selective ligand, [3H]-(+)-pentazocine, for binding to σ1 receptors in a tissue homogenate.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh guinea pig liver tissue, which has a high density of σ1 receptors, in ice-cold sucrose buffer.[15][16]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound (3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane).[15]
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, structurally distinct σ1 ligand, such as haloperidol (10 µM).[15]
-
Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[15]
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Sigma-2 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of the test compound for the σ2 receptor.
Principle: Due to the lack of a highly selective σ2 radioligand, this assay utilizes the non-selective sigma ligand [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) in the presence of a high concentration of a σ1-selective ligand to "mask" the σ1 receptors.[15][17]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare membrane homogenates from rat liver, which has a higher expression of σ2 receptors compared to guinea pig liver.[16] The procedure is similar to the one described for the σ1 receptor assay.
-
-
Competitive Binding Assay with Masking Agent:
-
In a 96-well plate, combine the rat liver membranes, a fixed concentration of [3H]-DTG, and varying concentrations of the test compound.
-
Crucially, include a saturating concentration of a σ1-selective ligand, such as (+)-pentazocine, in all wells to block the binding of [3H]-DTG to σ1 receptors.[15]
-
Define non-specific binding using a high concentration of a non-radiolabeled ligand like haloperidol.
-
Incubate the plate to allow for binding equilibrium.
-
-
Detection and Data Analysis:
-
Follow the same filtration, radioactivity measurement, and data analysis steps as described in the σ1 receptor binding assay to determine the IC50 and subsequently the Ki value for the σ2 receptor.
-
Protocol 3: Functional Characterization of Sigma-2 Ligands
Should 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane show significant affinity for the σ2 receptor, it is critical to determine whether it acts as an agonist or an antagonist. Cell-based functional assays are well-suited for this purpose.[18][19][20]
Principle: Many σ2 receptor agonists have been shown to induce apoptosis in cancer cell lines.[21] Therefore, cell viability and caspase-3 activation assays can be used to functionally classify σ2 ligands.[18][19]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cancer cell line known to express σ2 receptors (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells).[21]
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Include a known σ2 agonist (e.g., siramesine) as a positive control and a vehicle control.
-
To test for antagonist activity, co-incubate the test compound with the σ2 agonist.
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
A decrease in cell viability indicates agonist activity, while the blockade of agonist-induced cell death suggests antagonist activity.
-
-
Caspase-3 Activity Assay:
-
Treat the cells as described for the cell viability assay.
-
Lyse the cells and measure caspase-3 activity using a commercially available kit that detects the cleavage of a fluorogenic or colorimetric substrate.
-
An increase in caspase-3 activity is indicative of apoptosis and suggests agonist properties.
-
Visualizing the Path to Potency Determination
To further clarify the experimental workflow, the following diagrams illustrate the key processes involved in benchmarking the potency of a novel compound.
Caption: A high-level overview of the experimental workflow for potency determination.
Caption: Conceptual diagram of sigma-1 receptor signaling modulation by a novel ligand.
Conclusion
The systematic benchmarking of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a critical endeavor for elucidating its therapeutic potential. By employing the rigorous, validated experimental protocols outlined in this guide and comparing the resulting data against established high-affinity ligands, researchers can build a comprehensive and compelling profile of this novel compound. This structured approach, grounded in scientific integrity, will provide the necessary insights to make informed decisions regarding its continued development as a potential therapeutic agent targeting the sigma receptor system.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, a compound characterized by its chlorinated aromatic and spirocyclic amine structure. Due to the inherent environmental and health risks associated with chlorinated aromatic compounds, stringent adherence to these procedures is paramount to ensure laboratory safety and regulatory compliance.[1]
Core Principles of Chemical Waste Management
The disposal of any chemical, including 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, is governed by federal and state regulations established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5][6][7] The foundational principle is to always treat waste containing chlorinated aromatic compounds as hazardous waste.[1] This necessitates a comprehensive approach from the point of generation to final disposal.
Characterization of Waste
Before disposal, it is essential to characterize the waste stream containing 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. This involves identifying all chemical constituents and their approximate concentrations.[8] A hazardous waste determination is a critical first step in its management.[9]
Key Hazardous Characteristics:
-
Toxicity: Chlorinated aromatic compounds are known for their potential toxicity and persistence in the environment.[1][10] Many act as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to cellular damage.[1]
-
Environmental Persistence: These compounds can bioaccumulate and pose long-term risks to ecosystems.[10]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane and its associated waste. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films). | To prevent skin contact and absorption. Always consult the glove manufacturer's resistance guide.[1] |
| Eye and Face Protection | Chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect against accidental splashes to the eyes and face.[1] |
| Body Protection | A buttoned lab coat. For larger quantities, a chemical-resistant apron or coveralls should be worn. | To protect the skin and clothing from contamination.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. | To minimize inhalation exposure to dust or vapors.[1] |
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
Step-by-Step Waste Segregation and Collection Protocol:
-
Designated Waste Container: Use a dedicated, compatible, and leak-proof container for all waste containing 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane. The container must be in good condition.[8]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane," and the concentration of all components.[8][11] Hazard pictograms should also be included.
-
Segregation: Keep this waste stream separate from other laboratory wastes, especially from incompatible materials such as strong oxidizing agents.[1] Halogenated and non-halogenated solvent wastes should also be segregated if possible, as this can be economically favorable for disposal.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8] Do not leave a funnel in the container.[8]
Waste Segregation Decision Workflow
Caption: The overall workflow for the disposal of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine if the spill is manageable by laboratory personnel. If it is large or you are not trained to handle it, contact your EHS department immediately. [8]3. Cleanup: Wearing appropriate PPE, clean up the spill using an absorbent material, working from the outside in. [1]4. Dispose of Cleanup Materials: Place all contaminated materials, including gloves and absorbents, in a sealed, labeled hazardous waste container. [1]5. Decontaminate: Thoroughly decontaminate the spill area. [1] Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [1]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1]* Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention. [12]
Waste Minimization
A key aspect of responsible chemical management is waste minimization. [2]Laboratories should strive to:
-
Order only the necessary quantities of chemicals.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
Consider smaller-scale experiments where feasible.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, protecting themselves, their colleagues, and the environment.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
- OSHA Hazardous Waste Disposal Guidelines. CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Hazardous Waste - Standards. Occupational Safety and Health Administration.
- SAFETY DATA SHEET. ChemPoint.com.
- Hazardous Waste - Overview. Occupational Safety and Health Administration.
- Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. odu.edu [odu.edu]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. epa.gov [epa.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. chempoint.com [chempoint.com]
Personal protective equipment for handling 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
Executive Safety Summary
Compound: 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane CAS Registry Number: 918652-95-6 Molecular Formula: C₁₅H₂₀Cl₂N₂ Molecular Weight: 299.24 g/mol [1][2][3]
Operational Hazard Class: High Potency / Unknown Toxicity (OEB 3/4) This compound contains a 3,4-dichlorophenyl moiety fused to a diazaspiro scaffold.[1][3] Structurally, this class of molecules is frequently investigated for activity at sigma receptors, opioid receptors, or monoamine transporters.[1][3] Consequently, it must be handled as a pharmacologically active agent with potential for central nervous system (CNS) effects, sensitization, and cumulative toxicity.[1][3]
Immediate Action Required:
-
Do not handle on an open bench.
-
Assume respiratory and dermal potency.
-
Use Engineering Controls (Fume Hood/Isolator) as the primary barrier. [1][3]
Hazard Identification & Control Banding
Since specific toxicological data (LD50, NOAEL) may be sparse for this specific intermediate, we apply Control Banding based on Structural Activity Relationship (SAR) analysis.[1][3]
| Hazard Category | Classification (Inferred) | Justification |
| Acute Toxicity | Category 4 (Oral) | Baseline for chlorinated amines; potential for harmful effects if swallowed.[1][3] |
| Skin/Eye Irritation | Category 2/2A | Secondary amines and chlorinated aromatics are known irritants/corrosives.[1][3] |
| Target Organ Toxicity | STOT-SE / RE | High likelihood of CNS activity due to spiro-piperidine scaffold.[1][3] |
| Sensitization | Skin Sensitizer | Halogenated aromatic amines often induce allergic dermatitis.[1][3] |
Occupational Exposure Band (OEB): Band 4 (1 – 10 µg/m³) [1][3]
-
Rationale: Precautionary assignment due to likely high pharmacological potency and lack of full toxicological characterization.[1][3]
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is mandatory for all procedures involving the solid (powder) form.
A. Respiratory Protection
-
Primary: Variable Air Volume (VAV) Chemical Fume Hood or Powder Containment Enclosure (Balance Enclosure).[1][3]
-
Secondary (If outside enclosure): Powered Air Purifying Respirator (PAPR) with HEPA (P100) cartridges.[1][3]
B. Dermal Protection (Glove Protocol)
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1][3] Safety glasses are not permitted for powder handling.[1]
-
Body: Disposable Tyvek® lab coat or coverall with elastic cuffs.[1][3]
Operational Protocols
Protocol 4.1: Weighing & Transfer (Critical Control Point)
-
Objective: Transfer solid powder from stock container to reaction vessel without aerosolization.
-
Location: Certified Balance Enclosure or Fume Hood.
-
Preparation: Place an absorbent bench liner (plastic-backed) inside the hood.[1][3]
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[1][3]
-
Weighing:
-
Decontamination: Wipe the exterior of the receiving vessel with a methanol-dampened Kimwipe before removing it from the hood.[3]
Protocol 4.2: Solubilization
-
Solvent Choice: DMSO or Methanol (Chlorinated solvents like DCM may permeate gloves rapidly; use Laminate gloves if DCM is required).[1][3]
-
Procedure:
Waste Disposal & Decontamination
Solid Waste:
-
All contaminated consumables (weigh boats, pipette tips, gloves) must be double-bagged in distinct "Hazardous Drug/Chemical" bags (usually yellow or distinctively labeled).[1][3]
-
Label: "Contains 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane – Toxic."[1][3]
Liquid Waste:
-
Segregate into "Halogenated Organic" or "Toxic Organic" waste streams.[1][3]
-
Do not mix with oxidizers (e.g., Nitric acid) due to the amine functionality (potential for exothermic reaction).[1][3]
Spill Cleanup (Powder):
-
Evacuate the immediate area if the spill is outside a hood.[1][3]
-
Contain: Cover spill with a wet paper towel (dampened with water/surfactant) to prevent dust generation.[1][3] Do not dry sweep. [1][3]
-
Clean: Wipe up the damp powder.[1][3] Clean the surface 3x with a soap/water solution, followed by a methanol rinse.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for selecting PPE and Engineering Controls based on the physical state of the material.
Figure 1: Risk-based logic flow for selecting appropriate containment and PPE during handling.
References
-
National Institutes of Health (PubChem). (2023).[1][3] Compound Summary: 3,9-Diazaspiro[5.5]undecane.[1][2][3][5][6][7] Retrieved October 26, 2023, from [Link][1][3]
-
Occupational Safety and Health Administration (OSHA). (2016).[1][3] Controlling Occupational Exposure to Hazardous Drugs. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. appchemical.com [appchemical.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester | 173405-78-2 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
